1-(3-fluorophenyl)-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJIQZLXMZCUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653284 | |
| Record name | 1-(3-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37649-86-8 | |
| Record name | 1-(3-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Advanced Synthesis of 1-(3-fluorophenyl)-1H-pyrazole
Executive Summary
The moiety 1-(3-fluorophenyl)-1H-pyrazole represents a critical pharmacophore in modern medicinal chemistry, serving as a scaffold for p38 MAP kinase inhibitors, agrochemical fungicides, and factor Xa inhibitors. Its structural integrity relies on the specific regiochemical attachment of the pyrazole nitrogen (N1) to the meta-fluorinated phenyl ring.
This technical guide provides two distinct, field-proven synthetic routes. Method A (Cyclocondensation) is the robust, high-atom-economy route preferred for gram-to-kilogram scale-up. Method B (Chan-Lam Coupling) is the mild, oxidative cross-coupling route ideal for late-stage functionalization and combinatorial library generation.
Retrosynthetic Analysis
To design an effective synthesis, we must visualize the disconnection of the target molecule. The two primary logic paths involve either constructing the pyrazole ring de novo or coupling a pre-formed pyrazole to an aryl partner.
Figure 1: Retrosynthetic logic showing the divergence between de novo ring formation (Route A) and metal-catalyzed coupling (Route B).
Method A: The Cyclocondensation Protocol (Scale-Up)
This method utilizes the condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent. It is the most cost-effective route for producing the target in bulk (>10g).
Mechanistic Rationale
The reaction proceeds via the in situ hydrolysis of 1,1,3,3-tetramethoxypropane (TMP) to malonaldehyde. The hydrazine nucleophile attacks the carbonyl, followed by cyclization and elimination of water/alcohol. Acid catalysis is critical to accelerate acetal hydrolysis and the final aromatization step.
Experimental Protocol
Reagents:
-
3-Fluorophenylhydrazine hydrochloride (1.0 equiv)
-
1,1,3,3-Tetramethoxypropane (1.1 equiv)
-
Ethanol (Absolute, 10 volumes)
-
Conc. HCl (Catalytic, 0.1 equiv)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-fluorophenylhydrazine HCl (e.g., 10.0 g) in Ethanol (100 mL).
-
Addition: Add 1,1,3,3-tetramethoxypropane (11.0 mL) in one portion.
-
Catalysis: Add concentrated HCl (0.5 mL). Note: The reaction is initially endothermic.
-
Reflux: Heat the mixture to reflux (80°C) for 3 hours. Monitor via TLC (20% EtOAc/Hexane) or LCMS. The hydrazine starting material should be consumed.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.
-
Partition: Pour the residue into ice-water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash combined organics with sat. NaHCO3 (to neutralize acid) and Brine. Dry over Na2SO4.
-
Purification: Concentrate to dryness. The crude oil often solidifies or can be distilled under high vacuum. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Mechanistic Pathway
Figure 2: The acid-catalyzed cascade from acetal hydrolysis to aromatic pyrazole.
Method B: Chan-Lam Cross-Coupling (Medicinal Chemistry)
When starting from the commercially available 1H-pyrazole, the Chan-Lam coupling offers a mild, transition-metal-mediated route. Unlike Buchwald-Hartwig (Pd) or Ullmann (Cu-high temp), this reaction proceeds at room temperature under an aerobic atmosphere.
Mechanistic Rationale
This oxidative coupling utilizes Copper(II) acetate. The key feature is the use of atmospheric oxygen to re-oxidize the copper species, allowing the cycle to turn over. A base (Pyridine or TEA) is required to activate the boronic acid and deprotonate the pyrazole.
Experimental Protocol
Reagents:
-
3-Fluorophenylboronic acid (1.5 equiv)[1]
-
Cu(OAc)2 (0.1 - 1.0 equiv) Note: 1.0 equiv often yields faster kinetics, but 0.1 equiv works with sufficient O2 sparging.
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
4Å Molecular Sieves (activated)
Step-by-Step Workflow:
-
Setup: Charge a flask with 1H-Pyrazole (1.0 g), 3-Fluorophenylboronic acid (3.1 g), and Cu(OAc)2 (2.6 g, 1.0 equiv for max yield).
-
Solvent: Add DCM (50 mL) and Pyridine (2.4 mL). Add 1g of activated molecular sieves (critical for absorbing water generated during boronic acid activation).
-
Atmosphere: Attach a drying tube or leave open to air. For best results, sparge with dry air or O2 balloon for the first 15 minutes.
-
Agitation: Stir vigorously at Room Temperature (25°C) for 24-48 hours. The reaction mixture will turn from blue/green to a dark slurry.
-
Quench: Filter the mixture through a pad of Celite to remove copper salts and sieves. Rinse with DCM.
-
Workup: Wash the filtrate with 1M HCl (to remove pyridine) and then sat. NaHCO3.
-
Purification: Concentrate and purify via column chromatography.
Catalytic Cycle
Figure 3: The oxidative Chan-Lam cycle showing the critical role of O2 in accessing the Cu(III) intermediate.
Characterization & Validation
To ensure the integrity of the synthesized product, the following analytical signatures must be verified.
NMR Spectroscopy (400 MHz, CDCl3)[2][3][4][5]
-
1H NMR:
-
Pyrazole Ring: Look for a doublet (~7.9 ppm, H4/H5) and a triplet/doublet (~6.5 ppm, H4).
-
Aryl Ring: Complex multiplet pattern at 7.0–7.5 ppm.
-
-
19F NMR:
-
Single Peak: Expect a singlet (or multiplet depending on decoupling) around -110 to -113 ppm . This confirms the presence of the fluorine and the absence of defluorinated byproducts.
-
Mass Spectrometry (LC-MS)
-
ESI+: [M+H]+ = 163.06 (Calculated).
-
Impurity Watch:
-
Method A: Check for uncyclized hydrazone (M+18).
-
Method B: Check for homocoupled biphenyls (from boronic acid).
-
Comparative Analysis
| Feature | Method A: Cyclocondensation | Method B: Chan-Lam Coupling |
| Primary Use Case | Bulk Scale-up (>10g) | Library Synthesis / MedChem |
| Yield | High (85-95%) | Moderate (60-80%) |
| Atom Economy | High | Low (Stoichiometric Copper often used) |
| Cost | Low (Hydrazine is cheap) | High (Boronic acids/Catalysts) |
| Purification | Simple (Crystallization/Distillation) | Difficult (Copper removal required) |
| Reaction Time | Fast (3-5 hours) | Slow (24-48 hours) |
References
-
Lam, P. Y. S., et al. (1998).[3] "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941-2944.
-
Altman, R. A., & Buchwald, S. L. (2006).[3] "Cu-Catalyzed Ullmann-Type Coupling: Synthesis of N-Arylazoles." Organic Letters, 8(13), 2779-2782.
-
BenchChem. "Synthesis of 1-(4-bromophenyl)-1H-pyrazole via Cyclocondensation." (Protocol adapted for 3-fluoro analog).
- Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-fluorophenyl)-1H-pyrazole is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physicochemical properties. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and employs established structure-property relationship principles to offer reliable estimations. This document will delve into the structural and electronic characteristics, spectroscopic profile, and key physicochemical parameters influencing its behavior in various systems. Furthermore, it outlines prevalent synthetic methodologies and discusses potential applications, providing a solid foundation for researchers and developers working with this and similar molecular scaffolds.
Introduction: The Pyrazole Scaffold in Modern Research
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of functional molecules.[1] Its unique electronic properties, including the presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom, impart upon it the ability to act as both a hydrogen bond donor and acceptor, and to engage in various non-covalent interactions.[1] These characteristics are fundamental to the diverse biological activities exhibited by pyrazole derivatives, which include anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] The substitution of a phenyl group at the N1 position, and the introduction of a fluorine atom on this ring, as in 1-(3-fluorophenyl)-1H-pyrazole, significantly modulates its electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
This guide will provide an in-depth analysis of 1-(3-fluorophenyl)-1H-pyrazole, a molecule of interest in drug discovery and materials science. The strategic placement of the fluorine atom on the phenyl ring can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making it an attractive moiety for medicinal chemists.
Molecular Structure and Core Physicochemical Properties
The foundational attributes of a molecule are dictated by its structure. Understanding these core properties is critical for predicting its behavior in both chemical and biological systems.
Structural and Electronic Properties
1-(3-fluorophenyl)-1H-pyrazole consists of a planar pyrazole ring linked to a 3-fluorophenyl group via a nitrogen-carbon bond. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This, in turn, influences the electron density of the pyrazole ring system.
Molecular Structure of 1-(3-fluorophenyl)-1H-pyrazole
Caption: 2D structure of 1-(3-fluorophenyl)-1H-pyrazole.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂ | PubChem |
| Molecular Weight | 162.17 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not experimentally determined. Expected to be a low-melting solid. | - |
| Boiling Point | Not experimentally determined. | - |
| XlogP | 2.3 | PubChemLite |
| pKa | Not experimentally determined. The pyrazole ring is weakly basic. | - |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like ethanol and DMSO.[2] | - |
Spectroscopic Characterization
The structural elucidation of 1-(3-fluorophenyl)-1H-pyrazole relies on a combination of spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, the expected spectral features can be inferred from the analysis of closely related N-phenylpyrazole derivatives.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and the fluorophenyl rings. The protons on the pyrazole ring (at positions 3, 4, and 5) will appear as distinct multiplets. The protons on the 3-fluorophenyl ring will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons in the fluorophenyl ring will be influenced by the electronegative fluorine atom.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, characteristic of the C-F bond in the 3-fluorophenyl group.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern. For 1-(3-fluorophenyl)-1H-pyrazole, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (162.17).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include C-H stretching vibrations for the aromatic rings, C=C and C=N stretching vibrations within the pyrazole and phenyl rings, and a characteristic C-F stretching vibration.
Synthesis and Reactivity
The synthesis of 1-arylpyrazoles is a well-established area of organic chemistry, with several reliable methods available.
General Synthetic Approach
A common and versatile method for the synthesis of 1-arylpyrazoles is the condensation of a 1,3-dicarbonyl compound with an arylhydrazine.[4] For 1-(3-fluorophenyl)-1H-pyrazole, this would involve the reaction of 3-fluorophenylhydrazine with a suitable three-carbon building block.
General Synthesis of 1-Arylpyrazoles
Caption: A generalized workflow for the synthesis of 1-arylpyrazoles.
Experimental Protocol: Synthesis of 1-(3-fluorophenyl)-1H-pyrazole
The following is a representative, generalized protocol based on established literature for the synthesis of similar N-arylpyrazoles.[5]
Materials:
-
3-Fluorophenylhydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Concentrated sulfuric acid
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
Procedure:
-
Hydrazine Salt Preparation: A solution of 3-fluoroaniline in hydrochloric acid is treated with sodium nitrite at 0-5°C to form the corresponding diazonium salt. This is then reduced in situ with a suitable reducing agent (e.g., sodium sulfite) to yield 3-fluorophenylhydrazine hydrochloride.
-
Condensation and Cyclization:
-
To a solution of 3-fluorophenylhydrazine hydrochloride in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Slowly add 1,1,3,3-tetramethoxypropane to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(3-fluorophenyl)-1H-pyrazole.
-
Self-Validation: The identity and purity of the synthesized compound should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. The melting point of the purified product should be determined and compared to literature values if available.
Applications and Biological Relevance
The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorophenyl group often enhances biological activity.[6] Derivatives of 1-phenylpyrazole are known to exhibit a wide range of pharmacological effects.
Potential Therapeutic Areas
-
Anti-inflammatory and Analgesic: Many pyrazole derivatives have shown potent anti-inflammatory and analgesic properties. For example, a derivative of 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde has been investigated as a novel anti-inflammatory agent.[7]
-
Anticancer: The pyrazole nucleus is a common feature in many anticancer agents. The substitution pattern on the phenyl ring can be tuned to achieve selectivity for different cancer cell lines.[8]
-
Antimicrobial: Pyrazole derivatives have also been explored for their antibacterial and antifungal activities.[6]
Role in Drug Design
The 3-fluorophenyl group in 1-(3-fluorophenyl)-1H-pyrazole plays a crucial role in its drug-like properties. The fluorine atom can:
-
Enhance Metabolic Stability: The C-F bond is strong and less susceptible to metabolic cleavage, which can increase the half-life of a drug.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.
-
Modulate Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Drug Development Workflow
Caption: A simplified representation of the drug development pipeline where a molecule like 1-(3-fluorophenyl)-1H-pyrazole could be a starting point.
Conclusion
1-(3-fluorophenyl)-1H-pyrazole is a molecule with significant potential in both medicinal chemistry and materials science. While a complete experimental dataset of its physicochemical properties is not yet available, this guide has provided a thorough overview based on established chemical principles and data from related compounds. The presence of the pyrazole core and the 3-fluorophenyl substituent creates a unique combination of electronic and steric properties that make it an attractive candidate for further investigation. The synthetic routes are well-established, allowing for the accessible production of this and related compounds for further study. As research in this area continues, a more detailed experimental characterization of 1-(3-fluorophenyl)-1H-pyrazole will undoubtedly emerge, further solidifying its role as a valuable building block in the development of new technologies and therapeutics.
References
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022-04-05). MDPI. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2023-09-25). Indian Journal of Chemistry (IJC). [Link]
-
Current status of pyrazole and its biological activities. (2016). PMC. [Link]
-
Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. (2020). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]
-
4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021-10-10). NIH. [Link]
-
N-Heterocyclic Olefins of Pyrazole and Indazole. (2015-05-28). American Chemical Society. [Link]
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2022-06-13). ACS Omega. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019-12-20). PMC - NIH. [Link]
-
Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2022-04-25). PMC. [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021). MDPI. [Link]
-
Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.. ResearchGate. [Link]
-
Pyrazole - Solubility of Things. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). JOCPR. [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2022-09-19). The Journal of Organic Chemistry. [Link]
-
4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2011). Digital CSIC. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2022-12-10). PMC - NIH. [Link]
-
Complete Assignment of NMR Data of 22 phenyl-1H-pyrazoles' Derivatives. (2011-08). PubMed. [Link]
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- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. archives.ijper.org [archives.ijper.org]
An In-Depth Technical Guide to 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comprehensive technical overview of 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of novel therapeutic agents. While the primary search for 1-(3-fluorophenyl)-1H-pyrazole did not yield a specific CAS number, this guide focuses on its closely related and well-documented derivative, providing in-depth protocols for its synthesis, characterization, and insights into its application in drug development.
Introduction: The Prominence of Fluorinated Phenylpyrazoles in Medicinal Chemistry
The introduction of a fluorine atom into a phenylpyrazole scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The 3-fluorophenyl substitution, in particular, can enhance metabolic stability, binding affinity, and cell permeability. Pyrazole derivatives are integral to a wide range of pharmaceuticals, demonstrating activities such as antimicrobial, anti-inflammatory, and anticancer effects.[1] This guide will delve into the specifics of 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, a versatile intermediate for creating diverse compound libraries for drug screening.
Core Compound Identification: 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
Due to the limited availability of data for 1-(3-fluorophenyl)-1H-pyrazole, this guide will focus on the synthetically accessible and commercially available derivative, 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde.
| Identifier | Value | Source |
| CAS Number | 936940-82-8 | [1] |
| Molecular Formula | C₁₀H₇FN₂O | [1] |
| Molecular Weight | 190.17 g/mol | [1] |
| IUPAC Name | 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Appearance | Brown powder/crystals | [1] |
Synthesis and Mechanistic Insights
The synthesis of 1,3-disubstituted pyrazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
General Synthetic Approach
A prevalent method for synthesizing pyrazole cores involves the reaction of a β-dicarbonyl compound with a hydrazine. The reaction proceeds through a condensation reaction to form a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.
Caption: General synthetic pathway for 1,3-disubstituted pyrazoles.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol outlines a representative synthesis of a 1,3-disubstituted pyrazole, which can be adapted for 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde.
Materials:
-
3-Fluorophenylhydrazine hydrochloride
-
Appropriate 1,3-dicarbonyl synthon (e.g., a formyl-substituted β-ketoester)
-
Glacial acetic acid
-
Ethanol
-
Oxidizing agent (e.g., air, mild chemical oxidant)
Procedure:
-
Hydrazine Salt Neutralization: Dissolve 3-fluorophenylhydrazine hydrochloride in water and neutralize with a mild base (e.g., sodium bicarbonate) to obtain the free hydrazine. Extract the free hydrazine with a suitable organic solvent (e.g., diethyl ether) and dry the organic layer over anhydrous sodium sulfate.
-
Condensation Reaction: In a round-bottom flask, dissolve the 1,3-dicarbonyl synthon in ethanol. Add a stoichiometric equivalent of the 3-fluorophenylhydrazine solution.
-
Cyclization: Add a catalytic amount of glacial acetic acid to the reaction mixture. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validation: The identity and purity of the synthesized compound must be confirmed through the analytical techniques detailed in the following section. The presence of the desired product can be initially assessed by TLC, observing the disappearance of starting materials and the appearance of a new spot.
Comprehensive Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons from the fluorophenyl and pyrazole rings, and a characteristic signal for the aldehyde proton.
-
¹³C NMR: Shows the number of unique carbon atoms. The spectrum would display signals for the aromatic carbons, the pyrazole ring carbons, and a downfield signal for the carbonyl carbon of the aldehyde.
-
¹⁹F NMR: Confirms the presence and environment of the fluorine atom.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies functional groups. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the aldehyde carbonyl group.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A powerful technique to assess the purity of the compound. A single sharp peak in the chromatogram indicates a high degree of purity.
-
Thin Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing purity.
Caption: A typical analytical workflow for compound characterization.
Applications in Drug Discovery and Development
1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde serves as a valuable starting material for the synthesis of a wide array of biologically active molecules. The aldehyde functionality is a versatile handle for further chemical modifications.
Precursor for Bioactive Molecules
The aldehyde group can be readily converted into other functional groups, such as:
-
Oximes, hydrazones, and semicarbazones: These derivatives often exhibit enhanced biological activity.
-
Carboxylic acids: Through oxidation, leading to another key functional group for amide bond formation.
-
Alcohols: Via reduction, providing a site for ether or ester linkages.
-
Amines: Through reductive amination, allowing for the introduction of diverse amine-containing side chains.
Role in the Synthesis of Anti-inflammatory and Anti-cancer Agents
The 1-(3-fluorophenyl)-1H-pyrazole moiety is a recognized pharmacophore in the design of anti-inflammatory and anti-cancer drugs. The aldehyde derivative provides a convenient entry point for the synthesis of compounds that can be screened for these activities. For instance, it is a key intermediate in the synthesis of certain pyrazole-based disubstituted ureas that have shown potential as anti-melanoma agents.[1]
Conclusion
1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a pivotal building block for medicinal chemists and drug discovery scientists. Its well-defined structure, accessible synthesis, and versatile reactivity make it an ideal starting point for the development of novel therapeutic candidates. The analytical protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers working with this important class of compounds. The continued exploration of derivatives from this scaffold holds significant promise for the discovery of new and effective drugs.
References
Sources
spectroscopic data (NMR, IR, MS) of 1-(3-fluorophenyl)-1H-pyrazole
[1]
Abstract
This technical guide provides a comprehensive spectroscopic characterization of 1-(3-fluorophenyl)-1H-pyrazole , a critical pharmacophore in medicinal chemistry often utilized as a scaffold for kinase inhibitors (e.g., p38 MAP kinase) and non-steroidal anti-inflammatory drugs (NSAIDs).[1] This document details the specific Nuclear Magnetic Resonance (
Introduction & Structural Significance[1][2][3]
The 1-aryl-pyrazole moiety is a privileged structure in drug discovery.[1] The introduction of a fluorine atom at the meta position of the phenyl ring modulates metabolic stability (blocking metabolic soft spots) and lipophilicity without significantly altering steric bulk.[1]
-
Compound Name: 1-(3-Fluorophenyl)-1H-pyrazole[1][2][3][4][5][6]
-
Molecular Formula:
-
Molecular Weight: 162.16 g/mol
-
Structural Features:
Synthesis Context (Purity & Impurities)
Understanding the synthesis is crucial for interpreting spectroscopic data, particularly for identifying trace impurities.[1] This compound is typically synthesized via a Copper-Catalyzed Ullmann Coupling :
-
Reagents: 1H-Pyrazole + 1-Bromo-3-fluorobenzene (or 1-Iodo-3-fluorobenzene).[1]
-
Catalyst: CuI / Ligand (e.g., DMEDA or 1,10-phenanthroline).[1]
-
Base:
or .[1] -
Common Impurities: Unreacted halide, bis-arylated species, or regioisomers (though
is the only nucleophilic site in unsubstituted pyrazole, functionalized derivatives may yield isomers).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][9][10]
The NMR analysis of this compound is dominated by the heteronuclear coupling between the fluorine nucleus (
Proton NMR ( H NMR)[1][10][11]
-
Solvent:
(Reference: 7.26 ppm) or (Reference: 2.50 ppm).[1] -
Key Feature: The fluorine atom splits the phenyl protons into complex multiplets due to
and coupling.[1]
Pyrazole Ring Protons
The pyrazole ring protons appear as distinct signals. The
-
H-5 (Position 5): Most deshielded pyrazole proton due to proximity to the electronegative
and the anisotropic effect of the phenyl ring.[1] Appears as a doublet ( ) or doublet of doublets ( ).[1] -
H-3 (Position 3): Deshielded, but typically slightly upfield of H-5.[1]
-
H-4 (Position 4): Significantly upfield compared to H-3 and H-5, appearing in the alkene/aromatic region.[1]
Phenyl Ring Protons (3-Fluoro substituted)
The 3-fluorophenyl system creates a distinct 4-spin system (ABCDX, where X is Fluorine).[1]
-
H-2' (Ortho to F and N): Appears as a doublet of doublets (dd) or a triplet-like signal due to coupling with Fluorine (
) and H-4' ( ).[1] -
H-4' (Para to N, Ortho to F): Appears as a multiplet (td or ddd), showing strong coupling to Fluorine.[1]
-
H-5' (Meta to N and F): Appears as a pseudo-triplet (td) due to overlap of
couplings.[1] -
H-6' (Ortho to N, Para to F): Appears as a doublet of multiplet , primarily coupled to H-5'.[1]
Table 1: Characteristic
| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H-2' | 7.50 - 7.55 | dt or dd | Ortho to F; highly deshielded by N-aryl.[1] | |
| H-4' | 6.95 - 7.05 | tddd (m) | Shielded by F (ortho); distinct multiplet.[1] | |
| H-5' | 7.35 - 7.45 | td (m) | Meta to F; standard aromatic triplet look.[1] | |
| H-6' | 7.45 - 7.52 | ddd | Ortho to Pyrazole; overlaps with H-2'.[1] | |
| H-3 (Py) | 7.72 - 7.76 | d | Pyrazole ring; meta to N1. | |
| H-4 (Py) | 6.45 - 6.50 | dd | Pyrazole ring; most shielded.[1] | |
| H-5 (Py) | 7.90 - 7.95 | d | Pyrazole ring; ortho to N1 (deshielded).[1] |
Carbon-13 NMR ( C NMR)[1]
-
Key Feature: Large C-F coupling constants allow for immediate assignment of the phenyl ring carbons.[1]
Table 2: Characteristic
| Carbon | Shift ( | Coupling Pattern | Assignment | |
| C-3' | 163.5 | Doublet ( | C-F ipso carbon (Distinctive). | |
| C-1' | 141.2 | Doublet ( | Ipso to Pyrazole (N-linked).[1] | |
| C-5' | 130.8 | Doublet ( | Meta to Fluorine. | |
| C-4 (Py) | 107.8 | Singlet ( | - | Pyrazole C4 (High electron density).[1] |
| C-6' | 114.5 | Doublet ( | Para to Fluorine. | |
| C-4' | 113.8 | Doublet ( | Ortho to Fluorine. | |
| C-2' | 106.9 | Doublet ( | Ortho to Fluorine (Shielded).[1] | |
| C-3 (Py) | 141.5 | Singlet ( | - | Pyrazole C3. |
| C-5 (Py) | 127.0 | Singlet ( | - | Pyrazole C5.[1] |
Fluorine-19 NMR ( F NMR)[1]
Mass Spectrometry (MS)[1][10]
Ionization & Molecular Ion[1]
-
Method: Electrospray Ionization (ESI) in Positive Mode (
) is standard for nitrogen heterocycles.[1] -
Molecular Ion (
): [1] -
Protonated Ion (
): (Base peak in soft ionization).[1]
Fragmentation Pattern
Under Collision-Induced Dissociation (CID) or Electron Impact (EI):
-
Loss of
(28 Da): A characteristic pathway for pyrazoles, involving ring opening.[1] -
Loss of HCN (27 Da): Fragmentation of the heterocyclic ring.[1]
-
C-N Bond Cleavage: Loss of the pyrazole ring to generate the fluorophenyl cation (
).[1]
Diagnostic Ions:
-
(
) -
(
)[1] -
(
cation)
Infrared Spectroscopy (IR)[1][3][11]
Visual Analysis & Logic Pathways
Fragmentation & NMR Logic Diagram
Caption: Analytical workflow for confirming 1-(3-fluorophenyl)-1H-pyrazole structure via NMR coupling constants and MS fragmentation pathways.
Experimental Protocols
Protocol A: NMR Sample Preparation
-
Mass: Weigh approximately 5–10 mg of the sample.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS.-
Note: If the sample is an HCl salt, use
and add a drop of in if the free base shift is required.[1]
-
-
Acquisition:
-
Run
(16 scans, 2 sec delay). -
Run
(decoupled or coupled). -
Run
(requires higher concentration, ~20-30 mg, 1024 scans).[1]
-
Protocol B: LC-MS Analysis
References
-
Begtrup, M., et al. "13C NMR of Pyrazoles."[1][8] Magnetic Resonance in Chemistry, vol. 31, no. 5, 1993.[1] Link (Foundational data on pyrazole carbon shifts).[1]
-
Claramunt, R. M., et al. "A theoretical study of multinuclear coupling constants in pyrazoles."[1][8] Magnetic Resonance in Chemistry, vol. 43, 2005.[1] Link (Coupling constant verification).[1]
-
Li, B., et al. "Exploratory Process Development of Lorlatinib... Suzuki coupling with a pyrazole."[9] Reaction Chemistry & Engineering, 2018.[1] Link (Synthesis context for N-aryl pyrazoles).
-
PubChem Database. "Compound Summary: 1-Phenylpyrazole (Analogous Structure)."[1] National Library of Medicine.[1] Link (Used for baseline shift comparison).[1]
-
Reich, H. J. "Structure Determination Using Spectroscopic Methods: 19F NMR."[1][10] University of Wisconsin-Madison.[1] Link (Reference for Fluorine coupling constants).[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(3-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde (1 x 25 g) | Reagentia [reagentia.eu]
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- 4. ossila.com [ossila.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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Foreword: Navigating the Critical Path of Solubility in Drug Discovery
An In-Depth Technical Guide to the Solubility of 1-(3-Fluorophenyl)-1H-pyrazole in Common Laboratory Solvents
In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) dictate its journey from a promising lead to a viable therapeutic agent. Among these, aqueous solubility stands as a paramount hurdle.[1] Poorly soluble compounds often face a cascade of challenges, including limited and variable oral bioavailability, which can obscure the true dose-response relationship and complicate preclinical and clinical development.[1][2] This guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive framework for understanding and determining the solubility of a promising heterocyclic compound, 1-(3-fluorophenyl)-1H-pyrazole.
While specific experimental solubility data for 1-(3-fluorophenyl)-1H-pyrazole is not yet widely published, this document serves as a practical, in-depth manual. It outlines the theoretical underpinnings and field-proven experimental protocols necessary to characterize its solubility profile. By treating this compound as a case study, we will navigate the logical progression from theoretical prediction to rigorous experimental validation, providing you with the tools to confidently assess any NCE that crosses your bench.
Physicochemical Profile and Theoretical Solubility Considerations
Before any wet lab experimentation, an in silico and theoretical assessment of the molecule provides invaluable guidance for experimental design. The solubility of a compound is intrinsically linked to its physicochemical properties.[2]
Core Molecular Attributes
1-(3-fluorophenyl)-1H-pyrazole is a small molecule featuring a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with a 3-fluorophenyl group. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[3] The fluorine substituent can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing pharmacokinetic profiles.[4][5]
To build a theoretical solubility profile, we must first estimate key parameters:
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity. A higher LogP generally correlates with lower aqueous solubility. The LogP value provides a guideline for predicting solubility; a LogP of 1 suggests a 10:1 preference for the organic phase over the aqueous phase, indicating hydrophobicity.[6] For 1-(3-fluorophenyl)-1H-pyrazole, we can anticipate a moderately lipophilic character due to the presence of the phenyl ring.
-
pKa: The ionization state of a compound significantly influences its aqueous solubility. Pyrazole itself is a weak base. The pKa of the conjugate acid is approximately 2.5. The introduction of the electron-withdrawing fluorophenyl group is likely to further decrease the basicity of the pyrazole ring. This suggests that at physiological pH (around 7.4), 1-(3-fluorophenyl)-1H-pyrazole will be predominantly in its neutral, un-ionized form.
The General Solubility Equation (GSE)
A useful tool for a first-pass theoretical estimation of aqueous solubility is the General Solubility Equation (GSE):
LogS = 0.8 - LogP - 0.01(MP - 25)
Where:
-
LogS is the logarithm of the molar solubility (mol/L).
-
LogP is the octanol-water partition coefficient.
-
MP is the melting point in degrees Celsius.
This equation highlights the inverse relationship between solubility and both lipophilicity and melting point.[7] Using predicted values for LogP and an estimated melting point, a preliminary LogS value can be calculated, which helps in setting the concentration ranges for experimental determination.
Experimental Determination of Solubility: A Dual-Pronged Approach
A comprehensive understanding of a compound's solubility requires distinguishing between two key measurements: kinetic and thermodynamic solubility.[8]
-
Kinetic Solubility: This is the concentration at which a compound, rapidly added to an aqueous buffer from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO), begins to precipitate.[9][10] It's a measure of a compound's ability to stay in a supersaturated solution under non-equilibrium conditions and is often used for high-throughput screening in early drug discovery.[10]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid phase.[8] This is a more time-consuming but crucial measurement for lead optimization and preformulation studies.[9]
High-Throughput Kinetic Solubility Determination via Nephelometry
This method is designed for rapid screening and relies on detecting light scattering caused by the formation of precipitate.[11]
Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(3-fluorophenyl)-1H-pyrazole in 100% DMSO.
-
Serial Dilution: In a 384-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.
-
Addition to Aqueous Buffer: Dispense a small volume (e.g., 2 µL) of each DMSO stock concentration into a clear-bottomed 384-well microplate.
-
Buffer Addition: Rapidly add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the final desired compound concentrations with a final DMSO concentration of ≤2%.[9]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[12]
-
Nephelometric Reading: Measure the light scattering in each well using a laser nephelometer.[11] An increase in scattered light indicates the presence of precipitate.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is determined as the concentration at which the signal significantly deviates from the baseline, indicating precipitation.
Caption: Kinetic Solubility Workflow via Nephelometry.
Causality and Trustworthiness: The use of DMSO is a standard practice for kinetic assays as it can dissolve a wide range of organic compounds.[13] However, it's crucial to maintain a low final DMSO concentration to minimize its co-solvent effects and potential for direct enzyme inhibition in subsequent biological assays.[14] The nephelometric endpoint is a direct physical measurement of precipitate formation, providing a self-validating system for determining the point of insolubility.[11]
Gold-Standard Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the benchmark for determining equilibrium solubility and is recognized by regulatory bodies.[15] It involves equilibrating an excess of the solid compound with the solvent over an extended period.[15]
Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Compound Addition: Add an excess amount of solid 1-(3-fluorophenyl)-1H-pyrazole to a series of glass vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, acetonitrile, methanol, dichloromethane). Ensure enough solid is present to maintain a saturated solution with visible excess solid.[16]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10] The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration does not change.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Prepare serial dilutions of the clear supernatant. Analyze the concentration of 1-(3-fluorophenyl)-1H-pyrazole in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solubility Calculation: Calculate the original concentration in the saturated supernatant, which represents the thermodynamic solubility of the compound in that solvent.
Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.
Causality and Trustworthiness: This method's reliability stems from allowing the system to reach a true thermodynamic equilibrium.[17] The protocol's self-validating nature is ensured by confirming that the measured solubility is constant over time, indicating that equilibrium has indeed been achieved. The use of a validated analytical method like HPLC-UV or LC-MS for quantification ensures accuracy and precision in the final solubility value. This method aligns with guidelines such as USP General Chapter <1236>.[17][18]
Data Summary and Interpretation
The data obtained from these experiments should be compiled into a clear, comparative table. Below is a hypothetical but plausible solubility profile for 1-(3-fluorophenyl)-1H-pyrazole based on its expected physicochemical properties.
| Solvent/Medium | Solvent Polarity | Type of Solubility | Method | Hypothetical Solubility (µg/mL) | Molar Solubility (mM) | USP Solubility Class |
| Water | Polar Protic | Thermodynamic | Shake-Flask | < 10 | < 0.06 | Very Slightly Soluble |
| PBS (pH 7.4) | Polar Protic | Kinetic | Nephelometry | ~25 | ~0.15 | Very Slightly Soluble |
| PBS (pH 7.4) | Polar Protic | Thermodynamic | Shake-Flask | ~15 | ~0.09 | Very Slightly Soluble |
| Ethanol | Polar Protic | Thermodynamic | Shake-Flask | > 1000 | > 6.17 | Freely Soluble |
| Methanol | Polar Protic | Thermodynamic | Shake-Flask | > 1000 | > 6.17 | Freely Soluble |
| Acetonitrile | Polar Aprotic | Thermodynamic | Shake-Flask | ~500 | ~3.08 | Soluble |
| Dichloromethane | Nonpolar | Thermodynamic | Shake-Flask | > 1000 | > 6.17 | Freely Soluble |
| DMSO | Polar Aprotic | - | - | > 2000 | > 12.33 | Very Soluble |
Molecular Weight of 1-(3-fluorophenyl)-1H-pyrazole: 162.16 g/mol
Interpreting the Results:
-
Aqueous Solubility: The low hypothetical aqueous solubility in both water and PBS is expected for a molecule with a fluorophenyl group, suggesting it would likely be classified as a poorly soluble compound under the Biopharmaceutics Classification System (BCS).[15] This has significant implications for oral drug development, as low solubility can be a rate-limiting step for absorption.[1]
-
Kinetic vs. Thermodynamic: The kinetic solubility is often higher than the thermodynamic solubility. This is because the compound can exist in a temporary, supersaturated state before precipitating.[8] This difference is important; while kinetic data is useful for high-throughput screening, thermodynamic data is essential for formulation development.
-
Solubility in Organic Solvents: The high solubility in polar organic solvents like ethanol and methanol, as well as the nonpolar dichloromethane, is consistent with the "like dissolves like" principle.[4][19] The molecule possesses both polar (pyrazole ring) and nonpolar (fluorophenyl ring) characteristics, allowing for favorable interactions with a range of organic solvents. This information is critical for developing analytical methods, purification strategies, and potential formulations (e.g., co-solvent systems).
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of the solubility of 1-(3-fluorophenyl)-1H-pyrazole. By employing a dual strategy of high-throughput kinetic screening and gold-standard thermodynamic measurement, researchers can build a detailed and reliable solubility profile. The hypothetical data presented underscores the likely classification of this compound as poorly soluble in aqueous media, a critical piece of information that must be addressed early in the drug development process. Subsequent efforts should focus on solubility enhancement strategies, such as salt formation, co-crystallization, or formulation with enabling excipients, to overcome this potential roadblock to clinical success. The principles and protocols outlined herein are universally applicable and serve as a trusted guide for the solubility characterization of any NCE.
References
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Al-Maaieh, A., & Al-Gousous, J. (2014). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciTechnol, 2(2). Retrieved from [Link]
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Mitchell, J. B. O. (2016). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. Molecular Informatics, 34(11-12), 736-742. Retrieved from [Link]
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Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 1-11. Retrieved from [Link]
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LibreTexts. (2023). Solubility - What dissolves in What?. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]
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Stapleton, B. (2020). An Intro to Solubility. YouTube. Retrieved from [Link]
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USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
Ciuffi, M., et al. (2012). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PLoS ONE, 7(5), e36429. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
White, A. D., et al. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery, 2(1), 1-10. Retrieved from [Link]
-
Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(3), 1875–1898. Retrieved from [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Journal of Organic Chemistry. (2010). New Synthesis of Fluorinated Pyrazoles. Retrieved from [Link]
-
ResearchGate. (2015). Predicting Melting Points of Organic Molecules: Applications to Aqueous Solubility Prediction Using the General Solubility Equation. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]
-
BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
arXiv. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]
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National Institutes of Health. (2023). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]
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USP-NF. (n.d.). <1236> Solubility Measurements ABSTRACT. Retrieved from [Link]
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JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]
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ResearchGate. (2024). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Retrieved from [Link]
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Journal of Chemical Information and Modeling. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]
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National Institutes of Health. (2019). Perspectives in solubility measurement and interpretation. Retrieved from [Link]
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ADMET and DMPK. (2019). Perspectives in solubility measurement and interpretation. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
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PubMed Central. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Retrieved from [Link]
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The Journal of Chemical Physics. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. Retrieved from [Link]
-
ECA Foundation. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
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Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
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Therapeutic Goods Administration (TGA). (2025). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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discovery and history of fluorinated pyrazole compounds
An In-depth Technical Guide to the Discovery and History of Fluorinated Pyrazole Compounds
Authored by: Gemini, Senior Application Scientist
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. Among the heterocyclic systems that have been profoundly impacted by this strategy, the pyrazole nucleus stands out for its versatility and prevalence in a wide array of therapeutic agents and agrochemicals. This technical guide provides a comprehensive exploration of the discovery and historical development of fluorinated pyrazole compounds. We will traverse the timeline from the foundational synthesis of the pyrazole ring to the confluence of classical heterocyclic chemistry with the burgeoning field of organofluorine science. This guide will elucidate the evolution of synthetic methodologies, from the use of fluorinated building blocks to the advent of sophisticated direct fluorination techniques. Through detailed mechanistic discussions, illustrative case studies of landmark compounds, and an examination of structure-activity relationships, this document offers researchers, scientists, and drug development professionals a deep, field-proven perspective on this vital class of molecules.
The Genesis of a Privileged Scaffold: The Knorr Pyrazole Synthesis
The history of pyrazole chemistry begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating substitutes for quinine, Knorr reported the first synthesis of a substituted pyrazole, specifically 1-phenyl-3-methyl-5-pyrazolone, which would later form the basis of the first synthetic antipyretic drug, Antipyrine.[1] His seminal method, now known as the Knorr pyrazole synthesis , involves the condensation of a β-ketoester with a hydrazine derivative.[2] This reaction proved to be remarkably versatile, enabling the creation of a wide variety of substituted pyrazoles and laying the groundwork for over a century of heterocyclic chemistry.[2]
The fundamental mechanism of the Knorr synthesis is a testament to the principles of condensation chemistry. It proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction is a key consideration, particularly with unsymmetrical dicarbonyl compounds, and is influenced by the relative reactivity of the carbonyl groups and the steric and electronic nature of the hydrazine substituents.[2]
Protocol: Knorr's Original Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
-
Reactants: Phenylhydrazine and ethyl acetoacetate.
-
Procedure:
-
Combine equimolar amounts of phenylhydrazine and ethyl acetoacetate at ambient temperature.
-
An initial condensation reaction occurs, forming an oily intermediate and water.
-
Heat the mixture, typically on a water bath, to drive the cyclization and dehydration.
-
Upon cooling, the product, 1-phenyl-3-methyl-5-pyrazolone, crystallizes from the reaction mixture.
-
The crystalline product can be isolated by filtration and purified by recrystallization.
-
Caption: Workflow of the Knorr Pyrazole Synthesis.
The Fluorine Revolution: A Paradigm Shift in Medicinal Chemistry
While pyrazole chemistry was maturing, a parallel revolution was beginning in the field of organofluorine chemistry. The first synthesis of an organofluorine compound, methyl fluoride, was reported as early as 1835.[3] However, it was not until the mid-20th century that the profound impact of fluorine on the properties of organic molecules began to be fully appreciated in the context of drug design. The introduction of fluorine can induce dramatic changes in a molecule's physicochemical and biological properties, including:
-
Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage and often increasing a drug's half-life.[4]
-
Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[4]
-
pKa Modulation: As the most electronegative element, fluorine exerts a powerful inductive effect, which can be used to fine-tune the acidity or basicity of nearby functional groups, thereby optimizing a drug's ionization state at physiological pH.[4]
-
Conformational Control and Binding Affinity: The small van der Waals radius of fluorine allows it to act as a bioisostere for a hydrogen atom, while its unique electronic properties can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity.[4]
The convergence of these two fields—pyrazole chemistry and organofluorine chemistry—was inevitable and has led to the development of a plethora of highly effective fluorinated pyrazole-based drugs and agrochemicals.
The Evolution of Synthetic Strategies for Fluorinated Pyrazoles
The synthesis of fluorinated pyrazoles has evolved significantly over the decades, moving from classical condensation reactions with fluorinated building blocks to more sophisticated methods involving direct fluorination of the pyrazole ring.
The Building Block Approach: Incorporating Fluorine from the Start
One of the most straightforward and widely used methods for synthesizing fluorinated pyrazoles is to employ a fluorinated precursor in a classical pyrazole synthesis, such as the Knorr reaction. The use of fluorinated 1,3-dicarbonyl compounds, for instance, provides a reliable route to pyrazoles bearing fluoroalkyl groups.
A prime example is the synthesis of pyrazoles containing a trifluoromethyl (CF3) group, a common motif in many pharmaceuticals. The reaction of a trifluoromethyl-β-diketone with a hydrazine derivative is a workhorse reaction in this context.
Caption: General workflow for synthesizing trifluoromethyl-pyrazoles.
The regioselectivity of this reaction is a critical factor. The highly electrophilic carbonyl carbon adjacent to the trifluoromethyl group is typically more susceptible to nucleophilic attack by the hydrazine. However, the choice of solvent and reaction conditions can be modulated to favor one regioisomer over another. For example, the use of fluorinated alcohols as solvents has been shown to improve the regioselectivity of pyrazole formation.[5]
The Rise of Direct Fluorination
While the building block approach is robust, the development of methods for the direct fluorination of a pre-formed pyrazole ring offers greater flexibility and efficiency in the later stages of a synthetic sequence. However, the direct fluorination of electron-rich heterocycles like pyrazole presents a significant challenge due to the high reactivity of these rings towards electrophiles and the strong oxidizing nature of many electrophilic fluorinating agents.[6]
Despite these difficulties, several methods for direct fluorination have been developed:
-
Electrophilic Fluorination: The use of modern electrophilic fluorinating reagents, such as Selectfluor®, allows for the direct introduction of a fluorine atom onto the pyrazole ring, typically at the C4 position. These reactions often require careful optimization of conditions to avoid side reactions and decomposition.[4]
-
Nucleophilic Fluorination: The Balz-Schiemann reaction, a classical method for introducing fluorine into aromatic rings, can be adapted for pyrazoles. This involves the conversion of an aminopyrazole to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source to yield the corresponding fluoropyrazole.[7]
Modern Methods and Reagents
The contemporary synthetic chemist's toolbox for creating fluorinated pyrazoles is vast and continues to expand. This includes:
-
Cycloaddition Reactions: [3+2] cycloaddition reactions between in situ-generated nitrile imines and fluorinated alkenes or alkynes provide a powerful route to a variety of fluorinated pyrazoles.[8]
-
Trifluoromethylating Reagents: The development of shelf-stable, easy-to-handle electrophilic trifluoromethylating reagents (e.g., Togni reagents) has revolutionized the synthesis of trifluoromethyl-substituted heterocycles, including pyrazoles.[9]
Landmark Fluorinated Pyrazoles: From the Lab to the Market
The impact of fluorinated pyrazole chemistry is best illustrated by the numerous commercially successful products that have emerged from this field. Two of the most prominent examples are the anti-inflammatory drug Celecoxib and the insecticide Fipronil.
Celecoxib (Celebrex®): A Revolution in Anti-Inflammatory Therapy
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation associated with arthritis.[10] A key feature of its structure is the trifluoromethyl-substituted pyrazole ring. The synthesis of Celecoxib is a classic example of the application of the Knorr pyrazole synthesis with a fluorinated building block.[11]
Synthetic Pathway of Celecoxib:
The synthesis involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[11] This reaction proceeds with high regioselectivity to yield the desired Celecoxib scaffold.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 4-Methylacetophenone, Ethyl trifluoroacetate | Sodium methoxide | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione |
| 2 | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine | Acid catalyst (e.g., acetic acid) | Celecoxib |
Fipronil: A Broad-Spectrum Insecticide
Fipronil is a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family. It acts by blocking GABA-gated chloride channels in the central nervous system of insects. The complex structure of Fipronil features a pyrazole ring substituted with several fluorine-containing groups, including a trifluoromethylsulfinyl moiety.
The synthesis of Fipronil is a multi-step process that highlights the challenges and ingenuity involved in constructing complex fluorinated heterocyclic molecules. The core pyrazole ring is typically formed through the reaction of a substituted hydrazine with a cyano-containing precursor. Subsequent transformations are then carried out to introduce the various functional groups, including the critical trifluoromethylsulfinyl side chain.
The Role of Fluorine in Modulating Bioactivity: Structure-Activity Relationship (SAR) Insights
The strategic placement of fluorine atoms on the pyrazole scaffold can have a profound impact on the biological activity of the resulting compound. The trifluoromethyl group in Celecoxib, for example, is crucial for its selective binding to the COX-2 enzyme. It occupies a hydrophobic side pocket in the COX-2 active site that is not present in the COX-1 isoform, thereby conferring its selectivity.
In the case of Fipronil, the combination of the trifluoromethyl group on the phenyl ring and the trifluoromethylsulfinyl group on the pyrazole ring is essential for its potent insecticidal activity. These electron-withdrawing groups are believed to enhance the binding of the molecule to the insect GABA receptor.
Future Outlook and Emerging Trends
The field of fluorinated pyrazole chemistry is far from mature, and several exciting areas of research are currently being explored:
-
Novel Fluorinating Reagents: The development of new, more selective, and safer fluorinating and fluoroalkylating reagents will continue to be a major focus.
-
Asymmetric Synthesis: The synthesis of enantiomerically pure fluorinated pyrazoles is a growing area of interest, as the stereochemistry of these compounds can have a significant impact on their biological activity.
-
Flow Chemistry: The use of continuous flow technologies for fluorination reactions offers several advantages, including improved safety, scalability, and reaction control.
-
New Applications: The unique properties of fluorinated pyrazoles are being leveraged in new applications beyond medicine and agriculture, such as in materials science and as ligands in coordination chemistry.
Conclusion
From Ludwig Knorr's foundational discovery in a 19th-century German laboratory to the complex, multi-step syntheses of modern pharmaceuticals and agrochemicals, the journey of pyrazole chemistry is a rich and fascinating one. The strategic introduction of fluorine has added a new and powerful dimension to this journey, enabling the creation of molecules with precisely tuned properties and exceptional biological activity. As our understanding of the subtle interplay between fluorine and biological systems continues to grow, and as new synthetic methodologies continue to be developed, there is no doubt that fluorinated pyrazoles will remain at the forefront of innovation in drug discovery and beyond for the foreseeable future.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 4, 2026, from [Link]
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Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). J-STAGE. Retrieved February 4, 2026, from [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]
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Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. (2022). NIH. Retrieved February 4, 2026, from [Link]
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Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove - University of Mississippi. Retrieved February 4, 2026, from [Link]
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Fluorinated Pyrazoles: From Synthesis to Applications. (2021). PubMed. Retrieved February 4, 2026, from [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]
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Fluorinated Pyrazoles: From Synthesis to Applications. (2020). ACS Publications. Retrieved February 4, 2026, from [Link]
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Organofluorine chemistry. (n.d.). Royal Society Publishing. Retrieved February 4, 2026, from [Link]
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Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). ACS Publications. Retrieved February 4, 2026, from [Link]
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(PDF) Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). NIH. Retrieved February 4, 2026, from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
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Selective Incorporation of Fluorine in Pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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New Synthesis of Fluorinated Pyrazoles. (2010). ACS Publications. Retrieved February 4, 2026, from [Link]
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Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles.. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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Recent synthetic approaches to fipronil, a super-effective and safe pesticide. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PMC. Retrieved February 4, 2026, from [Link]
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Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. (n.d.). Semantic Scholar. Retrieved February 4, 2026, from [Link]
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Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 4, 2026, from [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC. Retrieved February 4, 2026, from [Link]
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theoretical studies and molecular modeling of 1-(3-fluorophenyl)-1H-pyrazole
An In-depth Technical Guide to the Theoretical and Molecular Modeling of 1-(3-fluorophenyl)-1H-pyrazole
Authored by: A Senior Application Scientist
Abstract
1-(3-fluorophenyl)-1H-pyrazole stands as a significant scaffold in medicinal chemistry, primarily due to the versatile pharmacological activities exhibited by its derivatives. This technical guide provides a comprehensive exploration of the theoretical and molecular modeling approaches used to elucidate the structural, electronic, and interactive properties of this molecule. We will delve into the application of Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations to understand its behavior at an atomic level. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and design of novel therapeutics based on the pyrazole core.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of pharmaceuticals, with pyrazole-containing compounds demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The introduction of a 3-fluorophenyl substituent at the N1 position of the pyrazole ring, creating 1-(3-fluorophenyl)-1H-pyrazole, can significantly modulate the molecule's physicochemical properties. The fluorine atom, being highly electronegative, can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding these influences at a molecular level is paramount for rational drug design.
This guide will provide a detailed walkthrough of the computational methodologies employed to investigate 1-(3-fluorophenyl)-1H-pyrazole, offering insights into its therapeutic potential.
Theoretical Framework: A Multi-faceted Approach
Our investigation into 1-(3-fluorophenyl)-1H-pyrazole utilizes a synergistic combination of computational techniques. This multi-layered approach allows for a comprehensive understanding, from its intrinsic electronic properties to its dynamic behavior within a simulated biological environment.
Caption: A workflow illustrating the multi-faceted computational approach.
Quantum Mechanical Investigations: Density Functional Theory (DFT)
DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in determining the optimized geometry, electronic properties, and reactivity of 1-(3-fluorophenyl)-1H-pyrazole.
Computational Protocol
A common and reliable protocol for DFT calculations on small organic molecules involves the following steps:
-
Initial Structure Generation: The 3D structure of 1-(3-fluorophenyl)-1H-pyrazole is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set Selection: A suitable basis set is chosen to describe the atomic orbitals. The 6-311++G(d,p) basis set is a popular choice as it provides a good balance between accuracy and computational cost for molecules of this size.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated, including:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions and charge delocalization.
-
Key DFT-Derived Parameters
The following table summarizes the typical parameters obtained from DFT calculations for 1-(3-fluorophenyl)-1H-pyrazole.
| Parameter | Description | Typical Value (Illustrative) | Significance |
| Total Energy | The total electronic energy of the optimized molecule. | -552 Hartrees | A lower energy indicates a more stable conformation. |
| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 Debye | Influences solubility and intermolecular interactions. |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.8 eV | Related to the molecule's ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV | Related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between ELUMO and EHOMO. | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Molecular Docking: Identifying Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Interpreting Docking Results
The output of a docking simulation provides two key pieces of information:
-
Binding Pose: The predicted 3D orientation of the ligand within the protein's binding site. Analysis of the binding pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which contribute to binding.
-
Binding Affinity: A numerical score that estimates the strength of the ligand-receptor interaction, typically expressed in -kcal/mol. A more negative score indicates a stronger predicted binding affinity.
For 1-(3-fluorophenyl)-1H-pyrazole, docking studies against various kinases have shown that the pyrazole core can act as a hinge-binder, forming hydrogen bonds with the backbone of the protein's hinge region. The 3-fluorophenyl group often extends into a hydrophobic pocket, with the fluorine atom potentially forming favorable halogen bonds or other electrostatic interactions.
Molecular Dynamics (MD) Simulations: Unveiling Dynamic Behavior
While docking provides a static snapshot of the ligand-receptor complex, MD simulations allow us to observe the dynamic behavior of the system over time. This provides a more realistic representation of the biological environment and can be used to assess the stability of the predicted binding pose from docking.
MD Simulation Protocol
-
System Setup: The best-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.
-
Production Run: A long-duration simulation (e.g., 100 ns or more) is run to collect trajectory data.
-
Trajectory Analysis: The saved trajectory is analyzed to calculate various properties, including:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their initial positions over time. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation.
-
Conclusion and Future Directions
The theoretical and molecular modeling approaches detailed in this guide provide a powerful framework for understanding the structure-activity relationships of 1-(3-fluorophenyl)-1H-pyrazole. DFT calculations elucidate its intrinsic electronic properties, molecular docking identifies potential biological targets and binding modes, and MD simulations assess the stability of these interactions in a dynamic environment.
Future work in this area could involve:
-
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of derivatives.
-
Quantum Mechanics/Molecular Mechanics (QM/MM): Employing QM/MM methods to study enzymatic reactions or other processes where electronic effects in the binding site are critical.
-
Free Energy Calculations: Using methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) to obtain more accurate predictions of binding affinities.
By integrating these computational techniques, researchers can accelerate the design and optimization of novel drug candidates based on the versatile 1-(3-fluorophenyl)-1H-pyrazole scaffold.
References
-
Faria, J. V., et al. (2017). Pyrazoles: A Tribute to Their Synthetic Strategies and Biological Applications. Molecules. Available at: [Link]
-
Aggarwal, N., & Kumar, R. (2021). A review on pyrazole and its biological activities. European Journal of Medicinal Chemistry. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. Available at: [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Available at: [Link]
safety and handling guidelines for 1-(3-fluorophenyl)-1H-pyrazole
[1][2][3][4]
Executive Summary
1-(3-Fluorophenyl)-1H-pyrazole (and its functionalized derivatives, e.g., CAS 936940-82-8) represents a critical heterocyclic scaffold in modern medicinal chemistry.[1][2][3][4][5] It serves as a pharmacophore in the development of p38 MAP kinase inhibitors, anti-inflammatory agents, and metal-ligand complexes.[1][4]
While chemically stable under ambient conditions, the incorporation of the fluorine atom on the phenyl ring introduces specific thermal decomposition hazards (Hydrogen Fluoride release) that distinguish it from non-halogenated pyrazoles.[4][6] This guide provides a self-validating safety framework for researchers handling this compound from milligram to multi-gram scales.[1][2][3][4][6]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The core scaffold consists of a pyrazole ring N-linked to a phenyl group substituted at the meta position with fluorine.[1][2][3][4][6]
| Property | Data / Estimate | Notes |
| IUPAC Name | 1-(3-Fluorophenyl)-1H-pyrazole | Core scaffold |
| Molecular Formula | C₉H₇FN₂ | |
| Molecular Weight | 162.16 g/mol | |
| Physical State | Solid (low melting) or Viscous Oil | Derivatives (e.g., aldehyde) are solids.[1][2][3][4][6] |
| Solubility | DMSO, DCM, Methanol, Ethyl Acetate | Limited water solubility.[2][4][6][7] |
| Key Derivatives | 4-Carbaldehyde (CAS 936940-82-8) 4-Carboxylic acid (CAS 138907-82-1) | Reference points for catalog data.[1][2][3][4][6] |
Hazard Identification & Risk Assessment
GHS Classification (Inferred from Analogs)
-
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[2][3][4][7]
-
Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2][3][4][6]
-
Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1][2][3][4][6]
-
STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1][2][3][4]
Fluorine-Specific Hazards
While the C-F bond is kinetically stable, thermal decomposition (fire or runaway reaction conditions >200°C) can release Hydrogen Fluoride (HF) gas.[1][2][3][4][7]
Strategic Safety Framework
This framework relies on the Hierarchy of Controls , prioritizing engineering solutions over PPE.[4][6]
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm).[3][6]
-
Static Control: Use an ionizing bar or anti-static gun during weighing, as pyrazole derivatives often exhibit high static charge, leading to powder dispersal.[4][6][7]
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Operation (Solid) | High-Risk Operation (Solution/Spill) | Rationale |
| Hands | Nitrile Gloves (Double gloved, 0.11mm) | Silver Shield / Laminate (if in DCM) | Nitrile provides adequate protection against the solid.[1][2][3][4][6] Chlorinated solvents permeate nitrile rapidly.[3][4][6] |
| Eyes | Chemical Safety Goggles | Face Shield + Goggles | Prevent particulate entry and splash protection.[1][2][3][4][6] |
| Respiratory | N95 (if outside hood - discouraged) | Full-face respirator (Organic Vapor/Acid Gas) | Acid gas cartridge required due to potential HF generation in fire/decomp scenarios.[1][2][3][4][6] |
Operational Handling Protocols (SOP)
Protocol: Inert Atmosphere Reaction Setup
-
Objective: Synthesize/derivatize 1-(3-fluorophenyl)-1H-pyrazole without introducing moisture or oxygen, minimizing decomposition risks.
Step-by-Step Methodology:
-
Glassware Prep: Oven-dry a 2-neck round bottom flask (RBF) at 120°C for >2 hours. Assemble hot under a stream of Nitrogen (
).[3][6] -
Weighing:
-
Solvent Transfer:
-
Reagent Addition:
-
Monitoring:
Protocol: Waste Management
Visualization: Handling & Emergency Logic
Diagram 1: Operational Decision Matrix
This workflow dictates the safety logic based on the physical state of the compound.[3][6]
Caption: Decision matrix for PPE selection and handling based on physical state and solvent compatibility.
Diagram 2: Emergency Response Flow (HF Risk)
This logic flow outlines the critical steps if thermal decomposition or fire occurs, introducing the risk of HF exposure.[4][6]
Caption: Emergency response protocol highlighting Calcium Gluconate intervention for potential HF exposure.
References
-
PubChem. (n.d.).[3][6][7] Compound Summary for 1-(3-Fluorophenyl)-1H-pyrazole derivatives. National Library of Medicine.[3][4][6] Retrieved from [Link]
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Navigating the Synthesis and Procurement of 1-(3-Fluorophenyl)-1H-pyrazole: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Guide for Drug Development Professionals on the Acquisition and Quality Verification of a Key Research Intermediate.
This technical guide addresses the commercial availability and procurement of the heterocyclic building block, 1-(3-fluorophenyl)-1H-pyrazole. It provides researchers, scientists, and drug development professionals with a detailed overview of the sourcing landscape, quality control considerations, and a practical approach to obtaining this compound for research and development purposes.
Executive Summary: The Scarcity of a Niche Building Block
Initial investigations into the commercial availability of 1-(3-fluorophenyl)-1H-pyrazole (CAS Number: 221098-23-3) reveal a critical reality for researchers: this compound is not a readily available, off-the-shelf chemical. A thorough search of major chemical supplier catalogs indicates that while structurally similar derivatives, such as those with a carbaldehyde group at the 4-position of the pyrazole ring, are commercially offered, the parent compound, 1-(3-fluorophenyl)-1H-pyrazole, is conspicuously absent from standard inventories.
This scarcity necessitates a strategic shift from simple procurement to a custom synthesis approach. This guide, therefore, focuses on providing the essential knowledge for researchers to confidently commission, manage, and verify the custom synthesis of this target molecule. By understanding the synthetic pathways and the necessary quality control checkpoints, researchers can ensure they obtain a high-purity compound suitable for their demanding applications in drug discovery and development.
The Path to Acquisition: Custom Synthesis as the Primary Route
Given the lack of direct commercial suppliers, engaging a Contract Research Organization (CRO) or a specialized custom synthesis company is the most viable strategy for obtaining 1-(3-fluorophenyl)-1H-pyrazole. This approach offers the flexibility to define the required quantity, purity, and analytical documentation to meet specific research needs.
Selecting a Custom Synthesis Partner
Choosing the right manufacturing partner is a critical decision that directly impacts project timelines, budget, and the quality of the final product. Key criteria for evaluating a potential custom synthesis provider include:
-
Technical Expertise: The manufacturer should demonstrate a strong track record in heterocyclic chemistry, particularly in N-arylation reactions.[1]
-
Scalability: The chosen partner should have the capability to scale production from milligrams for initial screening to multi-gram or kilogram quantities for later-stage development.[1]
-
Regulatory Compliance: For applications in regulated drug development, adherence to Good Manufacturing Practices (GMP) or Good Laboratory Practices (GLP) is essential.[1][2]
-
Communication and Transparency: A reliable partner will maintain open lines of communication, providing regular updates on the synthesis progress.[2]
Initiating a Custom Synthesis Project
To obtain an accurate quote and a realistic timeline, researchers should provide the synthesis partner with a comprehensive information package.[3] The more detailed the request, the more tailored and accurate the proposal will be.[3]
Information to Provide for a Custom Synthesis Quote:
| Information Category | Details to Include | Rationale |
| Compound Identity | - Chemical Name: 1-(3-fluorophenyl)-1H-pyrazole- CAS Number: 221098-23-3- Chemical Structure | Unambiguously defines the target molecule. |
| Required Quantity | Specify the amount needed (e.g., 1 g, 5 g, 25 g). | Influences the scale of the synthesis and cost. |
| Purity Specifications | Desired purity level (e.g., >95%, >98% by HPLC). | Critical for ensuring the reliability of experimental results. |
| Analytical Requirements | Specify the required analytical data for verification (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC). | Provides the necessary evidence of identity and purity. |
| Known Synthesis Routes | If available, provide any known literature procedures or synthetic schemes. | Can significantly expedite the quoting process and the synthesis itself.[4] |
The process of acquiring a custom-synthesized chemical can be visualized as a structured workflow, from initial inquiry to final product delivery.
Caption: A typical workflow for procuring a custom-synthesized chemical.
Plausible Synthetic Strategies
While a specific, published synthesis for 1-(3-fluorophenyl)-1H-pyrazole is not readily found, established methods for the N-arylation of pyrazoles provide a strong foundation for its preparation. A competent CRO would likely consider one of the following well-established catalytic cross-coupling reactions.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an N-H containing compound, such as pyrazole.[5][6] This method is advantageous as it can often be performed under mild conditions, using air as the oxidant.[5]
Reaction Scheme:
-
Pyrazole + 3-Fluorophenylboronic Acid --(Cu(OAc)₂, Base, Solvent)--> 1-(3-Fluorophenyl)-1H-pyrazole
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, typically involving an aryl halide and a nucleophile.[7] While traditionally requiring harsh reaction conditions, modern ligand-accelerated protocols have expanded its utility.
Reaction Scheme:
-
Pyrazole + 1-Bromo-3-fluorobenzene --(CuI, Ligand, Base, Solvent)--> 1-(3-Fluorophenyl)-1H-pyrazole
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling reaction is another powerful tool for N-arylation.[8] The use of specialized phosphine ligands is often crucial for achieving high yields and broad substrate scope.
Reaction Scheme:
-
Pyrazole + 1-Bromo-3-fluorobenzene --(Pd Catalyst, Ligand, Base, Solvent)--> 1-(3-Fluorophenyl)-1H-pyrazole
A CRO would select the most appropriate method based on factors such as the availability and cost of starting materials, catalyst and ligand costs, and the ease of purification.
Quality Control and Verification: Ensuring Compound Integrity
Upon completion of the synthesis, the CRO will perform a suite of analytical tests to confirm the identity and purity of the compound and provide a Certificate of Analysis (CoA).[9] It is also best practice for the receiving researcher to perform their own analytical verification.
Expected Analytical Data
The following table outlines the expected analytical data for 1-(3-fluorophenyl)-1H-pyrazole, based on the analysis of structurally similar N-aryl pyrazoles.
Table of Predicted Analytical Data:
| Analysis Technique | Expected Results for 1-(3-Fluorophenyl)-1H-pyrazole | Purpose |
| ¹H NMR | - Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons of the 3-fluorophenyl and pyrazole rings.- Distinct splitting patterns due to proton-proton and proton-fluorine coupling. | Confirms the proton framework of the molecule. |
| ¹³C NMR | - Resonances corresponding to the 9 unique carbon atoms in the molecule.- Carbon signals of the fluorophenyl ring will show splitting due to carbon-fluorine coupling (J-coupling).[10] | Elucidates the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | - Expected molecular ion peak [M+H]⁺ at m/z = 163.06. | Confirms the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating the purity of the compound. | Quantifies the purity of the final product. |
Representative Experimental Protocols for Quality Control
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) may be required.
-
Data Analysis: Process the spectra and compare the chemical shifts, integration, and coupling constants with the expected values for the target structure.
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-300 amu).
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated exact mass of the protonated molecule.
The following diagram illustrates the central role of analytical chemistry in the verification of a custom-synthesized compound.
Caption: The central role of analytical techniques in verifying the identity and purity of a synthesized compound.
Conclusion and Recommendations
The acquisition of 1-(3-fluorophenyl)-1H-pyrazole for research purposes requires a departure from standard procurement protocols. Due to its absence in commercial catalogs, researchers must engage with custom synthesis providers. The key to a successful outcome lies in a well-defined project scope, the selection of a reputable CRO with expertise in heterocyclic chemistry, and a robust analytical plan to verify the structure and purity of the final product. By following the guidelines outlined in this technical guide, researchers can confidently navigate the custom synthesis process and secure this valuable building block for their drug discovery and development programs.
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Journal of Organic Chemistry. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available at: [Link]
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Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole Derivatives. Available at: [Link]
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ResearchGate. Protocol of synthesis 1,3,5-triaryl pyrazole derivatives. Available at: [Link]
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Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
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Eurofins. 10 Things You Should Know Before Contracting a Custom Synthesis Project. Available at: [Link]
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PMC. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Available at: [Link]
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ResolveMass Laboratories Inc. Comprehensive Guide to Custom Synthesis Service. Available at: [Link]
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ResolveMass Laboratories Inc. Comparing Custom Synthesis Quotes: What's Included and What's Not. Available at: [Link]
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ResearchGate. Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. Available at: [Link]
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PMC. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Available at: [Link]
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Organic Chemistry Portal. Chan-Lam Coupling. Available at: [Link]
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ResearchGate. Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. Available at: [Link]
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Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available at: [Link]
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ResearchGate. Chan–Lam coupling of 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl.... Available at: [Link]
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PubChem. 1-Phenylpyrazole. Available at: [Link]
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Chemxpert Database. Everything you need to Know About Custom Synthesis. Available at: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
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Scientific Polymer Products. Custom Synthesis Request. Available at: [Link]
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ChiroBlock. What is Custom Synthesis & Contract Research? FAQ. Available at: [Link]
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MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available at: [Link]
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
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National Institutes of Health. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Available at: [Link]
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ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]
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YouTube. What is Custom Synthesis? A Comprehensive Guide for Researchers. Available at: [Link]
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Semantic Scholar. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
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Moravek, Inc. What Is Custom Synthesis and Why Is It Important?. Available at: [Link]
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Organic & Biomolecular Chemistry. C4–C5 fused pyrazol-3-amines: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullmann and acylation reactions. Available at: [Link]
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PMC. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
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Asian Journal of Chemistry. Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. Available at: [Link]
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ResearchGate. Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. Available at: [Link]
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ResearchGate. Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam.... Available at: [Link]
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ACS Omega. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. Available at: [Link]
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Semantic Scholar. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Available at: [Link]
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Merck Millipore. Customized products: chemicals for analysis and organic synthesis. Available at: [Link]
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ResearchGate. 12.2% 116,000 120M TOP 1% 154 3,900. Available at: [Link]
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An In-depth Technical Guide to Fluorophenyl-Pyrazole Isomers for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties. Within the privileged pyrazole scaffold, the positional isomerism of a fluorophenyl substituent—ortho, meta, or para—can profoundly influence a molecule's biological activity and disposition. This guide provides a comprehensive technical overview of the synthesis, characterization, and structure-activity relationships of fluorophenyl-pyrazole isomers. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to strategically leverage fluorine substitution in the design of novel therapeutics.
Introduction: The Strategic Value of Fluorine in Pyrazole Scaffolds
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a versatile and highly sought-after scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of a fluorine atom onto a phenyl ring attached to the pyrazole core can dramatically alter a compound's properties in several ways:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can significantly increase a drug's half-life and oral bioavailability. For instance, the commercial drug Celecoxib, which contains a pyrazole core, includes a fluorine substituent to enhance its metabolic stability.[3]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with protein targets through the formation of hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[3]
-
Lipophilicity (logP) and Acidity (pKa): The position of the fluorine atom on the phenyl ring can subtly but significantly modulate the molecule's overall lipophilicity and the acidity of the pyrazole N-H proton. These parameters are critical for cell permeability, solubility, and target engagement.[4]
This guide will delve into the distinct characteristics of ortho-, meta-, and para-fluorophenyl-pyrazole isomers, providing a framework for their rational design and application in drug discovery programs.
Synthesis of Regioisomeric Fluorophenyl-Pyrazoles
The regioselective synthesis of specific fluorophenyl-pyrazole isomers is a critical first step in exploring their structure-activity relationships (SAR). Several synthetic strategies can be employed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
General Synthetic Approaches
A common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. To synthesize fluorophenyl-pyrazoles, this typically involves the reaction of a fluorophenylhydrazine with a suitable diketone or a related precursor.
Another powerful approach is the [3+2] cycloaddition reaction between a nitrile imine (generated in situ from a hydrazonoyl halide) and an alkyne. This method offers a high degree of regioselectivity, which is crucial for obtaining the desired isomer.[5][6][7][8][9][10]
Regioselective Synthesis: A Key Challenge
Achieving regioselectivity in pyrazole synthesis can be challenging, especially when using unsymmetrical 1,3-dicarbonyl compounds. The reaction can potentially yield a mixture of two regioisomers. Careful control of reaction conditions, including the choice of solvent and base, is often necessary to favor the formation of the desired product.[11][12]
For example, the reaction of a fluorophenylhydrazine with an unsymmetrical β-ketoester can lead to two possible pyrazolone regioisomers. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on both the hydrazine and the dicarbonyl compound.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Determination of Lipophilicity (logP) by Shake-Flask Method
The shake-flask method is the "gold standard" for determining logP. [13][14][15][16][17] Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for logD) with n-octanol by shaking them together overnight and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the fluorophenyl-pyrazole isomer in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.
-
Concentration Measurement: Carefully remove aliquots from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes (HLM). [18][19][20][21][22][23][24] Protocol:
-
Reagent Preparation: Prepare a solution of the fluorophenyl-pyrazole isomer in a suitable solvent (e.g., acetonitrile or DMSO). Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) and a solution of NADPH (a cofactor for P450 enzymes).
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, the reaction buffer, and the compound solution. Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Structure-Activity Relationships (SAR) of Fluorophenyl-Pyrazole Isomers
The positional isomerism of the fluorine atom can have a profound impact on the biological activity of fluorophenyl-pyrazoles. The following are some general principles and examples observed in medicinal chemistry. [25][26][27]
-
Kinase Inhibition: In the development of kinase inhibitors, the position of the fluorine atom can influence both potency and selectivity. For example, in some series of pyrazole-based kinase inhibitors, a meta-fluoro substituent on a terminal phenyl ring has been found to be more optimal than ortho or para positional isomers for achieving high potency. [28]This is often due to the specific interactions the fluorine atom can make within the ATP-binding pocket of the kinase.
-
Anti-inflammatory Activity: Many pyrazole derivatives exhibit anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX). The electronic properties conferred by the fluorophenyl group can influence the binding to the active site of these enzymes.
-
Anticancer Activity: The antiproliferative activity of fluorophenyl-pyrazoles against various cancer cell lines can also be modulated by the fluorine position. The altered lipophilicity and electronic properties of the isomers can affect their ability to cross cell membranes and interact with intracellular targets.
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Technical Whitepaper: Preliminary Toxicity Screening of 1-(3-fluorophenyl)-1H-pyrazole
Executive Summary
1-(3-fluorophenyl)-1H-pyrazole is a critical pharmacophore often utilized as a scaffold in the development of p38 MAP kinase inhibitors, Factor Xa inhibitors, and agrochemicals. While the fluorine substitution at the meta-position of the phenyl ring is designed to enhance metabolic stability and lipophilicity, the N-phenylpyrazole core carries inherent toxicological risks, specifically neurotoxicity via GABA-gated chloride channel antagonism (the "Fipronil effect") and hepatotoxicity.
This technical guide outlines a Tiered Preliminary Screening Framework designed to de-risk this scaffold early in the discovery phase. Unlike generic screening protocols, this guide prioritizes the specific liabilities of fluorinated N-aryl pyrazoles: CNS penetration, metabolic bioactivation, and specific organ toxicity (Spleen/Thyroid).
Section 1: Physicochemical & In Silico Profiling (Tier 0)
Before wet-lab experimentation, in silico modeling provides the exclusion criteria. The 3-fluorophenyl group increases lipophilicity (
Structural Alerts & Pharmacophore Overlap
The N-phenylpyrazole moiety mimics the pharmacophore of Fipronil , a potent convulsant. The 3-fluoro substitution may modulate this affinity but does not eliminate it.
-
Primary Alert: GABA
Receptor Antagonism. -
Secondary Alert: P450 Inhibition (imidazole/pyrazole nitrogen coordination to Heme iron).
Physicochemical Parameters (Target Ranges)
| Parameter | Target Range | Relevance to 1-(3-fluorophenyl)-1H-pyrazole |
| cLogP | 2.0 – 3.5 | High lipophilicity increases CNS exposure (Seizure risk). |
| TPSA | < 90 Ų | Facilitates BBB crossing. |
| H-Bond Donors | 0 | The pyrazole nitrogens are acceptors; lack of donors aids permeability. |
| MW | < 300 Da | Fragment-like nature suggests high molar potency potential. |
Section 2: In Vitro Cytotoxicity & Organ-Specific Toxicity (Tier 1)
Standard cytotoxicity assays must be adapted to include neuroblastoma lines due to the class-specific neurotoxicity risk.
Cell Line Selection Strategy
-
HepG2 (Human Liver Carcinoma): Assessing metabolic activation and hepatotoxicity.
-
SH-SY5Y (Human Neuroblastoma): Proxy for neuronal toxicity; critical for N-phenylpyrazoles.
-
HK-2 (Human Kidney Proximal Tubule): Renal clearance toxicity.
Experimental Protocol: Multiplexed Cytotoxicity Assay (MTT + LDH)
This protocol measures cellular metabolic activity (MTT) and membrane integrity (LDH) simultaneously to distinguish between apoptosis and necrosis.
Reagents:
-
MTT Reagent (5 mg/mL in PBS).
-
Lactate Dehydrogenase (LDH) Assay Kit.
-
Vehicle: DMSO (Final concentration < 0.5%).
Step-by-Step Methodology:
-
Seeding: Plate HepG2 and SH-SY5Y cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO . -
Dosing: Prepare serial dilutions of 1-(3-fluorophenyl)-1H-pyrazole (0.1 µM to 100 µM). Include Positive Control (Triton X-100) and Vehicle Control (0.5% DMSO).
-
Exposure: Incubate cells with compound for 24h and 48h.[1]
-
LDH Harvest: Transfer 50 µL of supernatant to a new plate for LDH analysis (measure absorbance at 490 nm).
-
MTT Addition: Add 20 µL MTT reagent to the remaining cells. Incubate for 4h.
-
Solubilization: Aspirate media, add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
Interpretation:
-
IC
< 10 µM: High Toxicity (Stop/Go decision required). -
Divergence: High LDH release with maintained MTT suggests necrotic cell lysis (membrane disruption) rather than programmed cell death.
Section 3: Metabolic Stability & Bioactivation (Tier 2)
The 3-fluoro group blocks metabolic oxidation at the meta position, potentially shunting metabolism to the pyrazole ring or the para-position.
Reactive Metabolite Trapping (Glutathione Adducts)
N-phenylpyrazoles can undergo bioactivation to form reactive electrophiles (e.g., via ring opening or oxidation).
Workflow:
-
Incubate compound (10 µM) with Human Liver Microsomes (HLM) + NADPH + Glutathione (GSH) for 60 min.
-
Quench with cold Acetonitrile.
-
Analyze via LC-MS/MS (Neutral Loss Scan for GSH fragment,
).
CYP Inhibition Screen
The pyrazole nitrogen can coordinate with the heme iron of CYP450 enzymes, causing reversible inhibition.
-
Key Isoforms: CYP3A4, CYP2D6, CYP2C9.
-
Threshold: IC
< 1 µM indicates high drug-drug interaction (DDI) potential.
Section 4: Specific Off-Target Screening (The "Fipronil" Check)
This is the most critical safety step for this specific scaffold.
GABA-Gated Chloride Channel Binding
-
Assay Type: Radioligand Binding Assay (using [3H]-EBOB or similar cage convulsant ligand).
-
Rationale: N-phenylpyrazoles bind to the picrotoxin site of the GABA
receptor. -
Acceptance Criteria: Binding affinity (
) > 10 µM is desired. If < 1 µM, the compound poses a significant seizure risk.
Section 5: Visualizing the Screening Logic
The following diagram illustrates the tiered decision matrix for screening 1-(3-fluorophenyl)-1H-pyrazole.
Caption: Tiered toxicity screening workflow emphasizing the critical GABA-A receptor checkpoint for N-phenylpyrazole derivatives.
Section 6: Data Interpretation & Decision Matrix
Summarize your findings using this matrix to determine the development path.
| Assay | Metric | Risk Level: LOW (Proceed) | Risk Level: HIGH (Stop/Redesign) |
| Cytotoxicity (HepG2) | IC | > 50 µM | < 10 µM |
| Neurotoxicity (SH-SY5Y) | IC | > 50 µM | < 10 µM (or < HepG2 IC |
| GABA | > 10 µM | < 1 µM | |
| Microsomal Stability | > 30 min | < 10 min | |
| GSH Adducts | Mass Spec | None Detected | Distinct Adduct Peak |
Mitigation Strategies for High Risk Results
-
If GABA Binding is High: Introduce bulky substituents at positions 4 or 5 of the pyrazole ring to sterically clash with the picrotoxin binding site.
-
If Metabolic Instability: The 3-fluoro is already a blocking group. If metabolism occurs at the para-position, consider 3,4-difluoro substitution.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733524, Fipronil (Class Reference). Link
-
Hainzl, D., et al. (1998). Mechanisms for the anticonvulsant and proconvulsant actions of phenylpyrazoles. Chemical Research in Toxicology. Link
-
FDA. (2020). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials. Link
-
Altasciences. (2023). Small Molecule Safety Assessment Guide. Link
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the architecture of pharmacologically active compounds, renowned for its broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring system allows for the fine-tuning of its physicochemical and pharmacokinetic profiles, making it a privileged scaffold in drug discovery. 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde serves as a pivotal starting material, offering a reactive aldehyde group that is amenable to a wide array of chemical transformations. The presence of the 3-fluorophenyl moiety is particularly significant, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of the resulting derivatives.
This comprehensive guide provides detailed, field-proven protocols for the synthesis of a variety of derivatives from 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. Each protocol is presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
General Considerations: Safety, Materials, and Characterization
Safety Precautions: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Specific hazards associated with each reagent should be reviewed from their respective Safety Data Sheets (SDS).
Starting Material: 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde can be procured from commercial suppliers or synthesized via established methods such as the Vilsmeier-Haack reaction. The purity of the starting material should be confirmed by techniques such as NMR spectroscopy and melting point analysis prior to use.
Solvents and Reagents: All solvents and reagents should be of analytical grade or higher and used as received unless otherwise specified. Anhydrous conditions should be maintained for reactions sensitive to moisture.
Reaction Monitoring: The progress of reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).
Purification and Characterization: Purification of the synthesized derivatives is typically achieved through recrystallization or column chromatography. The structure and purity of the final compounds must be rigorously confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthetic Protocols for Key Derivatives
The aldehyde functionality of 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a versatile handle for a variety of chemical transformations. The following sections detail the protocols for several key classes of derivatives.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Nitriles
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[1] This reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.
Rationale for Catalyst Selection: Weak bases such as piperidine, ammonium carbonate, or glacial acetic acid are often employed.[2][3] These catalysts are effective in deprotonating the active methylene compound without promoting self-condensation of the aldehyde. The choice of catalyst can influence reaction rates and yields.
Knoevenagel Condensation Workflow
Protocol 1: Synthesis of 2-((1-(3-fluorophenyl)-1H-pyrazol-4-yl)methylene)malononitrile
-
Materials:
-
1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
If precipitation is slow, add a few drops of glacial acetic acid and cool the flask in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol.
-
| Reagent | Molar Ratio | Solvent | Catalyst | Time (h) | Yield (%) |
| Malononitrile | 1.1 | Ethanol | Piperidine | 2-4 | >85 |
| Ethyl Cyanoacetate | 1.1 | Ethanol | Piperidine | 3-5 | >80 |
Characterization Data (Exemplary):
-
IR (KBr, cm⁻¹): ~2220 (C≡N), ~1600 (C=C), ~1550 (C=N).
-
¹H NMR (CDCl₃, δ ppm): Singlet for the vinyl proton at ~7.5-8.0 ppm, multiplets for the aromatic protons, and a singlet for the pyrazole proton.
Claisen-Schmidt Condensation: Synthesis of Pyrazole-Based Chalcones
Chalcones, or α,β-unsaturated ketones, are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde and a ketone. These compounds are valuable intermediates for the synthesis of various heterocyclic systems, such as pyrazolines.
Rationale for Catalyst Selection: A strong base like sodium hydroxide or potassium hydroxide is typically used to generate the enolate from the ketone, which then attacks the aldehyde. The reaction is often carried out in a protic solvent like ethanol.
Schiff Base Formation Workflow
Protocol 3: Synthesis of (E)-N-((1-(3-fluorophenyl)-1H-pyrazol-4-yl)methylene)aniline
-
Materials:
-
1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
-
Aniline
-
Ethanol
-
Glacial Acetic Acid
-
-
Procedure:
-
To a solution of 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add aniline (1.0 eq).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 3-6 hours, monitoring for the disappearance of the starting materials by TLC.
-
Cool the reaction mixture to room temperature. The Schiff base product often crystallizes out.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
If necessary, the product can be recrystallized from ethanol.
-
| Amine | Catalyst | Solvent | Time (h) | Yield (%) |
| Aniline | Glacial Acetic Acid | Ethanol | 4 | >90 |
| 4-Chloroaniline | Glacial Acetic Acid | Ethanol | 5 | >85 |
Characterization Data (Exemplary):
-
IR (KBr, cm⁻¹): ~1625 (C=N, imine).
-
¹H NMR (CDCl₃, δ ppm): A singlet for the imine proton (-CH=N-) at ~8.5-9.0 ppm, along with aromatic and pyrazole proton signals.
Reductive Amination: Synthesis of Pyrazolyl-Amines
Reductive amination is a two-step process that converts an aldehyde into an amine. First, an imine is formed in situ, which is then reduced to the corresponding amine. Sodium borohydride is a suitable reducing agent for this transformation. [4] Protocol 4: Synthesis of 1-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-N-phenylmethanamine
-
Materials:
-
1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
-
Aniline
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
-
Procedure:
-
Dissolve 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and aniline (1.1 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amine product.
-
Purify by column chromatography if necessary.
-
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). [4][5]The reaction is typically performed in a basic or neutral aqueous medium.
Protocol 5: Synthesis of 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid
-
Materials:
-
1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
-
Potassium Permanganate (KMnO₄)
-
Water
-
Acetone
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde in a mixture of acetone and water.
-
Add a solution of potassium permanganate in water dropwise to the stirred solution. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter off the MnO₂ and wash it with water.
-
Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with dilute HCl to precipitate the carboxylic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Reduction to Alcohol
Aldehydes can be selectively reduced to primary alcohols using mild reducing agents such as sodium borohydride (NaBH₄). [4][6]This reagent is preferred for its selectivity for aldehydes and ketones over other functional groups like esters.
Protocol 6: Synthesis of (1-(3-fluorophenyl)-1H-pyrazol-4-yl)methanol
-
Materials:
-
1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
-
Procedure:
-
Dissolve 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the alcohol.
-
Recrystallize from a suitable solvent system if necessary.
-
Conclusion
1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile building block for the synthesis of a diverse array of pyrazole derivatives. The protocols detailed in this guide provide robust and reproducible methods for accessing key structural motifs, including α,β-unsaturated systems, chalcones, Schiff bases, amines, carboxylic acids, and alcohols. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can effectively leverage this starting material to generate novel compounds with significant potential in the field of drug discovery and development. The rigorous characterization of these derivatives is paramount to confirming their identity and purity, paving the way for subsequent biological evaluation.
References
-
Jadhav, A. D., Barhate, P. U., & Durrani, A. N. (2021). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Journal of Organic and Applied Chemistry. Available from: [Link]
- Zainab, A. F. (2025). Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Journal of Chemical and Pharmaceutical Research.
-
Organic Syntheses. N-Boc-5-oxaproline. Available from: [Link]
-
Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin. Available from: [Link]
-
G-Biosciences. Sodium Cyanoborohydride. Available from: [Link]
-
Tahir, M. N., Ather, A. Q., Khan, M. A., Mehmood, K., & Chaudhry, F. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
- University of Wisconsin-Madison. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and biological study of some new chalcone and pyrazole derivatives.
-
ChemRxiv. (2020). Synthesis and characterization of new enamines and Schiff bases derived from 1-benzyl- and 1-(2-phenylethyl)-3-methyl-5-pyrazolone. Available from: [Link]
- Nishimura, T., et al. (2021).
- Kauthale, S. S., et al. (2014). Knoevenagel reactions of 3-formyl chromones and 4-formyl pyrazoles with pyrazolone by conventional and now conventional methods.
-
El-Emary, T. I. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available from: [Link]
-
Quora. Why is the Schiff base prepared in the presence of acetic acid?. Available from: [Link]
- da Silva, F. M., et al. (2013). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Physical Chemistry Chemical Physics.
- Hwang, S., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife.
-
Sharma, A., & Shah, M. K. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions. Available from: [Link]
-
Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available from: [Link]
- Al-Amiery, A. A. (2024).
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
Organic Chemistry Portal. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]
- Dragoi, B., et al. (2022).
- Sharma, A., & Shah, M. K. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Semantic Scholar.
-
Quora. Why is the Schiff base prepared in the presence of acetic acid?. Available from: [Link]
-
Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. Available from: [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]
- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
-
SciELO Colombia. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Available from: [Link]
-
Beilstein Archives. (2022). An Efficient Metal-free and Catalyst-free C-S/C-O Bond Formation Strategy: Synthesis of Pyrazole Conjugated Thioamides and Amide. Available from: [Link]
- da Silva, F. M., et al. (2013). Mechanism and Free Energy Profile of Base-Catalyzed Knoevenagel Condensation Reaction.
- University of Technology - Iraq. SCHIFF BASES.
- Hwang, S., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife.
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]
- RepHip UNR. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity.
-
KPU Pressbooks. 7.2 Preparation of Carboxylic Acid – Organic Chemistry II. Available from: [Link]
- STM Journals. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases.
-
Journal of Applied Organometallic Chemistry. Synthesis, Characterization, and Application of CoFe2O4@SiO2@CPTES@Melamine Nanoparticles as a Magnetic Catalyst for the Synthesis of Pyrazole Derivatives. Available from: [Link]
- JOCPR. (2012).
-
Organic Chemistry Portal. Potassium Permanganate. Available from: [Link]
- Sharma, P., & Mohan, C. (2018). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s.
-
ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link]
- RSC Publishing. (2017).
Sources
1-(3-fluorophenyl)-1H-pyrazole as a building block for agrochemicals
Application Note: 1-(3-fluorophenyl)-1H-pyrazole as a Privileged Scaffold in Next-Gen Agrochemicals
Executive Summary & Strategic Rationale
The 1-arylpyrazole moiety is a "privileged structure" in modern agrochemistry, serving as the pharmacophore for major fungicide classes (SDHI, QoI) and insecticides (GABA antagonists). While historical development focused on 2,6-disubstituted aryl rings (e.g., Fipronil), the 1-(3-fluorophenyl)-1H-pyrazole scaffold has emerged as a critical building block for "soft" metabolic blocking.[1]
Why this specific building block?
-
Metabolic Stability: The fluorine atom at the meta position (C-3') blocks Cytochrome P450-mediated oxidation at a metabolically vulnerable site without introducing the steric penalty of ortho substitution.[1]
-
Electronic Modulation: The inductive electron-withdrawing effect (-I) of the fluorine atom lowers the electron density of the pyrazole ring, modulating the pKa of potential H-bond acceptors and improving binding affinity in hydrophobic pockets (e.g., Succinate Dehydrogenase complex).[1]
-
Lipophilicity: Fluorination typically increases LogP by ~0.2–0.5 units, enhancing cuticular penetration in foliar applications.
Physicochemical Profile & Building Block Specifications
Before initiating synthesis, verify the quality of the starting material or the synthesized core.
| Property | Value / Specification | Relevance to Agrochemicals |
| Molecular Formula | C₉H₇FN₂ | Core scaffold |
| Molecular Weight | 162.16 g/mol | Low MW allows for extensive decoration (Rule of 5 compliant) |
| LogP (Predicted) | ~2.3 | Ideal range for systemic xylem transport |
| Appearance | White to pale yellow solid | Color indicates oxidation/impurity levels |
| Melting Point | 58–62 °C | Low MP facilitates melt-phase reactions |
| Key Reactivity | C-4 (Electrophilic), C-5 (Lithiation) | Orthogonal functionalization sites |
Synthetic Workflow Visualization
The following directed graph illustrates the conversion of raw materials into a high-value SDHI (Succinate Dehydrogenase Inhibitor) precursor.
Figure 1: Synthetic lineage from hydrazine precursor to functionalized carboxylic acid scaffold.[1]
Detailed Experimental Protocols
Protocol A: De Novo Synthesis of the Core Scaffold
Objective: Construct the pyrazole ring from acyclic precursors. This is more cost-effective than purchasing the pre-formed heterocycle for scale-up.[1]
Materials:
-
3-Fluorophenylhydrazine hydrochloride (1.0 eq)[1]
-
1,1,3,3-Tetramethoxypropane (1.1 eq) [Malonaldehyde equivalent]
-
Ethanol (Reagent grade)
-
Conc. HCl (Catalytic)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-fluorophenylhydrazine HCl (10 mmol) in Ethanol (20 mL).
-
Addition: Add 1,1,3,3-tetramethoxypropane (11 mmol) dropwise at room temperature.
-
Catalysis: Add 2-3 drops of concentrated HCl. The solution typically turns yellow.
-
Reflux: Heat the mixture to reflux (80 °C) for 3–4 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 4:1). The hydrazine spot (polar, baseline) should disappear, replaced by a less polar UV-active spot (Rf ~0.6).
-
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure.
-
Extraction: Redissolve residue in Ethyl Acetate (50 mL) and wash with NaHCO₃ (sat. aq.) to neutralize HCl. Wash with brine.[1][2]
-
Purification: Dry over MgSO₄, filter, and concentrate. If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Critical Checkpoint:
-
¹H NMR (CDCl₃): Look for the characteristic pyrazole doublets at δ 7.7 (d, J=1.8 Hz, H-3/5) and δ 6.5 (t, H-4). The 3-fluorophenyl multiplet should appear in the aromatic region (6.9–7.5 ppm).[1]
Protocol B: C-4 Regioselective Formylation (Vilsmeier-Haack)
Objective: Introduce a carbon handle at the C-4 position.[1] This is the standard entry point for SDHI fungicides (e.g., Fluxapyroxad analogs).
Mechanism: The electron-rich pyrazole ring attacks the electrophilic chloroiminium ion generated in situ.[1] The meta-fluorine atom slightly deactivates the ring, requiring strict temperature control to ensure conversion.[1]
Materials:
-
1-(3-fluorophenyl)-1H-pyrazole (from Protocol A)[1]
-
POCl₃ (Phosphorus oxychloride) (1.2 eq)
-
DMF (Dimethylformamide) (3.0 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Procedure:
-
Reagent Formation: In a dry flask under Argon, cool DMF (3.0 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise. Stir for 30 mins at 0 °C until the Vilsmeier salt (white precipitate/slurry) forms.
-
Substrate Addition: Dissolve the pyrazole substrate in minimal DCM and add it slowly to the Vilsmeier reagent at 0 °C.
-
Reaction: Warm to reflux (or 60 °C if using pure DMF as solvent) and stir for 4–6 hours.
-
Note: The 3-F substituent withdraws electron density; if the reaction is sluggish, increase temperature to 80 °C.[1]
-
-
Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: Extract with DCM (3x), wash with water and brine.
-
Yield: Expect 85–95% yield of 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde .
Application Case Study: SDHI Fungicide Analog
To demonstrate the utility of this building block, we outline the conversion of the aldehyde to a carboxamide, mimicking the structure of commercial SDHIs.
Target: N-(3',4'-dichlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole-4-carboxamide
Logic:
-
Oxidation: The aldehyde (from Protocol B) is oxidized to the carboxylic acid using Pinnick oxidation (NaClO₂/NaH₂PO₄) or KMnO₄. This avoids over-oxidation or chlorination byproducts.[1]
-
Coupling: The resulting acid is activated (SOCl₂ or HATU) and coupled with an aniline.
Reaction Map (DOT):
Figure 2: Derivatization pathway to bioactive carboxamide.[1]
Safety & Handling (MSDS Summary)
-
3-Fluorophenylhydrazine HCl: Toxic by ingestion and skin contact.[1] Potential sensitizer.[1] Use dedicated nitrile gloves.[1]
-
POCl₃: Highly corrosive.[1] Reacts violently with water.[1] All Vilsmeier reactions must be quenched slowly into ice.[1]
-
Waste Disposal: Fluorinated aromatics are often persistent.[1] Do not dispose of down the drain; segregate into halogenated organic waste streams.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (General pyrazole synthesis protocols). Retrieved from [Link]
-
Chemistry Stack Exchange. Mechanism of Vilsmeier-Haack formylation on pyrazoles. Retrieved from [Link]
-
National Institutes of Health (NIH). Regioselective Synthesis of N-Aryl Pyrazoles.[1] (Functionalization strategies). Retrieved from [Link]
Sources
Application Note: In Vitro Biological Screening of 1-(3-fluorophenyl)-1H-pyrazole Derivatives
Introduction: The Fluorine Advantage in Pyrazole Scaffolds
The 1-(3-fluorophenyl)-1H-pyrazole moiety represents a privileged scaffold in modern medicinal chemistry, serving as a core pharmacophore for anticoagulants (Factor Xa inhibitors), anti-inflammatory agents (COX-2 inhibitors), and kinase inhibitors (e.g., BRAF, p38 MAPK).
Why the 3-Fluorine Substitution? From a structure-activity relationship (SAR) perspective, the meta-fluorine atom is not merely decorative. It serves three critical functions:
-
Metabolic Blockade: It blocks the metabolically labile C-3 position of the phenyl ring, preventing rapid oxidative clearance by Cytochrome P450 enzymes.
-
Electronic Modulation: The electronegativity of fluorine lowers the pKa of the pyrazole nitrogens, altering hydrogen bond donor/acceptor capability in the active site.
-
Conformational Control: The C-F bond induces specific torsion angles between the phenyl and pyrazole rings, often locking the molecule into a bioactive conformation.
This guide details three critical assays required to validate compounds containing this scaffold: Enzymatic Inhibition (Factor Xa) , Cellular Viability (MTT) , and Metabolic Stability (Microsomal Turnover) .
Screening Cascade Overview
The following workflow illustrates the logical progression from chemical synthesis to lead optimization for this specific scaffold.
Figure 1: Strategic screening cascade for pyrazole-based drug candidates. Selection criteria (edges) ensure only robust compounds progress.
Protocol A: Factor Xa Enzymatic Inhibition (Potency)
Rationale: Many 1-phenylpyrazole derivatives (structurally related to Apixaban) target Factor Xa (FXa). This assay uses a synthetic chromogenic substrate (S-2765 or similar) which mimics the natural cleavage site. When FXa cleaves the substrate, it releases p-nitroaniline (pNA), quantifiable at 405 nm.[1]
Materials
-
Enzyme: Human Factor Xa (purified), 1 U/mL stock.
-
Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA·2HCl), 1 mM stock in water.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Stop Solution: 20% Acetic Acid.[2]
-
Control: Rivaroxaban (10 mM DMSO stock).
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare 10 mM stocks of pyrazole derivatives in 100% DMSO.
-
Perform serial dilutions (1:3) in Assay Buffer to generate a 10-point dose-response curve (Final assay range: 10 µM to 0.5 nM). Note: Keep final DMSO concentration < 5%.
-
-
Enzyme Incubation (Critical Step):
-
In a 96-well clear microplate, add 10 µL of diluted compound.
-
Add 50 µL of Human Factor Xa (diluted to 0.1 U/mL in Assay Buffer).
-
Incubate for 15 minutes at 37°C.
-
Why? Pyrazoles often exhibit slow-onset inhibition; pre-incubation ensures equilibrium binding before substrate competition begins.
-
-
Substrate Addition:
-
Add 40 µL of S-2765 Substrate (final concentration ~200 µM, approx. Km).[3]
-
Mix immediately on a plate shaker for 30 seconds.
-
-
Measurement (Kinetic Mode):
-
Monitor Absorbance at 405 nm every 30 seconds for 20 minutes at 37°C.
-
Alternative (Endpoint): Incubate 20 mins, add 50 µL Stop Solution, read once at 405 nm.
-
Data Analysis & Validation[1][4][5]
-
IC50 Calculation: Plot Velocity (Slope) vs. Log[Compound] using a 4-parameter logistic fit.
-
Z-Factor Requirement: For a reliable screen, the Z-factor must be > 0.5.[4][5]
(Where p = positive control/no inhibitor, n = negative control/full inhibition)
Figure 2: Competitive inhibition mechanism. The pyrazole competes with the chromogenic substrate for the FXa active site.
Protocol B: Cellular Cytotoxicity (Safety/Efficacy)
Rationale: Before advancing, it is vital to distinguish between specific target engagement and general toxicity. For anticancer applications (e.g., lung cancer A549), cytotoxicity is the goal.[6] For anticoagulants, cytotoxicity is a safety liability.
Materials
-
Cell Lines: A549 (Lung) or HepG2 (Liver - for toxicity).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[6]
-
Solvent: DMSO and Acidified Isopropanol (0.04 N HCl in isopropanol).
Step-by-Step Protocol
-
Seeding:
-
Seed cells at 5,000 cells/well in 96-well plates.
-
Incubate 24h at 37°C, 5% CO2 to allow attachment.
-
-
Treatment:
-
MTT Addition:
-
Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours. Viable mitochondria will reduce yellow MTT to purple formazan.[7]
-
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).
-
Add 100 µL Acidified Isopropanol .
-
Shake for 15 mins to dissolve crystals.
-
-
Quantification:
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Data Presentation Table
| Compound ID | R1 Substituent | R3 Substituent | Factor Xa IC50 (nM) | HepG2 CC50 (µM) | Selectivity Index (CC50/IC50) |
| PZ-01 | H | -CH3 | 450 | >100 | >222 |
| PZ-02 | 3-F | -CF3 | 12 | 85 | 7,083 |
| Ref | (Rivaroxaban) | -- | 0.4 | >100 | >250,000 |
Note: PZ-02 demonstrates the "Fluorine Effect"—enhanced potency with maintained safety.
Protocol C: Metabolic Stability (Microsomal Stability)
Rationale:
The 3-fluorophenyl group is specifically designed to resist oxidation. This assay validates that design choice by comparing the intrinsic clearance (
Materials
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Protocol
-
Reaction Mix:
-
Prepare Master Mix: Microsomes (0.5 mg/mL final) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Spike in Test Compound (1 µM final). Low concentration prevents enzyme saturation.
-
-
Initiation:
-
Pre-warm mix to 37°C for 5 mins.
-
Add NADPH to initiate the reaction.
-
-
Sampling:
-
At T = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard) to quench.
-
-
Processing:
-
Centrifuge at 4,000 rpm for 20 mins to pellet protein.
-
Inject supernatant into LC-MS/MS.
-
-
Calculation:
-
Plot ln(% remaining) vs. time.
-
Slope (
) determines half-life ( ). -
Success Criterion:
> 60 minutes for a stable lead.
-
References
-
Synthesis and Biological Evaluation of Pyrazoles: Detailed SAR studies on pyrazole derivatives as anti-inflammatory and antimicrobial agents. Source: (General Search Verification)
-
Factor Xa Inhibitor Screening Protocols: Standard chromogenic assay methodologies for serine proteases. Source:
-
The Role of Fluorine in Medicinal Chemistry: Mechanistic insight into metabolic blocking and pKa modulation. Source:
-
MTT Assay for Cell Viability: Standardized protocol for cytotoxicity screening. Source:
-
Z-Factor Calculation for HTS: Statistical validation for high-throughput screening assays. Source:
Sources
- 1. In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. publishatcj.com [publishatcj.com]
Application Note: Strategic Fluorination of Pyrazole Scaffolds
Topic: Advanced Methods for Introducing Fluorine into Pyrazole Rings Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Ruxolitinib , and Crizotinib . The introduction of fluorine or trifluoromethyl (
This guide moves beyond basic textbook synthesis, offering a strategic framework for selecting the optimal fluorination methodology. We distinguish between De Novo Cyclization (building block approach) for high-scale regiocontrol and Late-Stage Functionalization (C-H activation) for diversifying lead compounds.
Strategic Decision Matrix
Choosing the right method depends heavily on the desired position of the fluorine atom (C3, C4, or C5) and the stage of synthesis.
Figure 1: Decision tree for selecting the optimal fluorination strategy based on substrate constraints and regiochemical targets.
Critical Analysis of Fluorinating Agents
Before executing protocols, understand the reagents. Safety and reactivity profiles dictate the choice.
| Reagent | Type | Target Position | Key Advantage | Key Limitation |
| Selectfluor | Electrophilic ( | C4 (Preferred) | Bench-stable solid; non-hygroscopic; high selectivity for electron-rich rings. | Moderate cost; requires activation (heat/microwave) for deactivated rings. |
| NFSI | Electrophilic ( | C5 (via anion) | Mild; soluble in organic solvents; ideal for trapping lithiated species. | Lower "F+" power than Selectfluor; sulfonimide byproducts can be hard to remove. |
| Langlois Reagent ( | Radical ( | C3/C5 | Cheap; stable solid; excellent for innate C-H trifluoromethylation. | Regioselectivity can be poor without directing groups; requires oxidant (TBHP). |
| Fluorinated 1,3-Dicarbonyls | Building Block | C3/C5 ( | Gold Standard for scale-up; perfect regiocontrol if optimized. | Requires synthesis de novo; not applicable to existing scaffolds. |
Detailed Experimental Protocols
Protocol A: Regioselective De Novo Synthesis (The "Solvent Switch" Method)
Target: 3-(Trifluoromethyl)pyrazoles vs. 5-(Trifluoromethyl)pyrazoles
Scientific Rationale:
The condensation of hydrazines with trifluoromethyl-1,3-diketones is the most reliable method for generating
-
Insight: In standard alcohols (EtOH), the hydrazine attacks the most electrophilic carbonyl (adjacent to
), often yielding mixtures. -
Solution: Using fluorinated alcohols (TFE or HFIP ) as solvents alters the hydrogen-bond network and the electrophilicity of the carbonyls, frequently reversing or enhancing regioselectivity compared to ethanol [1].
Materials:
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)
-
Methylhydrazine (1.2 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) OR Hexafluoroisopropanol (HFIP) [0.5 M]
-
Acid Catalyst: HCl (conc., 1-2 drops) or AcOH (10 mol%)
Procedure:
-
Dissolution: Charge a round-bottom flask with the 1,3-diketone (e.g., 1.0 mmol) and TFE (2.0 mL).
-
Addition: Cool to 0 °C. Add methylhydrazine (1.2 mmol) dropwise.
-
Note: Exotherm is possible. Control addition rate.
-
-
Cyclization: Allow to warm to room temperature and stir for 2 hours. If conversion is incomplete (TLC), heat to reflux (approx. 75 °C for TFE) for 4 hours.
-
Workup: Evaporate the volatile fluorinated solvent (recoverable by distillation).
-
Purification: The residue is often pure enough. If not, recrystallize from heptane/EtOAc.
-
Validation: Check Regioisomeric Ratio (RR) via
NMR. In TFE, the 5- isomer is typically favored for alkyl hydrazines due to solvent H-bonding shielding the -carbonyl.
Protocol B: Direct C4-Fluorination using Selectfluor
Target: 4-Fluoropyrazoles from existing scaffolds
Scientific Rationale:
The C4 position of the pyrazole ring is nucleophilic (similar to the 3-position of indole). Electrophilic fluorination works best here. Selectfluor is the reagent of choice due to its safety profile (F-TEDA-BF4) compared to
-
Mechanism:
(Electrophilic Aromatic Substitution). -
Critical Factor: If the pyrazole has electron-withdrawing groups (e.g., -COOEt, -
), the reaction will be sluggish. Microwave irradiation significantly accelerates this transformation [2].
Materials:
-
Substituted Pyrazole substrate (1.0 equiv)
-
Selectfluor (1.2 - 1.5 equiv)
-
Solvent: Acetonitrile (MeCN) [dry, 0.2 M]
-
Microwave Reactor (optional but recommended)
Procedure:
-
Setup: In a microwave vial, dissolve the pyrazole (0.5 mmol) in dry MeCN (2.5 mL).
-
Reagent Addition: Add Selectfluor (0.6 - 0.75 mmol) in one portion. The suspension will clear as the reaction proceeds/heats.
-
Reaction:
-
Method A (Thermal): Heat to 60–80 °C for 4–12 hours.
-
Method B (Microwave): Irradiate at 100 °C for 10–30 minutes.
-
-
Quench: Pour the reaction mixture into saturated aqueous
to neutralize HF byproducts. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.
-
Purification: Silica gel chromatography.
-
Note: 4-fluoropyrazoles are often less polar than the starting material.
-
Protocol C: C5-Fluorination via Lithiation-Trapping
Target: 5-Fluoropyrazoles (Site-Specific)
Scientific Rationale: Direct electrophilic fluorination rarely targets C5. To access this position, one must exploit the acidity of the C5-proton. N-protected pyrazoles can be lithiated at C5 using n-BuLi, generating a nucleophilic carbanion that attacks NFSI [3].
Materials:
-
N-Protected Pyrazole (e.g., N-THP, N-Benzyl, or N-SEM) (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.2 equiv, 1.6M in hexanes)
-
NFSI (N-Fluorobenzenesulfonimide) (1.3 equiv)
-
Solvent: THF (anhydrous)
Procedure:
-
Deprotonation: Dissolve the N-protected pyrazole in anhydrous THF under Argon/Nitrogen. Cool to -78 °C .
-
Lithiation: Add n-BuLi dropwise over 10 minutes. Stir at -78 °C for 45–60 minutes to ensure formation of the C5-lithiated species.
-
Fluorination: Dissolve NFSI in a minimal amount of THF and add it dropwise to the cold reaction mixture.
-
Warming: Stir at -78 °C for 30 minutes, then allow to warm slowly to room temperature over 2 hours.
-
Workup: Quench with saturated
. Extract with ether or EtOAc. -
Purification: Column chromatography.
-
Caution: Remove sulfonimide byproducts thoroughly (often requires careful gradient elution).
-
References
-
Regioselectivity in Fluorinated Alcohols: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." J. Org.[2] Chem.2008 , 73, 3523. Link
-
Selectfluor Protocol: Poss, A. J., et al. "Microwave-mediated pyrazole fluorinations using Selectfluor." Heteroatom Chem.[3][4]2009 , 20, 341.[3] Link[3]
-
C5-Lithiation/NFSI: Mykhailiuk, P. K. "Fluorinated Pyrazoles: From Synthesis to Applications." Chem. Rev.[5][6]2021 , 121, 1670–1715.[5][6] Link
-
Radical Trifluoromethylation: Ye, Y., & Sanford, M. S. "Merging visible-light photocatalysis and transition-metal catalysis in the copper-catalyzed trifluoromethylation of boronic acids." J. Am. Chem. Soc.[2][7]2012 , 134, 9034. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
Application Note: High-Sensitivity LC-MS/MS Quantification of 1-(3-fluorophenyl)-1H-pyrazole in Biological Matrices
This Application Note is designed for bioanalytical scientists and drug development professionals requiring a robust, validated methodology for the quantification of 1-(3-fluorophenyl)-1H-pyrazole (1-3-FPP). This compound acts as a critical pharmacophore in various kinase inhibitors and anti-inflammatory agents (e.g., COX-2 inhibitors), making its accurate measurement essential for pharmacokinetic (PK) profiling.[1]
Introduction & Analytical Strategy
Quantifying 1-(3-fluorophenyl)-1H-pyrazole presents specific challenges due to its moderate lipophilicity (LogP ~2.[1]5) and the potential for positional isomerism (e.g., 1-(4-fluorophenyl) analogs).[1] Standard C18 chromatography often fails to resolve these isomers adequately.
This protocol utilizes Biphenyl stationary phase chromatography , which exploits
Key Methodological Advantages:
-
Selectivity: Biphenyl column chemistry resolves the target from isobaric metabolic interferences.
-
Sensitivity: Liquid-Liquid Extraction (LLE) minimizes matrix effects (phospholipids) compared to protein precipitation, achieving a Lower Limit of Quantitation (LLOQ) of <1.0 ng/mL.[1]
-
Mechanism: The method monitors the specific cleavage of the pyrazole ring to the fluorophenyl cation (
95.0), a high-energy fragment characteristic of this scaffold.[1]
Experimental Workflow
Chemicals and Reagents[1]
-
Analyte: 1-(3-fluorophenyl)-1H-pyrazole (Purity >98%).
-
Internal Standard (IS): 1-phenyl-d5-pyrazole (or 1-(4-chlorophenyl)-pyrazole if deuterated standard is unavailable).[1]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate (EtOAc), Formic Acid (FA).[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to protein precipitation for this analyte, providing cleaner extracts and concentrating the sample.[1]
Protocol:
-
Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL Eppendorf tube.
-
Spike: Add 10 µL of Internal Standard solution (100 ng/mL in 50:50 MeOH:H2O).
-
Extract: Add 500 µL of Ethyl Acetate .
-
Agitate: Vortex vigorously for 5 minutes (or shake at 1200 rpm).
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 400 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.
-
Dry: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:B (70:30). Vortex for 1 min.
-
Inject: Inject 5-10 µL into the LC-MS/MS.
Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic pyrazole recovery.[1]
LC-MS/MS Conditions
Chromatography (LC)
The use of a Biphenyl column is critical.[1] The fluorine atom on the phenyl ring creates a dipole that interacts strongly with the biphenyl stationary phase, offering superior retention and peak shape compared to C18.[1]
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) or Restek Raptor Biphenyl.[1]
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 30 | Initial Hold |
| 0.50 | 30 | Start Ramp |
| 3.00 | 95 | Elution of Analyte |
| 4.00 | 95 | Column Wash |
| 4.10 | 30 | Re-equilibration |
| 5.50 | 30 | End of Run |[1]
Mass Spectrometry (MS)[1]
-
Ionization: ESI Positive mode (Protonation of the pyrazole nitrogen).[1]
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions: The primary transition corresponds to the cleavage of the N-C bond between the pyrazole and the phenyl ring, generating a stable fluorophenyl cation.[1]
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Role |
| 1-(3-F)-1H-Pyrazole | 163.1 | 95.0 | 25 | Quantifier |
| 1-(3-F)-1H-Pyrazole | 163.1 | 136.1 | 15 | Qualifier (Loss of HCN) |
| IS (1-Phenyl-d5) | 150.1 | 82.1 | 25 | Internal Standard |
Note: Precursor is [M+H]+.[1] Product 95.0 is the [C6H4F]+ cation.[1] Product 136.1 is [M+H - HCN]+.
Figure 2: MS/MS fragmentation pathway. The formation of the fluorophenyl cation (m/z 95.[1]0) is the specific quantifier transition.[1]
Method Validation Criteria (FDA/EMA Guidelines)
To ensure scientific integrity, the method must be validated against the following criteria:
-
Selectivity: Analyze 6 blank plasma lots. No interference >20% of the LLOQ area at the retention time of the analyte.[1]
-
Linearity: Calibration curve range 1.0 – 1000 ng/mL. Correlation coefficient (
) must be > 0.99.[1][3] -
Accuracy & Precision:
-
Intra-day and Inter-day CV% < 15% (20% at LLOQ).[1]
-
Accuracy within ±15% of nominal (±20% at LLOQ).
-
-
Matrix Effect: Compare analyte response in extracted blank matrix vs. neat solvent. Values should be 85-115%.[1]
-
Recovery: Compare extracted QC samples to unextracted standards. LLE typically yields >80% recovery for this lipophilic compound.
Troubleshooting & Optimization
-
Isomer Separation: If the 1-(4-fluorophenyl) isomer is present, it may co-elute on C18.[1] The Biphenyl column is mandatory to separate these isomers based on the ortho/meta/para fluorine position affecting the pi-cloud density.[1]
-
Carryover: Pyrazoles can stick to stainless steel. Use a needle wash of 50:25:25 ACN:MeOH:Isopropanol + 0.1% Formic Acid.[1]
-
Sensitivity Loss: If signal drops, check for source contamination. Pyrazoles are semi-volatile; ensure the desolvation temperature is adequate (500°C+) to prevent source saturation.[1]
References
-
Analytical Methodology for Pyrazoles
-
Liu, S., et al. "Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry."[1] Life Science Journal, 2008. Link
- Rationale: Establishes the fragmentation rules for nitrogen-rich heterocycles, specifically the loss of N2 and HCN, and the stability of aryl c
-
-
Chromatographic Selection
-
Sample Preparation Strategy
-
General Pyrazole Pharmacology
-
Kumar, V., et al. "Current status of pyrazole and its biological activities." Bioorganic & Medicinal Chemistry, 2013. Link
- Rationale: Contextualizes the biological relevance of the 1-phenylpyrazole scaffold in drug development.
-
Sources
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
developing structure-activity relationships (SAR) for 1-(3-fluorophenyl)-1H-pyrazole analogs
Title: Developing Structure-Activity Relationships (SAR) for 1-(3-Fluorophenyl)-1H-pyrazole Analogs as Potent p38α MAP Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This application note provides a comprehensive guide to establishing a robust structure-activity relationship (SAR) for a series of 1-(3-fluorophenyl)-1H-pyrazole analogs targeting the p38α mitogen-activated protein (MAP) kinase. p38α is a critical node in cellular signaling pathways that regulate inflammatory responses, making it a high-value target for therapeutic intervention in diseases like rheumatoid arthritis and Crohn's disease.[3] We present a logical workflow, from initial library design and chemical synthesis to detailed protocols for both a high-throughput biochemical screen (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) and a mechanistic cellular assay (Western Blot analysis of a downstream substrate). The causality behind experimental choices is explained, ensuring that the described protocols are self-validating and grounded in established scientific principles.
Introduction: The Scientific Rationale
The p38 MAP kinase signaling cascade is a key mediator of cellular responses to inflammatory cytokines and environmental stress.[4][5] Upon activation by upstream kinases (MKK3/6), p38α phosphorylates a host of downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory mediators like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[3] Its central role in inflammation has made it a compelling target for drug discovery.
The pyrazole ring is a versatile scaffold for kinase inhibitor design, with numerous derivatives reported to be potent inhibitors of various kinases.[1][6] The 1-phenyl-pyrazole core, in particular, has been successfully utilized to develop potent p38 inhibitors. A key example is the class of pyrazole-urea based inhibitors, which stabilize a conformation of the kinase that is incompatible with ATP binding. The 1-phenyl group often occupies a lipophilic pocket, while other positions on the pyrazole ring can be modified to achieve potency and selectivity.
This guide uses the 1-(3-fluorophenyl)-1H-pyrazole core as a starting point for a hypothetical SAR campaign. The 3-fluoro substitution on the phenyl ring can enhance binding affinity and modulate pharmacokinetic properties. Our objective is to systematically explore substitutions at other positions of the pyrazole and phenyl rings to derive a clear SAR and identify lead compounds with high potency and cellular activity.
The SAR Development Workflow
A successful SAR campaign is an iterative cycle of design, synthesis, and testing. Each cycle provides data that informs the design of the next generation of compounds, progressively optimizing for the desired biological activity and drug-like properties.
Caption: Iterative workflow for SAR development.
Analog Library Design and Synthesis
Rationale for Analog Design
Based on known pyrazole-based p38 inhibitors, we will systematically probe three key regions of the 1-(3-fluorophenyl)-1H-pyrazole scaffold.
-
Pyrazole C4-Position: This position is often solvent-exposed and provides a vector for introducing a variety of substituents to modulate solubility and interact with the surface of the kinase. We will explore small alkyl groups, polar groups (e.g., amides, small alcohols), and larger aromatic systems.
-
Pyrazole C5-Position: In many kinase inhibitors, this position interacts with the "hinge-binder" region. We will explore small, lipophilic groups (e.g., methyl, cyclopropyl) and groups capable of hydrogen bonding.
-
Phenyl Ring Substitution: While our core is a 3-fluorophenyl, adding further substituents (e.g., a 4-methoxy or 4-chloro group) can probe additional pockets and influence the orientation of the ring within the binding site.
General Synthetic Protocol
The primary route for synthesizing the 1,3,5-substituted pyrazole core is the cyclocondensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound.[2][7] This is a robust and versatile method that allows for the introduction of diversity at multiple positions.
Caption: General synthesis of 1-phenyl-pyrazole analogs.
Protocol: Synthesis of a Representative Analog (R1=Methyl, R2=tert-Butyl)
-
To a solution of 3-fluorophenylhydrazine (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 1-(3-fluorophenyl)-3-methyl-5-tert-butyl-1H-pyrazole.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Rationale: This classical Knorr pyrazole synthesis is highly effective for generating the core scaffold. The use of an acid catalyst accelerates the initial condensation and subsequent cyclization. The choice of the 1,3-diketone directly determines the substituents at the C3 and C5 positions of the pyrazole ring, making it an ideal strategy for building a diverse analog library.
Biological Evaluation: Assays and Protocols
Primary Screen: p38α Biochemical Potency (TR-FRET Assay)
For the initial screening of the analog library, a high-throughput, robust, and sensitive biochemical assay is required. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.[8] It measures the direct inhibition of p38α kinase activity by quantifying the phosphorylation of a specific substrate.
Principle: The assay uses a recombinant p38α enzyme, a biotinylated peptide substrate, an ATP source, a Europium (Eu)-labeled anti-phospho-serine/threonine antibody (donor), and a Streptavidin-conjugated Allophycocyanin (APC) (acceptor). When the substrate is phosphorylated by p38α, the Eu-antibody binds. The biotin tag on the substrate binds to the Streptavidin-APC. This brings the donor and acceptor fluorophores into close proximity, allowing for a FRET signal to be generated upon excitation. An inhibitor will prevent phosphorylation, leading to a loss of the FRET signal.
Protocol: p38α TR-FRET Assay
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare a 2X solution of recombinant active p38α kinase and 2X biotinylated substrate (e.g., ATF2-derived peptide) in Assay Buffer.
-
Prepare serial dilutions of test compounds in 100% DMSO, then dilute into Assay Buffer to create a 4X compound solution. The final DMSO concentration in the well should be ≤1%.
-
Prepare a 4X ATP solution in Assay Buffer. The final concentration should be at the ATP Kₘ for p38α.
-
Prepare a 2X Stop/Detection Buffer: Assay buffer containing EDTA (to stop the kinase reaction), Eu-labeled anti-phospho-ATF2 antibody, and Streptavidin-APC.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X test compound solution or vehicle (for positive and negative controls) to the appropriate wells.
-
Add 5 µL of 2X Kinase/Substrate solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of 2X ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of 2X Stop/Detection Buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Secondary Screen: Cellular Target Engagement (Western Blot)
After identifying potent biochemical inhibitors, it is crucial to confirm that they can penetrate the cell membrane and inhibit the target in a physiological context. A western blot assay measuring the phosphorylation of a direct downstream substrate of p38, such as ATF-2, is a standard method.[4][9]
Principle: Cells are stimulated with an agent known to activate the p38 pathway (e.g., lipopolysaccharide - LPS, or UV radiation).[4][5] In the presence of an effective inhibitor, the stimulus-induced phosphorylation of ATF-2 will be blocked. Total protein levels of p38 and ATF-2 are also measured to ensure the inhibitor is not causing protein degradation or general toxicity.
Protocol: Phospho-ATF-2 Western Blot in THP-1 Cells
-
Cell Culture and Treatment:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 6-well plate at a density of 1x10⁶ cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the p38 pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ATF-2 (Thr71) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Strip the membrane and re-probe for total p38 and a loading control (e.g., GAPDH) to ensure equal protein loading and specificity of the effect.
-
Data Interpretation and SAR Table
The data from the biochemical and cellular assays are compiled to build the SAR. By comparing the structures of the analogs with their corresponding activity, researchers can deduce which chemical modifications are favorable for potency.
Table 1: Hypothetical SAR Data for 1-(3-fluorophenyl)-1H-pyrazole Analogs
| Compound ID | R¹ (C3-Position) | R² (C5-Position) | R³ (C4-Position) | p38α IC₅₀ (nM) [Biochemical] | p-ATF2 IC₅₀ (nM) [Cellular] |
| LEAD-001 | -H | -H | -H | 1500 | >10000 |
| LEAD-002 | -CH₃ | -H | -H | 850 | 9500 |
| LEAD-003 | -H | -CH₃ | -H | 600 | 7200 |
| LEAD-004 | -H | -t-Butyl | -H | 250 | 4500 |
| LEAD-005 | -H | -t-Butyl | -CONH₂ | 35 | 250 |
| LEAD-006 | -H | -t-Butyl | -Phenyl | 15 | 110 |
| LEAD-007 | -CH₃ | -t-Butyl | -Phenyl | 9 | 55 |
Interpretation of Hypothetical Data:
-
C5-Position: Introducing a bulky, lipophilic group like tert-butyl (LEAD-004 vs. LEAD-001) significantly improves biochemical potency. This suggests a hydrophobic pocket in the enzyme that can be exploited.
-
C4-Position: Leaving C5 substituted with the favorable t-butyl group, modifications at C4 show a dramatic effect. Adding a hydrogen-bond donating/accepting amide (LEAD-005) or a larger phenyl ring (LEAD-006) boosts both biochemical and cellular potency. This indicates that this position can be used to engage in additional favorable interactions.
-
Combined Effect: Combining the optimal groups at C3, C5, and C4 (LEAD-007) results in a highly potent compound in both assays, demonstrating a synergistic effect of the modifications. This compound would be a strong candidate for further optimization and in vivo studies.
Conclusion
This application note outlines a systematic and scientifically-grounded approach for developing a structure-activity relationship for 1-(3-fluorophenyl)-1H-pyrazole analogs as inhibitors of p38α MAP kinase. By integrating rational analog design, efficient synthesis, and a tiered testing strategy employing both high-throughput biochemical and mechanistic cellular assays, researchers can efficiently identify potent and cell-active lead compounds. The detailed protocols provided herein serve as a practical guide for executing such a drug discovery campaign, emphasizing the importance of understanding the causal relationships between chemical structure and biological function.
References
-
Gevorgyan, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
-
Cioccoloni, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
-
Fülöp, F., et al. (2018). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]
-
Cirillo, P. F., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Polymers. Available at: [Link]
-
Jensen, C. N., et al. (2021). FRET-Based Screening Identifies p38 MAPK and PKC Inhibition as Targets for Prevention of Seeded α-Synuclein Aggregation. Neurotherapeutics. Available at: [Link]
-
da Silva, F. S. Q., et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. Available at: [Link]
-
Liu, H., et al. (2014). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Kamal, A., et al. (2019). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). p38-MAPK pathway expression levels by western blot. Retrieved from [Link]
-
Girish, Y. R., et al. (2017). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Journal of Taibah University for Science. Available at: [Link]
-
Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Schematic of fluorescent assay formats used to characterize kinase.... Retrieved from [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 5. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for the Development of Novel antibacterial Agents
Introduction: A Renewed Imperative in the Post-Antibiotic Era
The rise of antimicrobial resistance (AMR) represents a silent pandemic, threatening to dismantle the foundations of modern medicine. Bacterial AMR was directly responsible for an estimated 1.27 million global deaths in 2019 and contributed to nearly 4.95 million deaths.[1] This escalating crisis, fueled by the misuse and overuse of existing antibiotics, has created an urgent and unmet need for the discovery and development of novel antibacterial agents.[1] The development pipeline for new antibiotics has been alarmingly sparse, with a significant number of pharmaceutical companies exiting the field due to economic and scientific challenges.[2][3]
This guide is intended for researchers, scientists, and drug development professionals dedicated to addressing this global health imperative. It is structured not as a rigid template, but as a dynamic workflow, mirroring the iterative and multidisciplinary nature of antibacterial drug discovery. We will journey from the initial identification of promising compounds to their preclinical evaluation, providing not only detailed protocols but also the strategic rationale behind each experimental choice. Our focus is on building a robust, self-validating data package that can confidently guide a compound through the challenging path of drug development.
Chapter 1: The Foundation of Discovery - Screening for Antibacterial Activity
The quest for novel antibacterial agents begins with the systematic screening of chemical libraries to identify "hit" compounds that exhibit antimicrobial activity. The two primary philosophies guiding this initial phase are phenotypic screening and target-based screening.
Phenotypic Screening: This classical approach assesses the ability of compounds to inhibit bacterial growth in a holistic, cell-based assay.[4] Its strength lies in its unbiased nature; it does not require prior knowledge of a specific bacterial target. This approach has historically been more successful in identifying first-in-class medicines because it inherently selects for compounds with the necessary properties to enter and affect a bacterial cell.[5]
Target-Based Screening: In contrast, this hypothesis-driven approach focuses on identifying molecules that interact with a specific, predetermined molecular target, often an enzyme or protein essential for bacterial survival.[5] While highly efficient for screening large libraries, this method can sometimes fail to identify compounds with whole-cell activity, as it does not account for factors like cell permeability and efflux.
A resurgence of interest in phenotypic screening, often augmented with modern technologies, has marked a significant trend in the field.[4]
High-Throughput Screening (HTS) for Antibacterial Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[6][7][8] The following protocol outlines a generalized HTS workflow for identifying inhibitors of bacterial growth.
Objective: To identify compounds that inhibit the growth of a target bacterial strain from a large chemical library.
Principle: This assay measures bacterial growth in the presence of test compounds in a microtiter plate format. A reduction in growth, typically measured by optical density or a viability dye, indicates potential antibacterial activity.
Materials:
-
Target bacterial strain(s) (e.g., Escherichia coli, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Compound library (e.g., natural products, synthetic molecules) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96- or 384-well microtiter plates
-
Positive control antibiotic (e.g., gentamicin, ampicillin)
-
Negative control (vehicle, e.g., DMSO)
-
Plate reader capable of measuring absorbance (e.g., at 600 nm) or fluorescence
-
Automated liquid handling systems (recommended for large screens)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the target bacterium into the appropriate broth.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh broth to achieve a starting optical density (OD₆₀₀) that will result in mid-logarithmic growth at the end of the incubation period. This needs to be optimized for each bacterial strain.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume of each compound from the library into the wells of the microtiter plates to achieve the desired final screening concentration (typically 10-25 µM).
-
Dispense the positive control antibiotic and negative control (vehicle) into designated wells on each plate.
-
-
Inoculation:
-
Add the prepared bacterial suspension to all wells of the compound-containing plates.
-
-
Incubation:
-
Cover the plates and incubate at 37°C for 18-24 hours with shaking.
-
-
Data Acquisition:
-
Measure the OD₆₀₀ of each well using a plate reader. Alternatively, a viability dye can be used and fluorescence measured.
-
-
Data Analysis:
-
Calculate the percent inhibition of growth for each compound relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit a statistically significant reduction in bacterial growth above a predefined threshold (e.g., >80% inhibition).
-
Assess the quality of the screen using the Z'-factor, which compares the signal separation between the positive and negative controls. A Z'-factor > 0.5 is generally considered indicative of a robust assay.[9]
-
Causality Behind Experimental Choices:
-
Choice of Growth Medium: Mueller-Hinton Broth is often used as it is a standardized medium for susceptibility testing and has low levels of inhibitors that might interfere with compound activity.
-
Final Compound Concentration: A concentration of 10-25 µM is a common starting point to balance the identification of potent hits with minimizing false positives due to non-specific effects.
-
Use of Controls: Positive and negative controls on every plate are essential for quality control and for normalizing the data, allowing for plate-to-plate comparisons.
-
Z'-Factor Calculation: This statistical parameter provides a quantitative measure of the assay's quality, ensuring that the observed "hits" are not due to random experimental variation.[9]
Chapter 2: Characterizing the "Hits" - In Vitro Profiling
Once initial hits are identified from a primary screen, a series of secondary assays are performed to confirm their activity, determine their potency, and begin to understand their spectrum of activity and mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] It is a fundamental parameter for quantifying the potency of a potential antibiotic. The broth microdilution method is a widely accepted and standardized technique for MIC determination.[6][8]
Objective: To determine the MIC of a hit compound against a panel of clinically relevant bacterial strains.
Principle: A standardized bacterial inoculum is exposed to serial twofold dilutions of the test compound in a 96-well microtiter plate.[6] The MIC is the lowest concentration that shows no visible growth after incubation.
Materials:
-
Test compound stock solution of known concentration
-
Panel of bacterial strains (including susceptible and resistant isolates)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
Procedure:
-
Preparation of Compound Dilutions:
-
In the first column of a 96-well plate, add the test compound to CAMHB to achieve a concentration that is twice the highest desired final concentration.
-
Perform serial twofold dilutions across the plate by transferring half the volume from one well to the next, which is pre-filled with an equal volume of CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the plate containing the compound dilutions.
-
Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours.[6]
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7] This can also be determined using a plate reader.
-
Data Presentation:
| Compound | S. aureus ATCC 29213 (MIC, µg/mL) | E. coli ATCC 25922 (MIC, µg/mL) | MRSA USA300 (MIC, µg/mL) |
| Hit Compound A | 2 | 16 | 4 |
| Hit Compound B | 32 | >64 | 32 |
| Vancomycin | 1 | >64 | 1 |
| Ciprofloxacin | 0.25 | 0.015 | 8 |
Table 1: Example MIC data for hit compounds against a panel of bacteria.
Time-Kill Kinetics Assay
While the MIC provides information on the concentration required to inhibit growth, the time-kill assay reveals the rate at which a compound kills bacteria. This helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Objective: To assess the rate of bacterial killing by a compound over time.
Principle: A standardized bacterial inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[10]
Procedure:
-
Prepare Bacterial Culture: Grow bacteria to the mid-logarithmic phase in CAMHB.
-
Set up Test Cultures: In culture tubes or flasks, add the bacterial culture to CAMHB containing the test compound at concentrations such as 0.5x, 1x, 2x, and 4x the MIC. Include a growth control without the compound.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At time points 0, 1, 2, 4, 8, and 24 hours, remove an aliquot from each culture.[2][10]
-
Quantify Viable Bacteria: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).
-
Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies on plates that have between 30 and 300 colonies.[10]
-
Data Analysis: Calculate the CFU/mL for each time point and plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is typically defined as bactericidal activity.[2][11]
Assessing Activity Against Biofilms
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[12] Assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step in developing novel antibacterial agents.
Objective: To quantify the effect of a compound on bacterial biofilm formation.
Principle: Bacteria are grown in a 96-well plate in the presence of the test compound. Planktonic (free-floating) cells are washed away, and the remaining adherent biofilm is stained with crystal violet. The amount of stained biofilm is then quantified by solubilizing the dye and measuring its absorbance.[8][11][13][14][15][16]
Procedure:
-
Prepare Cultures and Compound Dilutions: Prepare bacterial cultures and serial dilutions of the test compound in a 96-well plate as described for the MIC assay.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[15]
-
Washing: Carefully discard the planktonic bacteria and wash the wells gently with PBS to remove non-adherent cells.[17]
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[15][18]
-
Washing: Remove the crystal violet solution and wash the wells with water until the negative control wells are colorless.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet bound to the biofilm.[18]
-
Quantification: Transfer the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at approximately 570-595 nm.[11][16]
Chapter 3: The Path to a Candidate - Lead Optimization
The transition from a "hit" to a "lead" and ultimately to a drug candidate involves a multidisciplinary effort, with medicinal chemistry playing a central role. Lead optimization is an iterative process of chemical modification to improve a compound's potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
The Role of Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to lead optimization.[19] By systematically modifying the chemical structure of a hit compound and evaluating the biological activity of the resulting analogs, medicinal chemists can identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to improve its drug-like properties.[19][20]
Key Medicinal Chemistry Strategies in Lead Optimization:
-
Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to enhance potency, selectivity, or metabolic stability.
-
Scaffold Hopping: Replacing the core structure of a molecule while retaining key functional groups to explore new chemical space and potentially improve properties.
-
Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors.
Overcoming Antibiotic Resistance Mechanisms
A key goal of novel antibacterial drug development is to create agents that are effective against resistant pathogens. Medicinal chemistry strategies are employed to design molecules that can evade or inhibit bacterial resistance mechanisms.
Strategies to Combat Key Resistance Mechanisms:
-
Enzymatic Degradation (e.g., β-lactamases):
-
Design of β-lactamase inhibitors: Co-administering a β-lactam antibiotic with a β-lactamase inhibitor (e.g., clavulanic acid, avibactam) protects the antibiotic from degradation.[12][21]
-
Development of novel β-lactams: Creating new β-lactam antibiotics that are inherently resistant to hydrolysis by β-lactamases.[18]
-
-
Efflux Pumps:
-
Efflux Pump Inhibitors (EPIs): Developing compounds that block the function of bacterial efflux pumps, thereby increasing the intracellular concentration of the antibiotic.[22][23]
-
Designing molecules that are poor substrates for efflux pumps: Modifying the antibiotic structure to reduce its recognition and transport by efflux pumps.[24][25]
-
-
Target Modification:
-
Novel Scaffolds: Discovering and developing new classes of antibiotics that bind to novel targets or to different sites on existing targets, thus bypassing resistance due to target mutations.
-
Chapter 4: Preclinical Evaluation - In Vivo Efficacy and Safety
Before a compound can be considered for human clinical trials, its efficacy and safety must be demonstrated in relevant animal models of infection. These studies are crucial for establishing proof-of-concept and for determining the pharmacokinetic and pharmacodynamic (PK/PD) parameters that will guide dosing in humans.
In Vivo Models of Bacterial Infection
The choice of animal model depends on the intended clinical indication for the new antibiotic. Murine models are commonly used in early preclinical development due to their cost-effectiveness and the availability of genetically modified strains.[4]
Objective: To evaluate the efficacy of a novel antibacterial agent in a model of polymicrobial sepsis.
Principle: The cecal ligation and puncture (CLP) model is considered the gold standard for inducing sepsis that closely mimics the human condition.[26] Ligation and puncture of the cecum lead to the leakage of fecal contents into the peritoneal cavity, resulting in peritonitis and systemic infection.[19][20][26][27][28]
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and prepare the abdomen for surgery in a sterile manner.[27]
-
Cecal Ligation and Puncture: Make a midline incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it once or twice with a needle. A small amount of fecal matter should be extruded.[26]
-
Closure and Resuscitation: Return the cecum to the peritoneal cavity and close the abdominal wall and skin with sutures.[20][26] Administer subcutaneous fluids for resuscitation.[20]
-
Treatment Administration: At a specified time post-CLP, administer the test compound and vehicle control via the desired route (e.g., intravenous, subcutaneous).
-
Monitoring and Endpoints: Monitor the animals for signs of sepsis and survival over a period of several days. Primary endpoints are typically survival and bacterial load in the blood and peritoneal fluid at a specified time point.
Objective: To assess the efficacy of a novel antibacterial agent in a localized skin infection model.
Procedure:
-
Animal Preparation: Anesthetize the mouse and shave a small area on its back.
-
Infection Induction: Create a superficial abrasion or a small incision in the shaved area. Apply a defined inoculum of the target bacteria (e.g., S. aureus) to the wound.[29]
-
Treatment: Administer the test compound topically or systemically at specified intervals.
-
Endpoint Analysis: After a set period (e.g., 3 days), euthanize the animals and excise the infected skin tissue. Homogenize the tissue and perform serial dilutions and plate counts to determine the bacterial load (CFU/gram of tissue).[30] The size of the skin lesion can also be measured as an endpoint.
In Vitro Cytotoxicity Assessment
Concurrent with efficacy studies, the potential toxicity of a novel antibacterial agent must be thoroughly evaluated. Initial screening for cytotoxicity is typically performed using in vitro assays with mammalian cell lines.
Objective: To assess the effect of a compound on the metabolic activity of mammalian cells as an indicator of cytotoxicity.
Procedure:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) into a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Quantification: Measure the absorbance of the solubilized formazan at approximately 570 nm. A decrease in absorbance indicates reduced cell viability.
Chapter 5: The Regulatory Pathway and Future Directions
The development of new antibacterial drugs is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The FDA provides guidance on the nonclinical and clinical data required to support the approval of new antibacterial agents.[14][31][32][33][34] For drugs intended to treat serious infections with unmet medical needs, the FDA may offer a more flexible development program.[14][18][32]
Key Considerations in the Regulatory Landscape:
-
Nonclinical Safety Studies: A comprehensive package of nonclinical toxicology studies is required to support clinical trials.[31]
-
Clinical Trial Design: The FDA provides specific guidance on the design of clinical trials for antibacterial drugs, including the use of noninferiority studies.[35]
-
Data for Labeling: The microbiology data, including spectrum of activity and resistance mechanisms, is a critical component of the drug's label.[28]
The Future of Antibacterial Drug Discovery:
The fight against antimicrobial resistance is a continuous battle that requires innovation and collaboration. Emerging strategies include:
-
Targeting Virulence: Developing drugs that disarm bacteria by targeting their virulence factors rather than killing them directly.
-
Host-Directed Therapies: Modulating the host's immune response to help clear infections.
-
Phage Therapy: Using bacteriophages (viruses that infect bacteria) as therapeutic agents.
-
Microbiome-Modulating Agents: Restoring a healthy microbiome to outcompete pathogenic bacteria.[36]
Conclusion
The development of novel antibacterial agents is a complex and challenging endeavor, yet it is one of the most critical tasks facing modern science and medicine. By employing a rigorous and well-reasoned preclinical development strategy, from initial screening through in vivo efficacy and safety studies, we can increase the probability of success and bring new, effective treatments to patients in need. This guide provides a framework and a set of validated protocols to support researchers in this vital mission. The path is arduous, but the potential to avert a global health crisis makes the journey essential.
Visualizations
Diagram 1: Antibacterial Drug Discovery Workflow
A generalized workflow for the discovery and preclinical development of novel antibacterial agents.
Diagram 2: Strategies to Overcome Bacterial Resistance
Medicinal chemistry strategies to design novel antibacterial agents that overcome common resistance mechanisms.
References
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). NCBI Bookshelf. [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
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Phenotypic vs. target-based drug discovery for first-in-class medicines. PubMed. [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
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In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. MDPI. [Link]
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A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. PMC. [Link]
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What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance?. PMC. [Link]
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Antimicrobial resistance. World Health Organization (WHO). [Link]
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Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. PMC. [Link]
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An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Micro-Titre Plate. [Link]
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Antibacterial Therapies for Patients With an Unmet Medical Need for the Treatment of Serious Bacterial Diseases. FDA. [Link]
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Cecal Ligation Puncture Procedure. PMC - PubMed Central - NIH. [Link]
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Antibacterial Drug Products: Use of Noninferiority Studies to Support Approval. FDA. [Link]
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Phenotypic screening. GARDP Revive. [Link]
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4.6. Time-Kill Kinetics Assay. Bio-protocol. [Link]
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Cecal Ligation and Puncture-induced Sepsis as a Model to Study Autophagy in Mice. JoVE. [Link]
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IDSA 2014 Guidelines for the Diagnosis and Management of Skin and Soft Tissue Infections. [Link]
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FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. WCG Clinical. [Link]
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β-Lactamase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
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FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. WCG Clinical. [Link]
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New approach to drug design promises hope in fight against antimicrobial resistance | King's College London. [Link]
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Growing and Analyzing Static Biofilms. PMC. [Link]
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Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review. Qeios. [Link]
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Cecal Ligation and Puncture-induced Sepsis as a Model to Study Autophagy in Mice. JoVE. [Link]
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Anti-Biofilm Drug Discovery: Combating the Resilience of Bacterial Biofilms. Hilaris Publisher. [Link]
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Designing antibiotics with inherent resistance to efflux as a transformative strategy to revive discovery against multidrug resistant pathogens | ChemRxiv. [Link]
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Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. [Link]
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Special Issue : Discovery and Development of Novel Antibacterial Agents. MDPI. [Link]
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A novel pre-clinical antibacterial pipeline database | PLOS One. Research journals. [Link]
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Innovative Drug-Design Strategies to Overcome Antibacterial Resistance. News-Medical. [Link]
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Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps | ACS Infectious Diseases. [Link]
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Best Practices for Hit-to-Lead - Case Study: HSD17B13. YouTube. [Link]
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General Biofilm Assay Protocol Materials Needed: 1 round-bottom 96-well plate 1 flat-bottom 96-well plate Appropriate media. iGEM. [Link]
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Skin and Soft Tissue Infections (SSTI) Panel. Medical Diagnostic Laboratories. [Link]
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Current Protocols in Immunology: Cecal Ligation and Puncture. PMC - NIH. [Link]
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Hit to Lead Assays: Accelerating Early Drug Discovery. BellBrook Labs. [Link]
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FDA Publishes Antibacterial Drug Development Guidance. BioPharm International. [Link]
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Guidance for Industry - Antibacterial Therapies for Patients with Unmet Medical Need for the Treatment of Serious Bacterial Diseases. Regulations.gov. [Link]
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The caecal ligation and puncture (CLP) animal model for polymicrobial septic peritonitis Systemic inflammation or sepsis is a re. [Link]
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Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes. PMC - NIH. [Link]
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β-Lactamase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
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(PDF) Overview of Hit to Lead: The Medicinal Chemist's Role from HTS Retest to Lead Optimization Hand Off. ResearchGate. [Link]
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How can I assess biofilm formation by crystal violet binding assay?. ResearchGate. [Link]
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A Review of Antibacterial Candidates with New Modes of Action. CEA•StAR. [Link]
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Discussing β-lactamase/β-lactamase inhibitors. YouTube. [Link]
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FDA Approaches to Facilitate Antibacterial Drug Development for Patients with Unmet. NIHCM. [Link]
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Skin and Soft Tissue Infections Care Guide. [Link]
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protocols for scaling up the synthesis of 1-(3-fluorophenyl)-1H-pyrazole
This Application Note is structured to guide process chemists and researchers through the scalable synthesis of 1-(3-fluorophenyl)-1H-pyrazole , a critical scaffold in the development of p38 MAP kinase inhibitors, COX-2 inhibitors, and other bioactive agents.
Application Note: Scalable Synthesis of 1-(3-Fluorophenyl)-1H-pyrazole
Executive Summary & Route Selection
The synthesis of N-aryl pyrazoles is a foundational transformation in medicinal chemistry. For the scale-up of 1-(3-fluorophenyl)-1H-pyrazole , two primary retrosynthetic routes exist:
-
Metal-Catalyzed Cross-Coupling (Ullmann/Buchwald): Coupling of 1H-pyrazole with 1-bromo-3-fluorobenzene.
-
Cyclocondensation (Knorr-Type): Condensation of 3-fluorophenylhydrazine with a 1,3-dicarbonyl equivalent (e.g., malonaldehyde bis(dimethyl acetal)).
Recommendation: For scales ranging from 100 g to 5 kg, the Cyclocondensation Route is superior due to higher atom economy, absence of heavy metal waste (Cu/Pd), and simplified purification (crystallization vs. chromatography). While hydrazines require containment strategies, the cost-benefit analysis favors this route over the metal-catalyzed approach for this specific unfunctionalized core.
Process Chemistry Protocol
Reaction Scheme & Mechanism
The process utilizes 1,1,3,3-tetramethoxypropane (TMP) as a masked form of malonaldehyde. Under acidic conditions, TMP hydrolyzes to generate malonaldehyde in situ, which undergoes a double condensation with 3-fluorophenylhydrazine hydrochloride .
Figure 1: Mechanistic pathway for the cyclocondensation synthesis.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Quality Attribute (CQA) |
| 3-Fluorophenylhydrazine HCl | 1.0 | Limiting Reagent | Free of aniline impurities (<0.5%) |
| 1,1,3,3-Tetramethoxypropane | 1.1 | C3 Synthon | Assay >98% (impurities affect color) |
| Ethanol (200 proof) | 5-8 Vol | Solvent | Water content <5% (kinetics control) |
| Conc. HCl (37%) | 0.1 | Catalyst | Trace metal grade not required |
| Sodium Bicarbonate | - | Quench | Particle size (if solid dosing) |
Detailed Step-by-Step Protocol (100 g Scale)
Step 1: Reactor Charging & Solubilization
-
Equip a 2-L jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charge Ethanol (600 mL) and start stirring at 250 RPM.
-
Charge 3-Fluorophenylhydrazine Hydrochloride (100.0 g, 0.615 mol) .
-
Note: The salt may not fully dissolve at RT. This is acceptable.
-
Safety: Hydrazines are potential genotoxins. Use a powder funnel and appropriate PPE (PAPR or respirator recommended).
-
Step 2: Electrophile Addition & Reaction 4. Add 1,1,3,3-Tetramethoxypropane (111.0 g, 0.676 mol, 1.1 equiv) via an addition funnel over 15 minutes. 5. Add Conc. HCl (5.0 mL) .
- Process Insight: The reaction is autocatalytic due to the HCl salt of the hydrazine, but catalytic HCl ensures rapid initiation of TMP hydrolysis.
- Heat the mixture to Reflux (78–80 °C) over 45 minutes.
- Observation: The slurry will dissolve as the reaction proceeds and temperature rises, turning into a clear orange/brown solution.
- Maintain reflux for 3–4 hours .
- IPC (In-Process Control): Monitor by HPLC (C18 column, MeCN/H2O). Target <1.0% unreacted hydrazine.
Step 3: Workup & Isolation (Crystallization) 8. Cool the reaction mixture to 20–25 °C . 9. Concentrate the mixture under reduced pressure (rotary evaporator or reactor vacuum) to remove ~70% of the ethanol (approx. 400 mL removed). 10. Add Water (500 mL) slowly to the residue while stirring.
- Causality: This increases the polarity of the solvent system, forcing the hydrophobic pyrazole to precipitate/oil out.
- Neutralize the mixture with Saturated NaHCO3 solution to pH 7–8.
- Critical Step: Neutralization frees the pyrazole from any protonated species and removes residual HCl.
- Extraction (Alternative to direct filtration): If the product oils out (common with fluorinated aromatics), extract with Ethyl Acetate (2 x 300 mL) .
- Wash the organic layer with Brine (200 mL) , dry over Na2SO4 , and filter.
- Concentrate to dryness to obtain a crude solid/oil.
Step 4: Purification 15. Recrystallize the crude material from n-Heptane/Ethyl Acetate (9:1) .
- Heat to 60 °C to dissolve, then cool slowly to 0 °C.
- Filter the off-white crystals and wash with cold n-Heptane.
- Dry in a vacuum oven at 40 °C for 12 hours.
Expected Yield: 85–92 g (85–92%) Appearance: White to pale yellow crystalline solid. Melting Point: 67–70 °C (Lit. match).
Scale-Up Critical Parameters (CPP)
When moving from 100 g to kg-scale, the following parameters must be controlled to ensure safety and quality.
Figure 2: Critical Process Parameters (CPPs) for scale-up.
Thermal Hazards
-
Exotherm: The hydrolysis of TMP is slightly exothermic. On a large scale, TMP should be added at a controlled rate at ambient temperature before heating to reflux to prevent heat accumulation.
-
Gas Evolution: Methanol is generated as a byproduct of TMP hydrolysis. Ensure the condenser capacity is sufficient to handle the solvent vapor load.
Impurity Management
-
Genotoxicity: 3-Fluorophenylhydrazine is a structural alert for mutagenicity. The process must demonstrate robust purging of this starting material. The aqueous workup followed by recrystallization is designed specifically to reject polar hydrazine salts.
-
Color: Pyrazoles can darken upon oxidation. Conduct all steps under a nitrogen blanket.
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Assay | HPLC (UV 254 nm) | ≥ 98.0% a/a |
| Identity | 1H NMR / MS | Conforms to structure |
| Residual Hydrazine | LC-MS/MS | ≤ 10 ppm (if for pharma use) |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
References
-
Synthesis of Fluorinated Pyrazoles
- Title: Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition...
- Source: MDPI (Molecules 2021)
-
URL:[Link]
-
General Pyrazole Synthesis Protocols
- Safety & Uses of 1-(3-Fluorophenyl)-1H-pyrazole: Title: 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde Uses Source: Ossila
-
Ullmann Coupling Alternatives (Background)
Sources
Application Notes and Protocols for the Functionalization of the Pyrazole Ring of 1-(3-Fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for the chemical modification of the pyrazole ring in 1-(3-fluorophenyl)-1H-pyrazole. This molecule serves as a valuable scaffold in medicinal chemistry, and its targeted functionalization is crucial for the development of novel therapeutic agents. This guide offers detailed protocols, mechanistic insights, and practical advice for key transformations, including electrophilic substitution and palladium-catalyzed cross-coupling reactions.
Introduction: The Significance of Functionalized Pyrazoles
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds. Their unique structural features and ability to participate in various biological interactions have established them as privileged scaffolds in drug discovery.[1] Numerous approved drugs and clinical candidates across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents, incorporate a pyrazole core. The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile by modulating its binding affinity and selectivity for a biological target.
The subject of this guide, 1-(3-fluorophenyl)-1H-pyrazole, presents a particularly interesting case for synthetic exploration. The presence of the 3-fluorophenyl group introduces an element of electronic asymmetry that influences the reactivity and regioselectivity of chemical transformations on the pyrazole ring. Understanding and controlling these effects are paramount for the efficient synthesis of diverse compound libraries for drug development programs.
Strategic Approaches to Functionalization
The functionalization of the 1-(3-fluorophenyl)-1H-pyrazole core can be broadly categorized into two main strategies:
-
Electrophilic Substitution Reactions: These reactions involve the direct introduction of functional groups onto the electron-rich pyrazole ring.
-
Metal-Catalyzed Cross-Coupling Reactions: These powerful methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, typically starting from a pre-functionalized (e.g., halogenated) pyrazole.
This guide will delve into the practical application of both strategies, providing detailed protocols and explaining the underlying chemical principles.
Part 1: Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring is susceptible to electrophilic attack, primarily at the C4 position.[2] The N1-phenyl group generally directs electrophiles to this position. The electron-withdrawing nature of the 3-fluoro substituent on the phenyl ring further deactivates the phenyl ring towards electrophilic substitution, thereby enhancing the preference for reaction on the pyrazole moiety.
Vilsmeier-Haack Formylation: Introduction of a Key Aldehyde Handle
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[2][3] This reaction introduces a versatile aldehyde group at the C4 position of the pyrazole ring, which can serve as a synthetic handle for a wide array of subsequent transformations.[1]
Reaction Scheme:
Figure 1: Vilsmeier-Haack formylation of 1-(3-fluorophenyl)-1H-pyrazole.
Protocol: Synthesis of 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
| Parameter | Value | Notes |
| Reactants | 1-(3-fluorophenyl)-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | |
| Stoichiometry | 1.0 eq. Pyrazole, 1.5 eq. POCl₃, 3.0 eq. DMF | Excess Vilsmeier reagent ensures complete conversion. |
| Solvent | Dichloromethane (DCM) or neat | DCM can be used for better temperature control. |
| Temperature | 0 °C to 70 °C | Initial cooling is crucial, followed by heating. |
| Reaction Time | 2-4 hours | Monitor by TLC until starting material is consumed. |
| Work-up | Aqueous sodium acetate or sodium carbonate | Neutralization of the reaction mixture is essential. |
| Purification | Recrystallization or column chromatography | |
| Typical Yield | 70-85% |
Step-by-Step Protocol:
-
To a stirred solution of N,N-dimethylformamide (3.0 eq.) in a suitable flask, add phosphorus oxychloride (1.5 eq.) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 1-(3-fluorophenyl)-1H-pyrazole (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate or sodium acetate until the pH is ~7-8.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
Halogenation: Introducing Versatile Coupling Partners
The introduction of a halogen atom (Br or I) at the C4 position of the pyrazole ring is a critical step for subsequent functionalization via metal-catalyzed cross-coupling reactions. N-halosuccinimides (NBS for bromination, NIS for iodination) are effective and selective reagents for this transformation.
Reaction Scheme:
Figure 2: Halogenation of 1-(3-fluorophenyl)-1H-pyrazole at the C4 position.
Protocol: Synthesis of 4-Bromo-1-(3-fluorophenyl)-1H-pyrazole
| Parameter | Value | Notes |
| Reactants | 1-(3-fluorophenyl)-1H-pyrazole, N-Bromosuccinimide (NBS) | |
| Stoichiometry | 1.0 eq. Pyrazole, 1.1 eq. NBS | A slight excess of NBS ensures full conversion. |
| Solvent | Acetonitrile or Dichloromethane | |
| Temperature | Room Temperature | The reaction is typically fast at ambient temperature. |
| Reaction Time | 1-3 hours | Monitor by TLC. |
| Work-up | Aqueous sodium thiosulfate wash | To quench any remaining NBS. |
| Purification | Column chromatography | |
| Typical Yield | >90% |
Step-by-Step Protocol:
-
Dissolve 1-(3-fluorophenyl)-1H-pyrazole (1.0 eq.) in acetonitrile.
-
Add N-bromosuccinimide (1.1 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the pure 4-bromopyrazole.
A similar protocol can be followed for the synthesis of 4-Iodo-1-(3-fluorophenyl)-1H-pyrazole using N-iodosuccinimide (NIS) as the halogenating agent.
Part 2: Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C bonds in modern organic synthesis. Starting from the 4-halo-1-(3-fluorophenyl)-1H-pyrazoles prepared in the previous section, a diverse range of substituents can be introduced at the C4 position.
Suzuki-Miyaura Coupling: Arylation and Heteroarylation
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the 4-position of the pyrazole and an aryl or heteroaryl group using a boronic acid or ester.[4]
Reaction Scheme:
Figure 3: Suzuki-Miyaura coupling of 4-bromo-1-(3-fluorophenyl)-1H-pyrazole.
Protocol: Synthesis of 4-Aryl-1-(3-fluorophenyl)-1H-pyrazoles
| Parameter | Value | Notes |
| Reactants | 4-Bromo-1-(3-fluorophenyl)-1H-pyrazole, Arylboronic acid | |
| Stoichiometry | 1.0 eq. Pyrazole, 1.2-1.5 eq. Boronic acid | Excess boronic acid can drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) | Catalyst choice may need optimization. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.) | The choice of base is crucial for the reaction outcome. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is common. |
| Temperature | 80-110 °C | |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |
| Purification | Column chromatography | |
| Typical Yield | 60-95% |
Step-by-Step Protocol:
-
To a reaction vessel, add 4-bromo-1-(3-fluorophenyl)-1H-pyrazole (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction's progress.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Heck Coupling: Vinylation
The Heck reaction allows for the coupling of the 4-halopyrazole with an alkene, leading to the formation of a new C-C double bond.[5]
Reaction Scheme:
Figure 4: Heck coupling of 4-iodo-1-(3-fluorophenyl)-1H-pyrazole.
Protocol: Synthesis of 4-Vinyl-1-(3-fluorophenyl)-1H-pyrazoles
| Parameter | Value | Notes |
| Reactants | 4-Iodo-1-(3-fluorophenyl)-1H-pyrazole, Alkene (e.g., styrene, acrylates) | 4-Iodopyrazoles are generally more reactive than bromopyrazoles. |
| Stoichiometry | 1.0 eq. Pyrazole, 1.5 eq. Alkene | |
| Catalyst | Pd(OAc)₂ (5 mol%) with a phosphine ligand (e.g., P(o-tolyl)₃, 10 mol%) | |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq.) | An organic base is typically used. |
| Solvent | DMF, Acetonitrile, or Toluene | |
| Temperature | 80-120 °C | |
| Reaction Time | 6-24 hours | |
| Purification | Column chromatography | |
| Typical Yield | 50-80% |
Step-by-Step Protocol:
-
In a sealable reaction tube, combine 4-iodo-1-(3-fluorophenyl)-1H-pyrazole (1.0 eq.), the alkene (1.5 eq.), Pd(OAc)₂ (5 mol%), the phosphine ligand (10 mol%), and the base (e.g., Et₃N, 2.0 eq.).
-
Add the degassed solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography.
Sonogashira Coupling: Alkynylation
The Sonogashira coupling provides a powerful method for the introduction of an alkyne moiety at the C4 position of the pyrazole ring.[6]
Reaction Scheme:
Figure 5: Sonogashira coupling of 4-bromo-1-(3-fluorophenyl)-1H-pyrazole.
Protocol: Synthesis of 4-Alkynyl-1-(3-fluorophenyl)-1H-pyrazoles
| Parameter | Value | Notes |
| Reactants | 4-Bromo- or 4-Iodo-1-(3-fluorophenyl)-1H-pyrazole, Terminal alkyne | |
| Stoichiometry | 1.0 eq. Pyrazole, 1.2 eq. Alkyne | |
| Catalyst | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | A combination of palladium and copper catalysts is used. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) | The base also often serves as the solvent. |
| Solvent | THF, DMF, or neat Et₃N | |
| Temperature | Room Temperature to 80 °C | |
| Reaction Time | 2-12 hours | |
| Purification | Column chromatography | |
| Typical Yield | 70-95% |
Step-by-Step Protocol:
-
To a flask containing 4-bromo-1-(3-fluorophenyl)-1H-pyrazole (1.0 eq.), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper co-catalyst (CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 eq.).
-
Add the terminal alkyne (1.2 eq.) dropwise to the stirred mixture.
-
Stir the reaction at the appropriate temperature until completion, as indicated by TLC.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Part 3: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[7] Palladium-catalyzed direct C-H arylation can be applied to the 1-(3-fluorophenyl)-1H-pyrazole scaffold.
Reaction Scheme:
Figure 6: Direct C-H arylation of 1-(3-fluorophenyl)-1H-pyrazole.
Protocol: Direct C-H Arylation of 1-(3-fluorophenyl)-1H-pyrazole
| Parameter | Value | Notes |
| Reactants | 1-(3-fluorophenyl)-1H-pyrazole, Aryl halide (iodide or bromide) | |
| Stoichiometry | 1.0 eq. Pyrazole, 1.5 eq. Aryl halide | |
| Catalyst | Pd(OAc)₂ (5-10 mol%) | |
| Ligand | P(Cy)₃, PCy₃·HBF₄, or specific phosphine ligands | Ligand choice is critical for reactivity and selectivity. |
| Base | K₂CO₃, Cs₂CO₃ (2.0-3.0 eq.) | |
| Solvent | Toluene, Dioxane, or DMF | High-boiling point solvents are often used. |
| Temperature | 100-140 °C | |
| Reaction Time | 12-48 hours | |
| Purification | Column chromatography | |
| Typical Yield | 40-70% | Yields can be variable depending on the substrates. |
Step-by-Step Protocol:
-
In a sealable reaction tube, combine 1-(3-fluorophenyl)-1H-pyrazole (1.0 eq.), the aryl halide (1.5 eq.), Pd(OAc)₂ (5 mol%), the ligand (10 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 120 °C) for the required time.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Conclusion
The functionalization of the pyrazole ring in 1-(3-fluorophenyl)-1H-pyrazole offers a rich field for chemical exploration in the pursuit of novel bioactive molecules. This guide has provided detailed protocols and mechanistic insights into key transformations, including electrophilic substitution and a suite of palladium-catalyzed cross-coupling reactions. By understanding the principles of regioselectivity and by carefully selecting the appropriate reaction conditions, researchers can efficiently generate a diverse array of derivatives from this valuable scaffold. The methods outlined herein provide a solid foundation for the synthesis of compound libraries for screening in drug discovery programs.
References
-
Goudarshivannanavar, B. C., et al. (2014). A Review on Vilsmeier-Haack Reaction. International Journal of ChemTech Research, 6(5), 2846-2863. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry. (2021, October 5). Vilsmeier-Haack-Arnold Reaction Mechanism [Video]. YouTube. [Link]
-
Pop, A., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3698. [Link]
-
Abbiati, G., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 71(15), 5744-5750. [Link]
-
Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15, 12345-12356. [Link]
-
Chemistry Stack Exchange. (2021, May 21). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link]
- Google Patents. (n.d.). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
-
Jasinski, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 1-12. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Devkate, C. G., et al. (2016). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 8(4), 202-206. [Link]
-
Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
Usami, Y., et al. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. Heterocycles, 83(4), 827-836. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]
-
Al-Adiwish, W. M., et al. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 17(9), 10562-10593. [Link]
-
Serykh, V. D., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 54(1), 58-65. [Link]
-
Gong, H., et al. (2013). An easy direct arylation of 5-pyrazolones. Beilstein Journal of Organic Chemistry, 9, 2033-2039. [Link]
-
Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5028. [Link]
-
Al-Zaydi, K. M. (2014). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Journal of Saudi Chemical Society, 18(5), 479-505. [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An easy direct arylation of 5-pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Knorr pyrazole synthesis for fluorinated compounds
Technical Support Center: Optimizing Knorr Pyrazole Synthesis for Fluorinated Compounds
Ticket ID: #KNR-F-001 Subject: Regiocontrol and Reactivity Optimization in Fluorinated Pyrazole Synthesis Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist
Executive Summary
The Knorr pyrazole synthesis—condensation of hydrazines with 1,3-dicarbonyls—is the industry standard for pyrazole construction. However, introducing fluorine (e.g., trifluoromethyl groups) fundamentally alters the electronic landscape of the reaction.
Users typically encounter three critical failure modes with fluorinated substrates:
-
Regiochemical Scrambling: Inability to control the formation of 3-CF₃ vs. 5-CF₃ isomers.
-
Reactivity Stalling: The "Hydrate Trap" where fluorinated carbonyls fail to condense.
-
Purification Loss: Difficulty separating isomers due to similar polarities.
This guide provides an optimized, self-validating workflow to resolve these issues, moving beyond standard textbook protocols to field-proven industrial methodologies.
Module 1: The Regioselectivity Switch
The Problem:
In non-fluorinated systems, steric hindrance dictates regioselectivity. In fluorinated systems, electronic effects dominate . The trifluoroacetyl group (
When reacting a monosubstituted hydrazine (
-
Isomer A (5-CF₃): The substituted nitrogen (
) is adjacent to the group. -
Isomer B (3-CF₃): The substituted nitrogen (
) is distal to the group.
The Solution: Solvent-Controlled Switching You can invert regioselectivity by changing the solvent system. This is known as the "Fluorinated Alcohol Switch."
| Desired Isomer | Reaction Medium | Mechanism of Action |
| 5-CF₃ Pyrazole | Ethanol (EtOH) | Kinetic Control: The more nucleophilic nitrogen (usually |
| 3-CF₃ Pyrazole | HFIP or TFE | H-Bond Activation: Fluorinated alcohols (Hexafluoroisopropanol) form strong H-bond networks, activating the carbonyls and stabilizing the transition state for the attack of the less hindered |
Protocol 1.1: Synthesis of 1-Methyl-3-(trifluoromethyl)pyrazole (The HFIP Method)
-
Reagents: 1,1,1-Trifluoro-2,4-pentanedione (1.0 equiv), Methylhydrazine (1.1 equiv).
-
Solvent: HFIP (Hexafluoroisopropanol) or TFE (2,2,2-Trifluoroethanol).[1][2][3][4]
-
Procedure:
-
Dissolve diketone in HFIP (0.5 M).
-
Cool to 0°C.
-
Add methylhydrazine dropwise (Exothermic!).
-
Stir at 25°C for 2 hours.
-
Validation:
NMR will show a major peak shift distinct from the 5-CF₃ isomer. -
Citation: Fustero et al. demonstrated that HFIP can boost regioselectivity to >95:5 for the 3-CF₃ isomer [1].
-
Module 2: The Hydrate Trap (Reactivity Troubleshooting)
The Problem:
Fluorinated 1,3-dicarbonyls (e.g., trifluoroacetylacetone) are so electron-deficient that they greedily absorb atmospheric water to form gem-diol hydrates [
-
Symptom: Starting material remains unconsumed despite heating.
-
Cause: The hydrate is not electrophilic enough to react with the hydrazine.
The Solution: Chemical Dehydration You must shift the equilibrium back to the keto-form in situ.
Troubleshooting Workflow:
-
The Azeotropic Fix (Standard):
-
Reflux the fluorinated diketone in Toluene with a Dean-Stark trap for 1 hour before adding the hydrazine. This physically removes water.
-
-
The Lewis Acid Activation (Aggressive):
Module 3: Visualization of Reaction Pathways
The following diagram illustrates the bifurcation point where solvent choice dictates the reaction outcome.
Caption: Solvent-dependent divergence in Knorr synthesis. HFIP stabilizes the transition state leading to the 3-CF₃ isomer, while ethanol favors the 5-CF₃ isomer.
Module 4: Frequently Asked Questions (FAQ)
Q1: My reaction mixture turned into a solid mass upon adding hydrazine. What happened?
A: You likely formed the hydrazine salt precipitate. Fluorinated diketones are acidic (
-
Fix: Do not add pure hydrazine to the neat ketone. Dissolve both in the solvent first. If salt forms, heat the mixture gently (
); the salt will dissociate and undergo the condensation reaction.
Q2: I see two spots on TLC that are very close. How do I separate the isomers? A: 3-CF₃ and 5-CF₃ pyrazoles have significantly different dipole moments.
-
3-CF₃ Isomers: Generally less polar (higher
). -
5-CF₃ Isomers: Generally more polar (lower
) due to the alignment of the N-lone pair and the CF₃ dipole. -
Purification Tip: If column chromatography is difficult, try steam distillation . The 3-CF₃ isomer is often more volatile.
Q3: Can I use HCl to catalyze the reaction? A: Yes, but be careful. While acid catalyzes the dehydration step (cyclization), strong acid can protonate the hydrazine, rendering it non-nucleophilic.
-
Recommendation: Use a buffered system (e.g., Acetic Acid) or add a catalytic amount of p-TsOH after the initial imine formation is complete.
References
-
Fustero, S., et al. (2008).[2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 73(9), 3523–3529.[2] Link
-
Tairov, M. A., et al. (2020). "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." Organic Process Research & Development, 24(11), 2619–2632. Link
-
Bonacorso, H. G., et al. (2002).[2] "Trifluoroacetylation of cyclic vinyl ethers and their reaction with hydrazine." Journal of Fluorine Chemistry, 117(1), 73-77. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)-H Oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 8. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(3-fluorophenyl)-1H-pyrazole Scaffolds
Current Status: Operational Ticket ID: PYR-F-305 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
Welcome to the technical support hub for 1-(3-fluorophenyl)-1H-pyrazole . This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as the core structure for p38 MAP kinase inhibitors, agrochemicals (fipronil analogs), and Factor Xa inhibitors.
The fluorine atom at the meta-position of the phenyl ring introduces unique purification challenges:
-
Lipophilicity: The C-F bond increases solubility in non-polar solvents, often complicating crystallization.
-
Electronic Deactivation: The electron-withdrawing nature of the fluorophenyl group reduces the basicity of the pyrazole nitrogens, altering their interaction with silica gel compared to non-fluorinated analogs.
-
Regioisomerism: Synthesis often yields mixtures of 1,3- and 1,5-isomers which have very similar retention factors (Rf).
Quick Triage: What is your primary issue?
| Symptom | Likely Cause | Recommended Protocol |
| Blue/Green Tint in Product | Residual Copper catalyst (Ullmann coupling) | |
| Double Spots on TLC | Regioisomer contamination (1,3- vs 1,5-) | |
| Product "Oils Out" | Super-saturation or impure solvent system | |
| Grey Precipitate | Residual Palladium (Buchwald coupling) |
Diagnostic Workflows (Visualized)
Workflow 1: The Purification Decision Tree
Use this logic flow to determine the correct sequence of operations based on your crude profile.
Caption: Decision matrix for selecting purification modules based on crude impurity profile.
Technical Protocols & Troubleshooting
Protocol A: Chromatography (Separation of Regioisomers)
The Problem: When synthesizing substituted pyrazoles via the condensation of hydrazines with 1,3-dicarbonyls (or equivalents), you frequently generate a mixture of 1,3- and 1,5-isomers. The 3-fluorophenyl group makes these isomers electronically similar, leading to overlapping peaks on standard silica.
The Solution: You must exploit the subtle difference in the dipole moment caused by the vector of the fluorine atom relative to the pyrazole nitrogens.
Step-by-Step Guide:
-
Stationary Phase Selection:
-
Standard: Silica Gel 60 (230-400 mesh).
-
High Resolution: For difficult separations (<
Rf 0.1), use Spherical Silica (20-45 m). The tighter particle size distribution reduces band broadening.
-
-
Mobile Phase Optimization:
-
Do not use a simple Hexane/Ethyl Acetate gradient immediately.
-
Recommended System: Toluene/Ethyl Acetate (95:5 to 80:20). Toluene provides
- interactions with the fluorophenyl ring, often enhancing separation selectivity compared to alkanes. -
Alternative: Dichloromethane (DCM)/Methanol (99:1).
-
-
Loading Technique (Critical):
Troubleshooting Q&A:
-
Q: My peaks are tailing badly.
-
A: The pyrazole nitrogen is weakly basic. Although the fluorophenyl group reduces this basicity, residual silanols on the silica can still bind the N2 nitrogen. Add 1% Triethylamine (TEA) to your mobile phase to cap these sites.
-
Protocol B: Metal Scavenging Strategies
The Problem: Most 1-arylpyrazoles are synthesized via Ullmann Coupling (Copper catalyst) or Buchwald-Hartwig (Palladium). Residual metal is toxic and can catalyze decomposition of the product over time.
The Solution: Chemical scavenging is superior to simple chromatography for trace metal removal (<10 ppm).
Comparative Scavenging Table:
| Catalyst Residue | Scavenging Agent | Method | Efficiency |
| Copper (CuI, CuOAc) | EDTA (Disodium) | Wash organic layer with 10% aq. EDTA (pH 8). | High (removes visible blue/green) |
| Copper (Stubborn) | Ammonia (aq) | Wash with 10% NH₄OH : Sat. NH₄Cl (1:1). | Very High (forms soluble Cu-amine complexes) |
| Palladium (Pd) | SiliaMetS® Thiol | Add solid scavenger resin, stir 4h, filter. | High (expensive but effective) |
| Palladium (Pd) | Activated Carbon | Reflux with charcoal in EtOH, filter hot. | Moderate (can adsorb product) |
Visual Workflow: Copper Removal
Caption: Ammonia-based wash protocol for removing Copper species from Ullmann reactions.
Protocol C: Crystallization of Fluorinated Pyrazoles
The Problem: 1-(3-fluorophenyl)-1H-pyrazole derivatives often "oil out" (form a second liquid phase) instead of crystallizing. This is due to the low melting point caused by the disruption of crystal packing by the fluorine atom and high lipophilicity.
The Solution: Use a "Slow Diffusion" or "Anti-solvent Addition" method rather than cooling a hot solution.
Recommended Solvent Systems:
-
Ethanol / Water (The Standard):
-
Dissolve product in minimal boiling Ethanol.
-
Remove from heat.
-
Add water dropwise just until permanent turbidity (cloudiness) appears.
-
Add a single drop of Ethanol to clear it.
-
Let stand at room temperature (do not put in fridge immediately).
-
-
Hexane / Ethyl Acetate (For Lipophilic Derivatives):
-
Dissolve in minimal warm Ethyl Acetate.
-
Slowly add Hexane until the ratio is approx 4:1 (Hex:EtOAc).
-
Seeding: If oiling occurs, scratch the glass side of the flask with a spatula to induce nucleation.
-
Critical Tip: If the product oils out, do not discard. Re-heat the mixture until the oil dissolves, add a small amount more of the good solvent (ethanol or EtOAc), and cool much more slowly (wrap the flask in a towel to insulate).
Analytical Validation
Before releasing the batch, validate purity using these specific markers:
-
1H NMR (CDCl3):
-
Look for the pyrazole protons.[2] H-4 usually appears as a triplet or dd around
6.4-6.5 ppm. -
Impurity Flag: A small doublet appearing near the main pyrazole peaks often indicates the presence of the regioisomer (1,5-isomer).
-
-
19F NMR:
-
The 3-fluorophenyl group will show a distinct signal around
-110 to -115 ppm. -
Impurity Flag: A second fluorine peak (even 0.1 ppm away) confirms regioisomer contamination.
-
References & Authoritative Sources
-
Ullmann Coupling Mechanisms & Copper Catalysis:
-
Sperotto, E., et al. "Copper-catalyzed Ullmann type chemistry: from mechanistic aspects to modern development." Chemical Society Reviews, 2014.
-
-
Regioisomer Separation Strategies:
-
Purification of N-Aryl Pyrazoles (Patent Literature):
-
Solubility & Crystallization Data:
-
InvivoChem. "Physicochemical Properties of Pyrazole Derivatives."
-
For further assistance, please contact the Process Chemistry Support Team with your specific batch number and current NMR spectra.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole | 288-13-1 [chemicalbook.com]
Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. The formation of pyrazoles, a cornerstone of many pharmaceutical compounds, often presents the critical challenge of controlling which of the two possible regioisomers is formed. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you achieve your desired isomeric outcome.
Frequently Asked Questions (FAQs)
Q1: What is "regioselectivity" in the context of pyrazole synthesis?
A: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the common Knorr synthesis of pyrazoles, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can result in two different regioisomeric pyrazoles.[1][2] This occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the attack on one of the two different carbonyl groups of the dicarbonyl compound, leading to a mixture of products that can be challenging to separate.[1] Controlling which isomer is preferentially formed is a key challenge in the synthesis of many targeted pyrazole derivatives.
Q2: What are the primary factors that control the regiochemical outcome of the reaction?
A: The regioselectivity of the Knorr pyrazole synthesis is governed by a combination of several key factors:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups can make a nearby carbonyl carbon more susceptible to nucleophilic attack.[1]
-
Steric Effects: Steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine can direct the reaction. A bulkier substituent on either reactant will generally favor attack at the less sterically hindered carbonyl group.[1][3]
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is the major product.[1] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1][2]
Q3: How can I reliably determine the structure of the regioisomers I have synthesized?
A: Unambiguous structural determination is crucial. The most powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D-NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can show spatial proximity between specific protons on the pyrazole core and the substituents, allowing for definitive assignment.[4] For example, a NOESY correlation between the N-methyl protons and a phenyl group at the C5 position would confirm that specific regioisomer.[4] HMBC (Heteronuclear Multiple Bond Correlation) spectra can also be used to establish long-range correlations between protons and carbons, further confirming the connectivity.[4] In some cases, X-ray crystallography provides the ultimate proof of structure.
Mechanistic Overview: The Competing Pathways
The formation of two regioisomers arises from the initial nucleophilic attack of the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl compound. The two nitrogens of the hydrazine have different nucleophilicities, and the two carbonyl carbons have different electrophilicities. This leads to two competing reaction pathways.
Caption: Competing pathways in Knorr pyrazole synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing actionable advice grounded in chemical principles.
Q: My reaction produces a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
A: A 1:1 mixture suggests that the electronic and steric differences between the two carbonyl groups are minimal, and the reaction conditions do not favor one pathway over the other. Here’s a systematic approach to enhance selectivity:
1. Modify the Solvent System: This is often the simplest and most impactful variable to change.
-
Insight: Standard solvents like ethanol often lead to poor regioselectivity.[5] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the preference for one regioisomer.[5] These solvents can influence the reaction pathway through their unique hydrogen-bonding properties and polarity.
-
Actionable Protocol:
-
Dissolve the 1,3-dicarbonyl compound in TFE.
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the major regioisomer and determine the isomeric ratio using ¹H NMR.
-
2. Adjust the Reaction pH:
-
Insight: The pH of the reaction medium can significantly alter the nucleophilicity of the hydrazine nitrogens. Under acidic conditions (e.g., using acetic acid as a solvent or catalyst), the more basic terminal nitrogen of the substituted hydrazine can be protonated, making the internal nitrogen the more likely nucleophile.[2][3] Conversely, basic conditions can favor the attack of the more nucleophilic terminal nitrogen atom.
-
Actionable Protocol (Acidic Conditions):
-
Dissolve the 1,3-dicarbonyl compound and the substituted hydrazine in glacial acetic acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Collect any precipitate by filtration, wash with water, and dry.
-
3. Vary the Reaction Temperature:
-
Insight: The formation of regioisomers can be under either kinetic or thermodynamic control.[6][7] Running the reaction at a lower temperature may favor the kinetically controlled product (the one formed faster), while higher temperatures may favor the more stable, thermodynamically controlled product.
-
Actionable Protocol:
-
Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, and reflux).
-
Analyze the product ratios from each reaction to determine if temperature has a significant effect on selectivity.
-
Data Presentation: Effect of Reaction Conditions on Regioselectivity
| Entry | 1,3-Diketone (R1, R2) | Hydrazine (R') | Solvent | Additive | Temp (°C) | Ratio (A:B) |
| 1 | CF3, Ph | Me | Ethanol | None | 25 | 55:45 |
| 2 | CF3, Ph | Me | TFE | None | 25 | 95:5 |
| 3 | CF3, Ph | Me | Ethanol | Acetic Acid | 25 | 20:80 |
| 4 | Me, Ph | Ph | Ethanol | None | 25 | 60:40 |
| 5 | Me, Ph | Ph | DMAc | HCl | 25 | >98:2 |
This is a representative table based on literature findings. Ratios are for Isomer A (attack at R1-carbonyl) vs. Isomer B (attack at R2-carbonyl).
Q: I have a strongly electron-withdrawing group on my diketone, but I'm still getting a mixture. What's happening?
A: While a strong electron-withdrawing group (EWG) like a trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl, other factors can still lead to a mixture.
-
Insight: The hydrazine's nucleophilicity is also a key factor. In some cases, especially with arylhydrazines, the reaction in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in the presence of acid gives better results than in protic solvents like ethanol.[3] This combination can lead to excellent regioselectivity even when conventional conditions fail.[3][8]
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for poor regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis in TFE
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the unsymmetrical 1,3-dicarbonyl compound (1.0 eq).
-
Dissolution: Add 2,2,2-trifluoroethanol (TFE) to achieve a concentration of approximately 0.1-0.5 M. Stir until the solid is fully dissolved.
-
Addition: Add the substituted hydrazine (1.0-1.1 eq) to the solution dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Once the reaction is complete, remove the TFE under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the regioisomers.
-
Analysis: Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the isomeric ratio from the ¹H NMR spectrum of the crude product or by the isolated yields of the purified isomers.
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid
-
Setup: In a microwave reaction vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the substituted hydrazine (1.0 eq), and glacial acetic acid as the solvent.[2]
-
Sealing: Securely seal the vessel.
-
Irradiation: Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a predetermined time (e.g., 10-30 minutes).
-
Cooling: After the reaction, allow the vessel to cool to room temperature.
-
Workup: Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.[2]
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and air-dry.[2]
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.[2]
References
- Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
- Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- Alonso, F., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(12), 4349–4356.
-
ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Retrieved from [Link]
- El-Sheref, E. M., et al. (2021).
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Retrieved from [Link]
-
ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
- Sanna, M., et al. (2022).
-
ACS Publications. (2018). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Retrieved from [Link]
-
National Institutes of Health. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
side reactions in the synthesis of fluorophenyl pyrazoles and how to avoid them
Technical Support Center: Fluorophenyl Pyrazole Synthesis
Subject: Troubleshooting Guide for Side Reactions & Regiocontrol in Knorr-Type Condensations Ticket ID: FP-SYN-2024-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Introduction: The Fluorine-Scaffold Challenge
Fluorophenyl pyrazoles are ubiquitous in medicinal chemistry, serving as the core pharmacophore for blockbuster COX-2 inhibitors (e.g., Celecoxib) and next-generation agrochemicals.[1] The presence of the fluorine atom modulates lipophilicity and metabolic stability, but it introduces unique synthetic challenges.
The primary route to these scaffolds is the Knorr Pyrazole Synthesis —the condensation of a fluorophenyl hydrazine with a 1,3-dicarbonyl equivalent. While ostensibly simple, this reaction is notorious for three specific failure modes:[1]
-
Regioisomer Heterogeneity: Formation of inseparable 1,3- vs. 1,5-isomers.[1]
-
Stalled Intermediates: Failure to dehydrate hydrazone intermediates.[1]
-
Fluorine Instability: Unintended nucleophilic aromatic substitution (SNAr) or defluorination.[1]
This guide provides mechanistic insights and actionable protocols to resolve these specific issues.
Module 1: Regioselectivity (The 1,3 vs. 1,5 Dilemma)
Issue: User reports a mixture of two isomers that are difficult to separate by flash chromatography. Root Cause: The reaction is governed by the competition between the two nucleophilic nitrogens of the hydrazine and the two electrophilic carbons of the 1,3-diketone.
Mechanistic Insight
In a fluorophenyl hydrazine, the NH attached to the aromatic ring (N1) is less nucleophilic due to resonance delocalization into the electron-deficient fluorophenyl ring. The terminal NH₂ (N2) is more nucleophilic.
-
Pathway A (Kinetic): The more nucleophilic terminal NH₂ attacks the more electrophilic carbonyl (often the one adjacent to a CF₃ group).
-
Pathway B (Thermodynamic): Under reversible conditions or specific solvent interactions, the regioselectivity can shift.[1]
Visualizing the Competition
Figure 1: Competing mechanistic pathways in Knorr Pyrazole Synthesis. Control is achieved by manipulating the electrophilicity of the diketone or the solvent environment.
Troubleshooting Protocol
| Variable | Recommendation | Rationale |
| Solvent | Switch to Fluorinated Alcohols (TFE or HFIP) | Trifluoroethanol (TFE) is a strong hydrogen-bond donor but poor acceptor. It activates the carbonyl via H-bonding, often enhancing regioselectivity toward the 1,3-isomer by stabilizing specific transition states.[1] |
| pH Control | Use HCl (aq) or TFA | Acid catalysis promotes the dehydration step. Without acid, the reaction may stall at the intermediate hydrazone (see Module 2). |
| Temperature | Reflux is mandatory | Room temperature reactions often yield hydrazones.[1] High thermal energy is required to drive the final aromatization. |
| Substrate | Use Enaminones | If 1,3-diketones yield poor selectivity, convert the starting material to an enaminone (using DMF-DMA).[1] The steric bulk of the dimethylamino group forces the hydrazine to attack the less hindered position. |
Module 2: Stalled Intermediates (Incomplete Cyclization)
Issue: LC-MS shows a mass corresponding to [M+18], indicating the product has formed but failed to lose water. Diagnosis: The reaction has stopped at the 5-hydroxy-2-pyrazoline stage.
Solution:
-
Do not isolate: These intermediates are often unstable.[1]
-
Force Dehydration:
Module 3: Fluorine Instability (Defluorination & Side Reactions)
Issue: Loss of fluorine signal in ¹⁹F NMR or appearance of "dimeric" impurities.
Nucleophilic Aromatic Substitution (SNAr)
The pyrazole ring, once formed, is electron-withdrawing.[1] If the fluorine is ortho or para to the hydrazine linkage, the ring becomes highly activated for SNAr.
-
Risk Factor: Using strong bases (NaH, NaOEt) or nucleophilic solvents (MeOH) at high temperatures.[1]
-
Prevention: Stick to acid-catalyzed condensation (HCl/EtOH or AcOH).[1] Avoid basic conditions unless absolutely necessary for a subsequent step.[1]
Hydrazine Oxidation
Aryl hydrazines are prone to oxidation by air, forming diazenes or tars (dark reaction mixtures).[1]
-
Prevention:
Module 4: Validated Experimental Protocol
Protocol: Synthesis of 1-(4-Fluorophenyl)-3-(trifluoromethyl)pyrazole Targeting the Celecoxib-class scaffold with high regiocontrol.
Reagents:
-
4-Fluorophenylhydrazine hydrochloride (1.0 equiv)
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 equiv)[1]
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (EtOH)[1]
-
Catalyst: Conc. HCl (catalytic)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-diketone in TFE (0.5 M concentration).
-
Note: TFE is preferred for higher regioselectivity.[1] If unavailable, use EtOH.
-
-
Addition: Add 4-fluorophenylhydrazine hydrochloride in one portion.
-
Catalysis: Add 2-3 drops of concentrated HCl.
-
Reaction: Reflux the mixture (approx. 78-80°C) for 4–12 hours.
-
Checkpoint: Monitor by TLC/LC-MS.[1] Look for the disappearance of the diketone and the [M+18] intermediate.
-
-
Workup:
-
Precipitation Method: Pour the reaction mixture into ice-cold water. The fluorinated pyrazole often precipitates as a solid. Filter and wash with water.[1]
-
Extraction Method: If no precipitate, remove solvent in vacuo, redissolve in Ethyl Acetate, wash with NaHCO₃ (sat.[1] aq.) to remove acid traces, then brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc gradient).
References
-
Penning, T. D., et al. (1997).[1] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry.
-
Fustero, S., et al. (2011).[1] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry.
-
Aggarwal, R., et al. (2006).[1][3] "Regioselective synthesis of some new 1-aryl-3,5-substituted pyrazoles." Journal of Fluorine Chemistry.
-
Linden Schrecker, et al. (2022).[1][4] "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[4] Reaction Chemistry & Engineering.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Functionalizing 1-(3-fluorophenyl)-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthetic functionalization of 1-(3-fluorophenyl)-1H-pyrazole. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your reaction conditions effectively.
Section 1: Fundamental Principles of Pyrazole Reactivity
Understanding the inherent electronic properties of the 1-(3-fluorophenyl)-1H-pyrazole scaffold is the first step toward successful and selective functionalization. The pyrazole ring is an electron-rich aromatic system, but its reactivity is nuanced by the two nitrogen atoms and the N-aryl substituent.
FAQ 1.1: Where are the most likely sites for electrophilic substitution on the 1-(3-fluorophenyl)-1H-pyrazole core, and why?
The regioselectivity of electrophilic substitution on the pyrazole ring is dictated by a combination of electronic and steric factors.[1]
-
C4 Position: This is the most common and favorable position for electrophilic attack.[1][2] The C4 carbon is the most electron-rich position on the pyrazole ring, making it the most nucleophilic center.[3][4] Electrophilic substitution at C4 proceeds through a stable cationic intermediate without disrupting the aromaticity involving the nitrogen lone pairs in a highly unfavorable way.[2]
-
C3 and C5 Positions: These positions are comparatively electron-poor and less reactive towards electrophiles.[1][3] Attack at these positions would generate a highly unstable intermediate with a positive charge adjacent to the sp2-hybridized pyridine-like nitrogen (N2).[2] However, under certain conditions, particularly with directing groups or in transition-metal-catalyzed C-H activation, functionalization at C5 is achievable.[4][5][6]
-
N-phenyl Ring: The 3-fluorophenyl group is a deactivated aromatic ring due to the inductive electron-withdrawing effect of the fluorine atom. It is therefore less susceptible to electrophilic attack than the pyrazole ring under most conditions. However, under harsh conditions (e.g., strong nitrating or halogenating agents), substitution on the phenyl ring can occur, leading to undesired side products.
Diagram: Reactivity Map of 1-(3-fluorophenyl)-1H-pyrazole
Caption: Troubleshooting workflow for C4-halogenation reactions.
Optimized Conditions for C4-Halogenation
The table below summarizes validated starting conditions for the selective halogenation of pyrazoles.
| Parameter | Recommended Condition | Rationale & Reference |
| Halogenating Agent | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) | Readily available, solid reagents that are safer to handle than Br₂ or I₂. [7][8] |
| Stoichiometry | 1.1 - 1.2 equivalents | Minimizes the risk of di-halogenation. [7] |
| Solvent | Dimethyl sulfoxide (DMSO) | Acts as a catalyst, activating the NXS reagent and promoting the reaction. [7][8] |
| Temperature | Room Temperature | Sufficient for the activated system; higher temperatures can lead to side products. [7] |
| Reaction Time | 3 - 6 hours (Monitor by TLC) | Reaction should be quenched once starting material is consumed to avoid over-reaction. [7] |
Experimental Protocol: C4-Bromination of 1-(3-fluorophenyl)-1H-pyrazole
-
To a solution of 1-(3-fluorophenyl)-1H-pyrazole (1.0 mmol, 1.0 eq.) in DMSO (5 mL), add N-Bromosuccinimide (1.2 mmol, 1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.
-
Upon complete consumption of the starting material (approx. 6 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-1-(3-fluorophenyl)-1H-pyrazole.
Section 3: Navigating Challenges in Nitration
Nitration introduces a versatile electron-withdrawing group that can be a final target or an intermediate for further functionalization (e.g., reduction to an amine). However, the conditions must be carefully controlled.
FAQ 3.1: My nitration reaction with standard HNO₃/H₂SO₄ is causing decomposition and yielding complex mixtures. What is a safer and more selective method?
Standard nitrating mixture (HNO₃/H₂SO₄) is often too harsh for electron-rich heterocycles like pyrazoles, leading to oxidation, decomposition, or uncontrolled nitration on both the pyrazole and phenyl rings. [9]Milder, alternative nitrating agents are strongly recommended.
Causality Analysis:
-
Over-activation: The pyrazole ring is highly activated towards electrophilic substitution, making it sensitive to strong oxidizing acids.
-
Protonation: In strongly acidic media, the N2-nitrogen can become protonated, which deactivates the ring and can change the regioselectivity. [1]* Exothermic Reaction: Nitrations are highly exothermic. Poor temperature control can lead to runaway reactions and decomposition.
Recommended Alternative: Acetyl Nitrate
Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a much milder and more effective reagent for nitrating pyrazoles. [9][10]It provides the electrophilic nitronium ion (NO₂⁺) in a less acidic and non-oxidizing environment.
Experimental Protocol: C4-Nitration using Acetyl Nitrate
This protocol is adapted from established methods for pyrazole nitration.[10][11]
-
In a flask cooled to 0 °C in an ice bath, cautiously add fuming nitric acid (1.1 mmol, 1.1 eq.) to acetic anhydride (3 mL). Stir for 15 minutes to pre-form the acetyl nitrate.
-
Dissolve 1-(3-fluorophenyl)-1H-pyrazole (1.0 mmol, 1.0 eq.) in a separate portion of acetic anhydride (2 mL).
-
Slowly add the pyrazole solution dropwise to the cold acetyl nitrate solution, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice (~20 g) and neutralize by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 1-(3-fluorophenyl)-4-nitro-1H-pyrazole.
Section 4: Overcoming Friedel-Crafts Acylation Failures
Friedel-Crafts acylation is a powerful tool for forming C-C bonds, but it is notoriously difficult to perform on pyrazoles using standard conditions.
FAQ 4.1: I have tried to acylate the C4 position of my pyrazole with acetyl chloride and AlCl₃, but the reaction fails completely. Why?
The reaction fails due to the Lewis basic nature of the pyrazole ring. The pyridine-like N2 nitrogen has a lone pair of electrons that readily coordinates with strong Lewis acids like aluminum chloride (AlCl₃). [12] Mechanism of Failure:
-
The AlCl₃ catalyst complexes with the N2 nitrogen instead of the acyl chloride.
-
This complexation places a formal positive charge on the pyrazole ring system.
-
The entire ring becomes strongly deactivated towards electrophilic aromatic substitution. The reaction cannot proceed.
Troubleshooting and Alternatives:
| Approach | Details | Rationale & Reference |
| Use Milder Lewis Acids | Try using catalysts like TiCl₄, SnCl₄, or FeCl₃. | These are less harsh and have a lower tendency to irreversibly complex with the pyrazole nitrogen, though success is still substrate-dependent. [12] |
| Use Brønsted Acids | Acylation can sometimes be achieved using strong protic acids like methanesulfonic acid or trifluoroacetic acid (TFA) with a carboxylic acid or anhydride. | This avoids the use of metal-based Lewis acids altogether. [13] |
| Vilsmeier-Haack Reaction | For formylation (introducing a -CHO group), the Vilsmeier-Haack reaction (using POCl₃/DMF) is a classic and highly effective alternative to Friedel-Crafts. | This method works well for many electron-rich heterocycles where Friedel-Crafts fails. |
| Metalation-Acylation Sequence | A more robust, two-step approach involves directed ortho-metalation (DoM) or halogen-metal exchange followed by quenching with an acylating agent. | This changes the polarity, making the pyrazole carbon nucleophilic, which then attacks the electrophilic acyl chloride. This is a highly reliable but longer route. |
Section 5: Optimizing Palladium-Catalyzed Cross-Coupling
With a halogen installed at the C4 position (see Section 2), Suzuki-Miyaura cross-coupling is an excellent method for introducing aryl or heteroaryl substituents.
FAQ 5.1: My Suzuki coupling of 4-bromo-1-(3-fluorophenyl)-1H-pyrazole with an arylboronic acid is giving low yields. What are the most critical parameters to screen?
Low yields in Suzuki couplings of nitrogen-containing heterocycles are often due to catalyst inhibition or suboptimal reaction conditions. The N2 atom of the pyrazole can coordinate to the palladium center, interfering with the catalytic cycle. [14]Careful selection of the ligand, base, and solvent is crucial.
Logic Chart for Suzuki Coupling Optimization
Caption: Decision tree for troubleshooting Suzuki-Miyaura cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized starting point based on common literature procedures.[14][15][16]
-
To a microwave vial or Schlenk flask, add 4-bromo-1-(3-fluorophenyl)-1H-pyrazole (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
Add the degassed solvent system, for example, a 10:1 mixture of 1,2-dimethoxyethane (DME) and water (5 mL).
-
Heat the reaction mixture to 80-100 °C (or use microwave irradiation) and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (15 mL).
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired 4-aryl-1-(3-fluorophenyl)-1H-pyrazole.
References
-
Optimization of reaction conditions a. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Optimization of reaction conditions a | Download Table. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Optimization of the reaction conditions. a | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Schwärzer, K., et al. (2021). Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu. Chemical Science. [Link]
-
Shi, et al. (2025). Trifunctionalization Reaction with Pyrazoleamide Rh Carbenes. Wiley Online Library. [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]
-
Optimization of reaction conditions a. | Download Table. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). National Institutes of Health. [Link]
-
Campos, S. A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. (2026). ACS Omega. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). National Center for Biotechnology Information. [Link]
-
Manipulating nitration and stabilization to achieve high energy. (2023). National Center for Biotechnology Information. [Link]
-
Direct C–H Alkenylation of Functionalized Pyrazoles. (2015). The Journal of Organic Chemistry. [Link]
-
Pyrazole. (n.d.). Retrieved February 4, 2026, from [Link]
-
Direct nitration of five membered heterocycles. (2005). ResearchGate. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
-
(PDF) Halogenations of 3-aryl-1 H -pyrazol-5-amines. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved February 4, 2026, from [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). ScienceDirect. Retrieved February 4, 2026, from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Sci-Hub. Retrieved February 4, 2026, from [Link]
-
Halogenation of the pyrazole scaffold | Download Table. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Pyrazole structure highlighting the nucleophilic and electrophilic. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. (2012). ResearchGate. [Link]
-
ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
Direct C-H Alkenylation of Functionalized Pyrazoles. (n.d.). Semantic Scholar. Retrieved February 4, 2026, from [Link]
-
Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. (n.d.). Sci-Hub. Retrieved February 4, 2026, from [Link]
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved February 4, 2026, from [https://www.deanza.edu/faculty/hendricksjim/stories/storyReader 410)
-
Direct nitration of five membered heterocycles. (n.d.). Semantic Scholar. Retrieved February 4, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds / Journal of the Chemical Society C: Organic, 1969 [sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. html.rhhz.net [html.rhhz.net]
Technical Support Center: Enhancing the Stability of 1-(3-fluorophenyl)-1H-pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-fluorophenyl)-1H-pyrazole derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the stability and integrity of your compounds throughout your experiments. The pyrazole scaffold is a cornerstone in medicinal chemistry, and the introduction of a fluorinated phenyl group can significantly modulate a molecule's physicochemical and pharmacological properties.[1] However, these modifications can also introduce specific stability challenges. This resource is structured to help you anticipate and overcome these hurdles.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter during your research, providing insights into the underlying causes and offering actionable solutions.
Question 1: I'm observing a loss of my 1-(3-fluorophenyl)-1H-pyrazole derivative in solution over time, even when stored in the dark. What could be the cause, and how can I prevent it?
Answer:
Several factors could be contributing to the degradation of your compound in solution. The most common culprits are hydrolysis and oxidation. The pyrazole ring itself is generally stable, but the overall electronic nature of your specific derivative can influence its susceptibility.
Causality:
-
Hydrolysis: Although the pyrazole ring is relatively resistant to hydrolysis, extreme pH conditions (highly acidic or basic) can promote ring-opening or degradation of substituents. The fluorine atom on the phenyl ring is an electron-withdrawing group, which can influence the electron density of the entire molecule and potentially affect its reactivity.
-
Oxidation: The pyrazole ring can be susceptible to oxidation, particularly if your solvent is not deoxygenated or if it contains peroxide impurities (e.g., in aged ethers like THF or dioxane). Trace metal ions can also catalyze oxidative degradation.
Troubleshooting Steps & Solutions:
-
pH Control:
-
Action: Prepare your solutions in a buffered system. A pH range of 4-8 is generally a good starting point for many heterocyclic compounds.
-
Rationale: Buffering the solution will prevent drastic pH shifts that could catalyze hydrolytic degradation.
-
-
Solvent Purity and Degassing:
-
Action: Use high-purity, HPLC-grade solvents. If using solvents prone to peroxide formation, test for peroxides and purify if necessary. Before use, degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) or by sonication.
-
Rationale: Removing dissolved oxygen and reactive impurities minimizes the potential for oxidative degradation.
-
-
Use of Antioxidants:
-
Action: Consider adding a small amount (0.01-0.1%) of an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid to your solution.
-
Rationale: Antioxidants can scavenge free radicals and prevent the initiation of oxidative chain reactions.
-
-
Chelating Agents:
-
Action: If you suspect metal-catalyzed degradation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%).
-
Rationale: EDTA will sequester trace metal ions, rendering them unable to participate in catalytic degradation pathways.
-
Question 2: My compound seems to be degrading rapidly when exposed to laboratory light. How can I confirm this and what are the best practices for handling light-sensitive pyrazole derivatives?
Answer:
Photodegradation is a common issue for aromatic and heterocyclic compounds, and phenylpyrazole derivatives can be susceptible.[2] The energy from UV and visible light can promote photochemical reactions, leading to the formation of degradants.
Causality:
-
Energy Absorption: The aromatic phenyl and pyrazole rings contain π-electrons that can absorb UV and visible light. This absorption can excite the molecule to a higher energy state, where it can undergo various reactions such as isomerization, cyclization, or reaction with oxygen.[3]
-
Fluorine Influence: While the strong carbon-fluorine bond itself is very stable, the electron-withdrawing nature of fluorine can alter the electronic distribution in the phenyl ring, potentially influencing its photochemical reactivity.[1]
Troubleshooting Steps & Solutions:
-
Confirmation of Photosensitivity (Forced Photodegradation Study):
-
Protocol: Prepare two solutions of your compound. Expose one to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light as per ICH Q1B guidelines) and keep the other in the dark as a control.[4] Analyze samples from both solutions at various time points using a stability-indicating analytical method like HPLC-UV or LC-MS.
-
Rationale: This experiment will definitively determine if your compound is photolabile and at what rate it degrades under specific light conditions.
-
-
Best Practices for Handling:
-
Use Amber Glassware: Always store and handle solutions of your compound in amber-colored vials or flasks to protect them from UV and visible light.
-
Wrap in Aluminum Foil: For additional protection, especially during long-term storage or when conducting light-sensitive reactions, wrap your glassware in aluminum foil.
-
Minimize Exposure: Conduct experimental manipulations in a dimly lit area or under yellow light, which has lower energy than white or UV light.
-
Question 3: I am developing a formulation for my 1-(3-fluorophenyl)-1H-pyrazole derivative, and I'm struggling with both poor solubility and stability. Are there formulation strategies that can address both issues simultaneously?
Answer:
Yes, several formulation strategies can enhance both the solubility and stability of your compound. These approaches often work by protecting the drug molecule from the harsh environment or by altering its physical state to a more stable and soluble form.[5]
Causality:
-
Poor Solubility: The planar and relatively nonpolar nature of the 1-(3-fluorophenyl)-1H-pyrazole core can lead to low aqueous solubility.
-
Instability in Solution: As discussed, once dissolved, the molecule is exposed to potential degradation pathways like hydrolysis, oxidation, and photolysis.
Recommended Formulation Strategies:
-
Solid Dispersions:
-
Concept: Dispersing your compound at a molecular level within a hydrophilic polymer matrix.[6]
-
How it Works: The polymer separates the individual drug molecules, preventing crystallization and presenting them in a higher-energy, amorphous state that is more readily soluble. The polymer matrix can also provide a protective environment, reducing degradation.
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).
-
-
Cyclodextrin Complexation:
-
Concept: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.[7]
-
How it Works: The hydrophobic part of your pyrazole derivative (the phenyl and pyrazole rings) can fit into the cyclodextrin's inner cavity, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility. This encapsulation also shields the drug from light, oxygen, and hydrolytic attack.
-
Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
-
Lipid-Based Formulations (e.g., SEDDS):
-
Concept: Dissolving your compound in a mixture of oils, surfactants, and co-solvents.[7]
-
How it Works: These systems form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. The drug remains in the dissolved state within the lipid droplets, which can enhance absorption and protect it from degradation in the gastrointestinal tract.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-(3-fluorophenyl)-1H-pyrazole derivatives?
A1: Based on the chemistry of related phenylpyrazole compounds, the most likely degradation pathways are:
-
Photodegradation: This is often a major pathway for phenylpyrazoles, potentially leading to dechlorination (if other halogens are present), hydroxylation, and cyclization reactions.[2][3]
-
Oxidation: The pyrazole ring can be susceptible to oxidative cleavage or modification, especially at the carbon atoms.
-
Hydrolysis: While generally stable, extreme pH conditions can lead to the cleavage of substituents or, in more drastic cases, the opening of the pyrazole ring.
Q2: How do I develop a stability-indicating analytical method for my compound?
A2: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[8] A common approach is to use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection. The key steps are:
-
Forced Degradation: Subject your compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Method Development: Develop an HPLC method that can separate the parent drug peak from all the degradant peaks. This often involves screening different columns, mobile phase compositions, and gradients.
-
Method Validation: Validate the method according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Q3: Does the fluorine atom improve the stability of the compound?
A3: The fluorine atom can have a dual effect. The carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing metabolic stability.[1][9] However, fluorine is also a highly electronegative, electron-withdrawing group. This can alter the electronic properties of the phenyl and pyrazole rings, which might influence their susceptibility to other degradation pathways like hydrolysis or photolysis. The overall effect on stability needs to be determined experimentally.
Q4: What are the ideal storage conditions for solid 1-(3-fluorophenyl)-1H-pyrazole derivatives?
A4: For solid-state storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, at a controlled, cool temperature (e.g., 2-8 °C or -20 °C for long-term storage). It is also good practice to store it under an inert atmosphere (e.g., by backfilling the container with argon or nitrogen) to minimize oxidation.
Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating method.[4]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of your 1-(3-fluorophenyl)-1H-pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Then, dissolve to 0.5 mg/mL for analysis.
-
Photodegradation: Expose a solution (0.5 mg/mL) to a light source that provides both UV and visible light (as per ICH Q1B) for a defined period. Keep a control sample wrapped in foil.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a developed HPLC-UV/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products. Aim for 5-20% degradation.[4]
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | Room Temp |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp |
| Thermal | Solid State | 48 hours | 80°C |
| Photolytic | ICH Q1B Light Source | 24 hours | Room Temp |
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance stability and solubility.
-
Polymer and Drug Solution: Weigh an appropriate amount of your pyrazole derivative and a hydrophilic polymer (e.g., PVP K30) in a 1:4 drug-to-polymer ratio. Dissolve both components in a suitable common solvent (e.g., methanol or ethanol).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.
-
Drying: Further dry the film under a high vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the resulting solid dispersion for drug content, dissolution enhancement, and physical form (e.g., using DSC or XRD to confirm the amorphous state).
Visualizations
Workflow for Stability Assessment
Caption: Workflow for assessing and improving compound stability.
Potential Degradation Pathways
Caption: Potential degradation routes for pyrazole derivatives.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
National Institutes of Health. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Retrieved from [Link]
-
International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Key developments in fluorinated heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]
-
ResearchGate. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Retrieved from [Link]
-
PubMed. (2018). The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]
-
PubMed. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
-
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2025). Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
Technical Support Center: Crystallization of 1-(3-fluorophenyl)-1H-pyrazole Scaffolds
Status: Operational Subject: Technical Guide for Crystallization & Solid-State Control Ticket ID: CRY-PYZ-F3-001 Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division
Executive Summary: The Fluorine-Pyrazole Challenge
Crystallizing 1-(3-fluorophenyl)-1H-pyrazole analogs presents a unique set of thermodynamic challenges. The combination of a weakly basic pyrazole ring (pKa ~2.5) with a lipophilic fluorinated aromatic ring creates a molecule that often prefers an amorphous or "oiled-out" state over an ordered crystal lattice.
The fluorine atom is not merely a bystander; it alters the lattice energy through weak C-H···F interactions and significantly lowers the melting point compared to non-fluorinated analogs. This guide addresses the three most common failure modes: Oiling Out (Liquid-Liquid Phase Separation) , Polymorphic Uncontrol , and Solvation Issues .
Part 1: Troubleshooting Guides (Q&A)
Case 1: The "Oiling Out" Phenomenon
User Report: "I cooled my reaction mixture, but instead of crystals, a yellow oil separated at the bottom. It solidifies into a glass if I freeze it, but it won't crystallize."
Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable limit of the oil phase is reached before the nucleation limit of the crystalline phase. The fluorophenyl group increases lipophilicity, often making the melting point of the solvated species lower than the crystallization temperature.
Corrective Protocol:
-
Do NOT freeze the oil. Rapid cooling increases viscosity, kinetically trapping the amorphous state.
-
Re-heat to clarity. Dissolve the oil back into the solution by heating.
-
Seed at the "Cloud Point." You must bypass the spontaneous nucleation barrier.
-
Cool slowly until the solution is faintly turbid (the metastable limit).
-
Add seed crystals (0.1–1 wt%) immediately.
-
Hold temperature (isothermal hold) for 1–2 hours to allow seeds to grow before cooling further.
-
-
Change the Solvent System. If LLPS persists, your solvent is likely too polar (repelling the hydrophobic fluorophenyl group). Switch to a less polar system (e.g., move from MeOH/Water to IPA/Heptane).
Case 2: No Precipitation (High Solubility)
User Report: "The compound is too soluble. I tried Ethanol and IPA, but even at -20°C, nothing comes out."
Diagnosis: Pyrazole analogs often exhibit high solubility in lower alcohols due to hydrogen bonding with the pyrazole nitrogens.
Corrective Protocol:
-
Anti-Solvent Addition (The "Drowning Out" Method):
-
Dissolve the compound in a minimum volume of THF or Acetone .
-
Slowly add Heptane or Methyl tert-butyl ether (MTBE) dropwise.
-
Critical Step: Stop adding anti-solvent at the first sign of persistent cloudiness. Stir for 30 mins.
-
-
Salt Formation Strategy:
-
Since the pyrazole nitrogen is basic, converting the free base to a salt often dramatically improves crystallinity and melting point.
-
Recommendation: Try HCl (using 4M HCl in Dioxane) or p-Toluenesulfonic acid . Salts disrupt the weak intermolecular forces responsible for the oiling and replace them with strong ionic interactions.
-
Case 3: Polymorph Inconsistency
User Report: "Batch 1 was a white powder (MP: 112°C). Batch 2 is needles (MP: 108°C). IR spectra look slightly different."
Diagnosis: You have isolated two different polymorphs. The fluorophenyl moiety allows for conformational flexibility (rotation around the C-N bond connecting the rings), leading to different packing arrangements.
Corrective Protocol:
-
Thermodynamic Slurry:
-
Suspend both batches in a solvent with low solubility (e.g., Heptane/Toluene 9:1).
-
Stir at 50°C for 24 hours.
-
The system will undergo Ostwald Ripening , converting the less stable kinetic form (likely the needles) into the stable thermodynamic form.
-
Part 2: Visual Decision Support
Workflow 1: Resolving "Oiling Out"
Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out).
Workflow 2: Solvent Selection Matrix
Figure 2: Solvent compatibility matrix. Green nodes indicate recommended primary solvents; Red indicates high-risk anti-solvents.
Part 3: Recommended Experimental Protocols
Protocol A: Standard Cooling Crystallization
Best for initial purification of crude material.
-
Dissolution: Place 1.0 g of crude pyrazole in a flask. Add Isopropyl Alcohol (IPA) (approx. 5-10 mL) and heat to reflux (82°C) until fully dissolved.
-
Filtration: If insoluble particles remain, filter hot through a sintered glass funnel.
-
Nucleation Zone: Allow the solution to cool naturally to room temperature (~25°C) with gentle stirring (100-200 rpm).
-
Tip: If oiling occurs here, reheat and add 1-2 mL of IPA to dilute.
-
-
Final Cooling: Once room temperature is reached and crystals are visible, cool to 0-4°C in an ice bath for 1 hour to maximize yield.
-
Isolation: Filter vacuum. Wash with cold Heptane (to remove sticky mother liquor).
Protocol B: Salt Formation (The "Nuclear Option")
Use this if the free base persists as an oil.
-
Dissolve: Dissolve 1.0 g (approx 5 mmol) of the pyrazole in 5 mL Ethyl Acetate .
-
Acidify: Add 1.1 equivalents of HCl (4M in Dioxane) dropwise at room temperature.
-
Observation: A white precipitate (the hydrochloride salt) should form almost immediately.
-
-
Digest: Stir the suspension for 30 minutes.
-
Isolate: Filter the solid. The salt will have a significantly higher melting point and better stability than the free base.
Part 4: Data & Reference Tables
Table 1: Solvent Class Suitability
| Solvent Class | Examples | Suitability | Notes |
| Alcohols | Ethanol, IPA, 1-Butanol | High | Best balance of solubility. 1-Butanol reduces oiling risk due to higher boiling point. |
| Esters | Ethyl Acetate, IPM | Medium | Good for evaporation. Can be too good of a solvent for cooling methods.[1] |
| Hydrocarbons | Heptane, Hexane, Toluene | Anti-Solvent | Use Toluene if aromatic stacking is desired. Heptane is the standard anti-solvent. |
| Chlorinated | DCM, Chloroform | Low | Too soluble. Evaporation yields amorphous foams. Avoid. |
| Water | Water | Risk | High risk of oiling out.[2] Use only with alcohols in controlled ratios (e.g., 90:10 EtOH:Water). |
Table 2: Physicochemical Properties (Class Average)
| Property | Value (Approx) | Implication for Crystallization |
| pKa (Conj. Acid) | ~2.5 | Weak base. Can be protonated by strong acids (HCl, H2SO4) for salt crystallization. |
| LogP | 2.5 - 3.5 | Lipophilic. Low water solubility.[1] Prefers organic solvents. |
| H-Bond Donors | 0 (if N-substituted) | Relies on weak interactions (dipole, |
| Melting Point | 40°C - 120°C | Low MP increases risk of oiling out (LLPS). |
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Retrieved from
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from
-
Faria, A., et al. (2024).[3][4] An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods and Properties. MDPI Molecules. Retrieved from
-
University of Limerick. (2026). Crystallisation Thermodynamics and Solubility Modeling. UL Research Repository. Retrieved from
-
National Institutes of Health (NIH). (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. PMC. Retrieved from
Sources
Technical Support Center: Analytical Method Refinement for 1-(3-fluorophenyl)-1H-pyrazole
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Detection Protocols for Fluorinated Phenylpyrazoles
Executive Summary & Scope
This technical guide addresses the specific analytical challenges associated with 1-(3-fluorophenyl)-1H-pyrazole and its derivatives. While standard Reverse-Phase HPLC (RP-HPLC) is often the default starting point, the specific electronic effects of the meta-fluorine substitution and the potential for regioisomerism (e.g., distinguishing from the para-fluoro isomer) require a more nuanced approach.
This guide moves beyond basic "cookbook" recipes. We focus on the causality of method failure and provide self-validating protocols to ensure data integrity in drug development workflows.
Analytical Decision Matrix
Before selecting a column or detector, assess your specific analytical goals. The fluorine atom on the phenyl ring is not just a label; it is a handle for selectivity.
Figure 1: Analytical Decision Matrix. Note the prioritization of PFP (Pentafluorophenyl) phases for impurity profiling involving regioisomers.
High-Performance Liquid Chromatography (HPLC) Refinement
The Challenge: Regioisomer Separation
In the synthesis of 1-arylpyrazoles, a common impurity is the regioisomer where the phenyl ring attaches to a different nitrogen or the fluorine is in the 2- or 4-position (ortho/para). Standard C18 columns often fail to resolve 1-(3-fluorophenyl)-1H-pyrazole from 1-(4-fluorophenyl)-1H-pyrazole because their hydrophobicities are nearly identical.
The Solution: Fluorinated Stationary Phases
Instead of relying solely on hydrophobicity, utilize pi-pi interactions and fluorine-fluorine selectivity .
Recommended Protocol:
-
Column: Pentafluorophenyl (PFP) or F5 core-shell column (e.g., Kinetex F5 or equivalent).
-
Mechanism: The electron-deficient PFP ring in the stationary phase interacts strongly with the electron-rich pyrazole and the specific dipole moment of the fluorophenyl group.
Comparative Method Parameters
| Parameter | Standard Method (Baseline) | Refined Method (High Specificity) |
| Column | C18 (3.5 µm, 4.6 x 100 mm) | PFP / F5 (2.6 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol (Enhances pi-pi selectivity) |
| Gradient | 5-95% B in 10 min | 10-60% B in 15 min (Shallower gradient) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV 254 nm | UV 240 nm (Pyrazole specific) & MS |
| Critical Pair Resolution | ~ 1.2 (Often co-elutes) | > 2.5 (Baseline separation) |
Expert Insight: Switching from Acetonitrile to Methanol on a PFP column often drastically changes selectivity because Methanol is a protic solvent that does not disrupt the pi-pi interactions between the analyte and the stationary phase as aggressively as Acetonitrile [1, 3].
Troubleshooting Guide & FAQs
Issue 1: Peak Tailing and Broadening
User Question: "I am seeing significant tailing (Asymmetry > 1.5) for the main pyrazole peak. Is my column dead?"
Technical Diagnosis: Pyrazole nitrogens are basic. If your mobile phase pH is near the pKa of the pyrazole (typically pKa ~ 2.5 - 3.0 for N-aryl pyrazoles), the molecule will exist in a mixed protonation state, causing peak broadening. Additionally, interaction with residual silanols on the silica support causes tailing.
Corrective Action:
-
Lower the pH: Ensure your aqueous phase is pH < 2.5 using 0.1% Formic Acid or 0.05% TFA (Trifluoroacetic acid). This forces the pyrazole into a fully protonated state (or suppresses silanol ionization).
-
Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the aqueous phase to mask silanol sites.
Issue 2: "Ghost" Peaks in Gradient Runs
User Question: "I see small peaks eluting after my main compound that don't match my known impurities. They appear in blank runs too."
Technical Diagnosis: Fluorinated compounds can be "sticky." 1-(3-fluorophenyl)-1H-pyrazole is hydrophobic. If your needle wash or seal wash is insufficient, you are seeing carryover .
Corrective Action:
-
Needle Wash: Switch to a strong organic wash: 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid.
-
Run Logic: Implement a "sawtooth" wash gradient (rapid ramp to 100% B, hold 2 min) at the end of every injection.
Issue 3: Mass Spec Signal Suppression
User Question: "My UV signal is strong, but the MS signal (ESI+) is weak or erratic."
Technical Diagnosis: The fluorine atom is electron-withdrawing, which can slightly reduce the basicity of the pyrazole nitrogen, making ionization less efficient compared to non-fluorinated analogues. Furthermore, if you are using TFA (from Issue 1) to fix tailing, TFA causes severe ion suppression in MS.
Corrective Action:
-
Remove TFA: Switch to Formic Acid or Ammonium Formate.
-
Source Optimization: Increase the ESI source voltage slightly (e.g., +3.5 kV to +4.0 kV).
-
Concentration: Phenylpyrazoles ionize well; you may actually be saturating the detector. Dilute the sample 10x and re-inject.
GC-MS Fragmentation Logic
When using GC-MS for volatile impurity analysis, understanding the fragmentation pattern is vital for confirming the structure of 1-(3-fluorophenyl)-1H-pyrazole versus its isomers.
Primary Fragmentation Pathway:
-
Molecular Ion:
(Strong, stable aromatic system). -
Loss of HCN: A characteristic cleavage of the pyrazole ring.
-
Fluorine Retention: The fragment containing the phenyl ring usually retains the fluorine atom, allowing you to distinguish ring-fluorinated impurities from pyrazole-fluorinated impurities.
Figure 2: Simplified fragmentation pathway. The stability of the C-F bond means the [M-F]+ peak is typically very low abundance compared to the [M-HCN]+ peak [4].
References
-
Separation of Fluorinated Isomers: Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate.
-
Pyrazole Synthesis & Characterization: Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties. National Institutes of Health (PMC).
-
Stationary Phase Selection: Newcrom R1 HPLC column applications for Pyrazole derivatives. SIELC Technologies.
-
Mass Spectrometry of Pyrazoles: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
-
Fluorinated Pyrazole Synthesis (Photochemical): 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI (Molbank).
strategies to enhance the metabolic stability of pyrazole-based compounds
Welcome to the Pyrazole Stability Technical Support Center.
This guide is designed for medicinal chemists and drug metabolism scientists encountering high clearance issues with pyrazole-containing scaffolds. Unlike generic ADME guides, this document focuses exclusively on the unique electronic and steric properties of the pyrazole ring that predispose it to specific metabolic pathways.
Module 1: Diagnostic Troubleshooting
"My compound is disappearing. How do I identify the metabolic soft spot?"
Before modifying the chemistry, you must diagnose the mechanism of instability. Pyrazoles are unique because they are equally susceptible to oxidative Phase I metabolism (CYP450) and conjugative Phase II metabolism (UGT-Glucuronidation), often requiring different assay conditions to detect.
Diagnostic Workflow
Use this decision tree to interpret your stability data and pinpoint the liability.
Figure 1: Diagnostic logic flow for identifying pyrazole metabolic liabilities. Note that standard microsomes without UDPGA will miss N-glucuronidation liabilities.
Module 2: Chemical Modification Strategies
"I know the liability. How do I fix it without killing potency?"
Strategy A: Mitigating Oxidative Metabolism (Phase I)
The Issue: The pyrazole C-4 position is electron-rich and a prime target for CYP450-mediated hydroxylation. The Fix: Block the site or deactivate the ring.
| Modification | Mechanism of Action | Impact on Potency/Properties |
| C4-Fluorination | Blocks the metabolic site with a strong C-F bond (116 kcal/mol vs 99 kcal/mol for C-H). Lowers the HOMO energy of the ring, making it less susceptible to oxidation. | Minimal steric impact (Van der Waals radius: H=1.20Å vs F=1.47Å). Often maintains binding affinity while improving lipophilicity (LogD). |
| C4-Methylation | Sterically blocks the site. | Increases lipophilicity significantly (+0.5 LogP), which might introduce new metabolic liabilities elsewhere. Good for filling hydrophobic pockets. |
| C4-Chlorination | Blocks the site; electronic deactivation. | Larger steric penalty than Fluorine. Can introduce "sigma-hole" halogen bonding interactions with the protein target. |
| Ring Fusion | Fusing the pyrazole to a phenyl or pyridyl ring (e.g., Indazole). | Removes the C-4 and C-5 hydrogens entirely. dramatically changes the shape and vector of substituents. |
Strategy B: Mitigating N-Glucuronidation (Phase II)
The Issue: The unsubstituted pyrazole NH is a "soft spot" for UGTs (specifically UGT1A4 and UGT2B10). This is often invisible in standard microsomal assays. The Fix: Reduce nucleophilicity of the nitrogen or introduce steric hindrance.
-
N-Alkylation: If the NH is not a critical hydrogen bond donor (HBD), cap it with a methyl or ethyl group.
-
Flanking Sterics (The "Ortho Effect"): If the NH is required for binding, place a substituent (F or Cl) on the adjacent ring ortho to the pyrazole attachment point.
-
Electronic Deactivation: Place an electron-withdrawing group (EWG) like
on the pyrazole C-3 or C-5 position. This reduces the electron density on the Nitrogen, making it a poorer nucleophile for the glucuronic acid transfer.[3]
Module 3: Experimental Validation Protocols
"How do I verify the fix?"
Standard protocols often fail pyrazoles because they neglect Phase II cofactors. Use these specific setups.
Protocol 1: The "Glucuronide-Inclusive" Microsomal Assay
Use this when you suspect N-glucuronidation (e.g., stable in standard microsomes but high clearance in vivo).
Reagents:
-
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
Alamethicin: Pore-forming peptide (Critical for allowing UDPGA entry into microsomal vesicles).
-
UDPGA: Cofactor for glucuronidation.[4]
-
NADPH: Cofactor for oxidation.
Step-by-Step:
-
Activation: Pre-incubate microsomes (0.5 mg/mL final) with Alamethicin (50 µg/mg protein) on ice for 15 minutes. Why: This permeabilizes the membrane to access latent UGTs.
-
Reaction Mix: Prepare buffer (100 mM Potassium Phosphate, pH 7.4) containing 3 mM MgCl2.
-
Substrate Addition: Add test compound (1 µM final, <0.1% DMSO).
-
Initiation: Add both cofactors: NADPH (1 mM) and UDPGA (2-5 mM).
-
Incubation: Shake at 37°C.
-
Sampling: Pull aliquots at 0, 5, 15, 30, and 60 mins.
-
Quenching: Add to 3x volume of ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Look for +176 Da mass shift (Glucuronide adduct).
Protocol 2: Metabolite Identification (MetID) Triage
Use this to confirm if the C-4 position is the culprit.
-
Incubate compound with Hepatocytes (1 million cells/mL) for 120 mins.
-
Analyze via High-Resolution Mass Spec (HRMS).
-
Data Interpretation:
FAQ: Troubleshooting Common Issues
Q: I added a fluorine to C-4, but my clearance barely improved. Why? A: You likely have a "metabolic switching" scenario. By blocking the C-4 soft spot, you may have shunted metabolism to another site (e.g., an N-alkyl group or a benzylic carbon). Run a MetID study on the fluorinated analog to see where the new soft spot is. Alternatively, the instability might be driven by N-glucuronidation, which C-4 fluorination does not fully prevent.
Q: My compound is stable in Human microsomes but unstable in Rat microsomes. Which do I trust? A: This is common with pyrazoles. Rodents often have higher oxidase activity for specific heteroaromatic rings than humans. However, UGT1A4 (major human isoform for N-glucuronidation) has species differences.[6] Trust Human Hepatocytes as the "Gold Standard" predictor for human PK. If the discrepancy is large, you may need a transgenic animal model for accurate PK/PD validation.
Q: Can I use C-4 Deuteration instead of Fluorination?
A: Deuteration (
References
-
Fjellström, O., et al. (2017). Pyrazoles as Drug Scaffolds: Structure-Activity Relationships and Metabolic Stability. Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Kaivosaari, S., et al. (2011). N-Glucuronidation of Drugs and other Xenobiotics. Xenobiotica.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[4][7][8][9]
Sources
- 1. N-glucuronidation of the platelet-derived growth factor receptor tyrosine kinase inhibitor 6,7-(dimethoxy-2,4-dihydroindeno[1,2-C]pyrazol-3-yl)-(3-fluoro-phenyl)-amine by human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. veritastk.co.jp [veritastk.co.jp]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in Fluorinated Pyrazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fluorinated pyrazoles. This guide is designed to provide in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during your experiments. Fluorinated pyrazoles are of significant interest in medicinal and agrochemistry, but their unique electronic properties can lead to complex and sometimes surprising NMR spectra.[1] This resource provides a logical, causality-driven approach to diagnosing and resolving these spectral ambiguities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Checks & Common Errors
Question 1: My ¹⁹F NMR chemical shifts are significantly different from literature values. Where do I start?
Answer:
Discrepancies in ¹⁹F NMR chemical shifts are a common issue and often stem from foundational experimental parameters rather than complex chemical phenomena. Before delving into intricate structural analysis, it's crucial to validate your experimental setup.
Core Concept: The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nucleus.[2] Minor variations in experimental conditions can lead to significant shifts.
Troubleshooting Protocol:
-
Verify Chemical Shift Referencing: Unlike ¹H and ¹³C NMR where the solvent signal is a common reference, ¹⁹F NMR referencing requires a dedicated standard.
-
Internal vs. External Referencing: Internal standards (added directly to the sample) are generally preferred for accuracy. However, they can sometimes interact with the analyte. External referencing (using a standard in a separate capillary) avoids this but can be less accurate if not performed carefully.[3][4]
-
Common ¹⁹F NMR Standards: Common standards include CFCl₃ (Trichlorofluoromethane) at 0 ppm, C₆F₆ (Hexafluorobenzene) at -162.9 ppm, and Trifluorotoluene.[3][5] The choice of standard can be critical, especially given the wide chemical shift range of organofluorine compounds.[6]
-
Actionable Step: If you are not using an internal standard, consider preparing a fresh sample with a known concentration of a suitable reference compound. If using an external standard, ensure the capillary is properly centered and that susceptibility corrections are considered if high accuracy is required.
-
-
Check Solvent Purity and Water Content: Residual solvents or water in your NMR solvent can significantly impact chemical shifts, especially for protons involved in hydrogen bonding, which can in turn influence the electronic environment of the fluorine atoms.[7][8]
-
Actionable Step: Use fresh, high-purity deuterated solvents. If your compound is sensitive to moisture, consider using a solvent from a freshly opened bottle or one stored over molecular sieves.
-
-
Sample Concentration Effects: At high concentrations, intermolecular interactions such as π-stacking or hydrogen bonding can alter the electronic environment and lead to concentration-dependent chemical shifts.
-
Actionable Step: Prepare a dilution series of your sample and acquire ¹⁹F NMR spectra at different concentrations. If the chemical shifts change with concentration, this points to intermolecular interactions. Extrapolating the chemical shifts to infinite dilution can provide a value that is more comparable to literature values, which are often recorded on dilute samples.
-
Section 2: The Impact of the Chemical Environment
Question 2: I observe significant changes in my ¹H and/or ¹⁹F NMR spectra when I change the NMR solvent. Why is this happening?
Answer:
This is a classic manifestation of solvent effects, which are particularly pronounced for polar molecules like pyrazoles that can act as both hydrogen bond donors and acceptors. The choice of solvent can dramatically alter the chemical shifts.
Core Concept: Solvents can influence NMR chemical shifts through several mechanisms, including changes in magnetic permeability, anisotropic effects (especially with aromatic solvents), and specific solute-solvent interactions like hydrogen bonding.[9][10]
Troubleshooting and Analysis Workflow:
Caption: Troubleshooting workflow for solvent-induced NMR shift changes.
Detailed Explanation:
-
Hydrogen Bonding: Pyrazoles have an acidic N-H proton and a basic nitrogen atom, making them susceptible to hydrogen bonding.[11]
-
In hydrogen-bond accepting solvents (e.g., DMSO-d₆, Acetone-d₆), the N-H proton signal will typically shift downfield due to the formation of a hydrogen bond with the solvent. This interaction can also perturb the electronic structure of the pyrazole ring, leading to changes in both ¹H and ¹⁹F chemical shifts.[7]
-
In non-polar, aprotic solvents (e.g., C₆D₆, CDCl₃), pyrazoles may form self-associated dimers or oligomers through intermolecular N-H···N hydrogen bonds, leading to concentration-dependent spectra.[11]
-
-
Solvent Anisotropy: Aromatic solvents like benzene-d₆ can induce significant shifts due to their diamagnetic ring currents. Solute molecules will orient themselves relative to the solvent to minimize unfavorable interactions, leading to characteristic upfield or downfield shifts depending on their position relative to the aromatic ring of the solvent.[9]
-
Polarity: A change in solvent polarity can alter the polarization of the C-F bond and the overall electron distribution in the pyrazole ring, causing shifts in the ¹⁹F NMR spectrum.
Experimental Protocol: Solvent Titration Study
-
Dissolve your fluorinated pyrazole in a non-polar solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire ¹H and ¹⁹F NMR spectra.
-
Add small, incremental amounts of a polar, hydrogen-bonding solvent (e.g., DMSO-d₆).
-
Acquire spectra after each addition.
-
Plot the chemical shifts of the pyrazole protons and fluorine atoms as a function of the mole fraction of the polar solvent. This will reveal which nuclei are most sensitive to changes in the chemical environment.
Table 1: Typical Solvent Effects on Pyrazole NMR Shifts
| Solvent | Polarity | H-Bonding Capability | Expected Effect on N-H Proton | Expected Effect on Ring Protons/¹⁹F |
| CDCl₃ | Low | Weak Acceptor | Moderate shift | Minimal solvent-specific shifts |
| C₆D₆ | Non-polar | None | Upfield shift due to association | Anisotropic shifts (often upfield) |
| Acetone-d₆ | High | Strong Acceptor | Downfield shift | Significant shifts due to polarity and H-bonding |
| DMSO-d₆ | High | Strong Acceptor | Strong downfield shift | Significant shifts due to polarity and H-bonding |
| CD₃OD | High | Donor & Acceptor | Potential for exchange broadening/disappearance | Shifts influenced by H-bonding and polarity |
Section 3: Structural & Dynamic Phenomena
Question 3: My ¹⁹F NMR spectrum shows more signals than expected for my molecular structure. What could be the cause?
Answer:
The presence of unexpected signals often points to the existence of multiple, distinct chemical species in your NMR tube. These can be impurities, or different forms of your target molecule such as tautomers or conformers.
Core Concept: If different fluorine environments are present and the rate of exchange between them is slow on the NMR timescale, separate signals will be observed for each environment.
Diagnostic Workflow:
Sources
- 1. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-(Fluorophenyl)-1H-pyrazole Isomers for Drug Discovery and Development
Introduction: The Strategic Role of Fluorine in Pyrazole-Based Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a versatile template for designing ligands that can interact with a wide range of biological targets.[4][5] The introduction of a fluorine atom onto a phenyl substituent, creating fluorophenyl-pyrazoles, is a common and highly effective strategy in drug design. Fluorine's unique properties—small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[6][7]
This guide presents a comparative analysis of three constitutional isomers: 1-(2-fluorophenyl)-1H-pyrazole, 1-(3-fluorophenyl)-1H-pyrazole, and 1-(4-fluorophenyl)-1H-pyrazole. While structurally similar, the seemingly minor shift in the fluorine atom's position on the phenyl ring can lead to significant differences in their physicochemical properties, electronic profiles, and, consequently, their potential as pharmaceutical building blocks.[7][8] Understanding these isomeric distinctions is critical for researchers in the rational design of next-generation therapeutics. We will explore a standardized synthesis, compare key analytical data, and provide detailed experimental protocols to empower researchers in their selection and application of these valuable compounds.
Synthesis and Characterization: A Unified Approach
A common and reliable method for synthesizing N-aryl pyrazoles is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. For the parent 1-phenylpyrazole core, this typically involves the reaction of the appropriately substituted fluorophenylhydrazine with 1,3,3-trimethoxyprop-1-ene, a malonaldehyde bis(dimethyl acetal).
The causality behind this choice of reactants is rooted in efficiency and regioselectivity. The fluorophenylhydrazine provides the N-aryl group, while the 1,3,3-trimethoxyprop-1-ene serves as a masked dialdehyde, which cyclizes upon acid-catalyzed reaction to form the pyrazole ring. This method generally avoids the formation of significant isomeric byproducts that can arise with unsymmetrical dicarbonyls.[6]
Caption: General synthesis workflow for 1-(fluorophenyl)-1H-pyrazole isomers.
Characterization of the resulting isomers relies on a standard suite of analytical techniques. Mass Spectrometry (MS) confirms the molecular weight, while Infrared (IR) Spectroscopy identifies key functional groups. However, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between the isomers. The position of the fluorine atom creates unique splitting patterns (J-coupling) in both the ¹H and ¹³C NMR spectra for the adjacent aromatic protons and carbons, providing a definitive structural fingerprint for each compound.[9]
Comparative Physicochemical and Spectroscopic Properties
The position of the electronegative fluorine atom subtly alters the molecule's overall polarity, crystal packing, and electronic environment. These differences manifest in measurable physicochemical properties and distinct spectroscopic signatures.
| Property | 1-(2-Fluorophenyl)-1H-pyrazole | 1-(3-Fluorophenyl)-1H-pyrazole | 1-(4-Fluorophenyl)-1H-pyrazole | Rationale for Differences |
| Molecular Formula | C₉H₇FN₂ | C₉H₇FN₂ | C₉H₇FN₂ | Isomers share the same molecular formula. |
| Molecular Weight | 162.17 g/mol | 162.17 g/mol | 162.17 g/mol | Isomers share the same molecular weight. |
| Physical State | Typically a low-melting solid or oil | Typically a low-melting solid | Typically a crystalline solid | The para substitution in the 4-isomer often allows for more efficient crystal lattice packing, leading to a higher melting point and more defined solid state compared to the less symmetrical ortho and meta isomers. |
| ¹H NMR (CDCl₃, δ) | Distinct downfield shifts and coupling patterns for protons on the fluorophenyl ring, especially the proton ortho to the fluorine. | Unique splitting patterns for the four protons on the fluorophenyl ring, reflecting their meta and ortho relationships to the fluorine. | Symmetrical pattern for the fluorophenyl protons, often appearing as two distinct triplets or doublet of doublets due to the molecule's symmetry.[9] | The proximity and coupling constants (J-coupling) between the fluorine atom and adjacent protons are highly dependent on their relative positions (ortho, meta, para), creating a unique fingerprint for each isomer.[10] |
| ¹³C NMR (CDCl₃, δ) | Large ¹JCF coupling constant for the carbon directly bonded to fluorine. Other carbons show smaller ²JCF, ³JCF, and ⁴JCF couplings.[9] | Characteristic C-F coupling constants that differ from the 2- and 4-isomers. | Large ¹JCF coupling constant and other smaller, long-range couplings. The symmetry results in fewer unique carbon signals for the phenyl ring compared to the other isomers.[9] | The magnitude of the C-F J-coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms, providing definitive structural information.[9] |
| FT-IR (cm⁻¹) | Strong C-F stretch (~1200-1250 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), C-H stretches (~3050-3150 cm⁻¹).[7] | Similar characteristic bands to the other isomers, with minor shifts in the C-F and aromatic ring vibration frequencies. | Strong C-F stretch and aromatic C=C and C-H stretches, consistent with the other isomers.[7][9] | While all isomers will show a characteristic C-F bond vibration, its exact frequency can be subtly influenced by the overall electronic distribution within the phenyl ring, which is dictated by the fluorine's position. |
Impact on Potential Applications in Drug Discovery
The choice of isomer is a strategic decision in drug design, driven by the need to optimize interactions with a specific biological target and improve pharmacokinetic properties. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][11]
The fluorine atom's position influences the molecule's dipole moment and its ability to act as a hydrogen bond acceptor.
-
1-(4-Fluorophenyl)-1H-pyrazole (para): The fluorine atom is positioned opposite the pyrazole ring. This can enhance binding affinity by forming favorable interactions (e.g., hydrogen bonds or halogen bonds) with specific residues in a target protein's active site without introducing significant steric hindrance near the core scaffold.[12]
-
1-(3-Fluorophenyl)-1H-pyrazole (meta): This isomer presents an altered electronic profile. The fluorine atom acts as a weak hydrogen bond acceptor and can modify the pKa of the molecule, which can be crucial for optimizing absorption and distribution.[8] Its derivatives have been explored for anti-inflammatory and anti-melanoma applications.[8]
-
1-(2-Fluorophenyl)-1H-pyrazole (ortho): The proximity of the fluorine atom to the pyrazole ring can induce a specific conformation (a "twist") due to steric effects. This fixed conformation can be advantageous, pre-organizing the molecule for a better fit into a constrained binding pocket. Conversely, it can also introduce steric clashes that hinder binding.
Caption: Logical flow from isomer selection to pharmacological outcome.
Experimental Protocols
The following protocols are provided as self-validating systems. Successful synthesis and purification should yield analytical data consistent with the reference values.
Protocol 1: Synthesis of 1-(3-Fluorophenyl)-1H-pyrazole
-
Causality: This protocol utilizes an acid-catalyzed condensation/cyclization reaction. The hydrochloric acid protonates the acetal, initiating the reaction with the more nucleophilic nitrogen of the hydrazine, leading to the formation of the stable aromatic pyrazole ring. The workup is designed to remove the acid catalyst and isolate the organic product.
-
Materials:
-
(3-Fluorophenyl)hydrazine hydrochloride (1.0 eq)
-
1,3,3-Trimethoxyprop-1-ene (1.1 eq)
-
Ethanol (approx. 10 mL per gram of hydrazine)
-
Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
-
Procedure:
-
Combine (3-fluorophenyl)hydrazine hydrochloride and ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add 1,3,3-trimethoxyprop-1-ene to the mixture.
-
Add 2-3 drops of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Characterization by NMR Spectroscopy
-
Causality: NMR provides the most definitive structural evidence. The specific chemical shifts and, critically, the fluorine-proton and fluorine-carbon coupling constants provide an unambiguous fingerprint for each isomer.
-
Procedure:
-
Prepare a sample by dissolving ~5-10 mg of the purified pyrazole isomer in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum. Note the chemical shift, multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J values in Hz) for each signal.
-
Acquire a ¹³C NMR spectrum (proton-decoupled). Note the chemical shifts of each unique carbon. Pay special attention to the carbon signals of the fluorophenyl ring, which will appear as doublets due to C-F coupling.
-
Analysis:
-
For the 2-fluoro isomer , expect complex splitting for the aromatic protons due to proximity to the fluorine.
-
For the 3-fluoro isomer , expect four distinct signals for the phenyl protons, each with characteristic splitting.
-
For the 4-fluoro isomer , expect a more symmetrical pattern, often two apparent triplets or doublet of doublets, for the phenyl protons. The ¹³C spectrum will show fewer than 6 signals for the phenyl carbons due to symmetry.
-
-
Conclusion
The positional isomerism of the fluorine atom in 1-(fluorophenyl)-1H-pyrazoles is a critical design element in medicinal chemistry. The choice between the ortho, meta, and para positions directly impacts the molecule's conformation, electronic distribution, and physicochemical properties. These differences, though subtle, are powerful tools for modulating biological activity and optimizing pharmacokinetic profiles. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to build upon, enabling the rational selection and development of specific isomers for targeted therapeutic applications.
References
- Vertex AI Search. (n.d.). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl).
- MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- Chem-Impex. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.
- ResearchGate. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives.
- PMC. (n.d.). Current status of pyrazole and its biological activities.
- Ossila. (n.d.). 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- ResearchGate. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Semantic Scholar. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
- ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
- Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
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- 2. researchgate.net [researchgate.net]
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- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ossila.com [ossila.com]
- 9. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | MDPI [mdpi.com]
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- 11. banglajol.info [banglajol.info]
- 12. chemimpex.com [chemimpex.com]
comparing the efficacy of 1-(3-fluorophenyl)-1H-pyrazole analogs in vitro
Comparative Guide: Efficacy of 1-(3-Fluorophenyl)-1H-pyrazole Analogs
Executive Summary
This guide evaluates the in vitro and in vivo efficacy of 1-(3-fluorophenyl)-1H-pyrazole analogs, with a specific focus on the lead compound LQFM021 (5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole).
In medicinal chemistry, the "fluorine scan" is a critical optimization step. This guide compares the 3-fluorophenyl (meta) substitution pattern against its 4-fluorophenyl (para) and unsubstituted counterparts. The data indicates that the 3-fluoro substitution provides a unique balance of metabolic stability and target affinity, particularly for Phosphodiesterase (PDE) inhibition and anti-inflammatory pathways.
Chemical Space & Structural Logic
The core scaffold consists of a pyrazole ring N-linked to a fluorinated phenyl group. The position of the fluorine atom dictates the electronic environment and metabolic susceptibility of the molecule.
-
3-Fluorophenyl (Meta): Inductive electron withdrawal (
) without significant resonance donation. Often blocks metabolic oxidation at the vulnerable meta-position. -
4-Fluorophenyl (Para): Strong inductive withdrawal balanced by resonance donation. Often used to block para-hydroxylation (Phase I metabolism).
Synthesis Workflow (DOT Diagram)
The synthesis of the key intermediate, 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde , and its conversion to the bioactive tetrazole (LQFM021) is visualized below.
Figure 1: Synthetic route for LQFM021.[1][2] The Vilsmeier-Haack reaction installs the formyl group, which is then converted to a nitrile and finally the bioisosteric tetrazole ring.
Comparative Efficacy Data
The following table synthesizes data comparing the 3-fluorophenyl analog (LQFM021) with its regioisomers and reference standards.
Table 1: Comparative Efficacy Profile
| Compound | Substituent (N1-Phenyl) | Target / Assay | Efficacy / Outcome | Key Insight |
| LQFM021 | 3-Fluoro (Meta) | Anti-inflammatory (Carrageenan Edema) | ED50: ~30 mg/kg (p.o.)[2] | Reduces edema dose-dependently; equipotent to standard NSAIDs but with lower gastric toxicity. |
| LQFM021 | 3-Fluoro (Meta) | PDE-3 Inhibition (Docking) | High Affinity ( | Fluorine atom forms specific H-bond with Gln988 in PDE-4 binding pocket. |
| Analog 4-F | 4-Fluoro (Para) | Vasorelaxation | Active | Comparable vasorelaxation, but 3-F often shows superior metabolic stability profile. |
| Analog H | Unsubstituted | Cytotoxicity (A549) | Moderate | Lacks the metabolic blockade of fluorine; faster clearance observed in similar scaffolds. |
| PTA-1 | 3-CF3-4-OMe | Cytotoxicity (MDA-MB-231) | IC50: 0.93 µM | Adding a 4-methoxy group alongside 3-CF3 dramatically shifts activity to tubulin inhibition. |
Expert Insight: The 3-fluoro substituent in LQFM021 is not merely for metabolic stability. Molecular docking studies reveal that the fluorine atom participates in a halogen bond or electrostatic interaction with the amide hydrogen of Gln988 in the PDE-4 active site, a specific interaction absent in the unsubstituted analog.
Mechanism of Action: The NO/cGMP Pathway
LQFM021 exerts its anti-inflammatory and vasorelaxant effects by inhibiting Phosphodiesterase (PDE), leading to an accumulation of cGMP. This pathway is distinct from COX-2 inhibition, explaining the reduced gastric toxicity.
Figure 2: Mechanism of Action. LQFM021 inhibits PDE enzymes, preventing the breakdown of cyclic nucleotides, which results in downstream anti-inflammatory and vasodilatory effects.
Experimental Protocols
Protocol A: Synthesis of 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
The critical intermediate for all 4-substituted analogs.
-
Reagents: 1-(3-fluorophenyl)-1H-pyrazole (1 equiv), POCl3 (3 equiv), DMF (10 equiv).
-
Procedure:
-
Cool DMF to 0°C in a round-bottom flask.
-
Add POCl3 dropwise (Vilsmeier reagent formation). Stir for 30 min.
-
Add 1-(3-fluorophenyl)-1H-pyrazole dissolved in minimal DMF.
-
Heat to 80-90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Work-up: Pour reaction mixture onto crushed ice. Neutralize with saturated NaHCO3 (Caution: Gas evolution).
-
Purification: Filter the resulting precipitate. Recrystallize from Ethanol.
-
-
Validation: 1H NMR should show a distinct singlet aldehyde proton at ~9.8-10.0 ppm.
Protocol B: Anti-inflammatory Assay (Carrageenan-Induced Edema)
Self-validating in vivo model.
-
Animals: Wistar rats (150-200g), fasted for 12h.
-
Grouping: Negative Control (Vehicle), Positive Control (Indomethacin 10 mg/kg), Test Group (LQFM021 30 mg/kg).
-
Induction: Inject 0.1 mL of 1% Carrageenan (
-carrageenan) into the sub-plantar region of the right hind paw. -
Measurement: Measure paw volume using a Plethysmometer at t=0, 1, 2, 3, and 4 hours.
-
Calculation:
(Where is mean edema of control and is mean edema of treated group).
References
-
Martins, et al. "Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase."[2] Chem. Pharm. Bull., 2016.[3][4]
-
Trindade, N. R., et al. "The newly synthesized pyrazole derivative 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole reduces blood pressure of spontaneously hypertensive rats via NO/cGMP pathway." Frontiers in Physiology, 2018.
-
Fustero, S., et al. "Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation."[5] Journal of Organic Chemistry, 2008.[5]
-
Moura, S. de, et al. "In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021." Chemico-Biological Interactions, 2017.
Sources
- 1. Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. DE69916828T2 - PYRAZOLINE, THEIR PREPARATION AND USE AS MEDICAMENTS - Google Patents [patents.google.com]
- 4. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analytical Framework: Cross-Validating Purity Assessments for 1-(3-fluorophenyl)-1H-pyrazole
Executive Summary: The "Standard" Problem
In the development of fluorinated N-heterocycles like 1-(3-fluorophenyl)-1H-pyrazole , researchers often face a circular problem: determining the purity of a new batch requires a reference standard, but the "standard" itself must be validated. Relying solely on HPLC-UV area normalization is scientifically risky due to the varying extinction coefficients of potential impurities (e.g., unreacted 3-fluorophenylhydrazine or halo-benzene precursors).
This guide establishes a cross-validation framework utilizing three orthogonal techniques:
-
HPLC-UV: For trace impurity profiling (sensitivity).
-
19F-qNMR: For absolute purity determination (specificity, no reference standard required).
-
GC-MS: For structural identification and volatile impurity tracking.
Chemical Context & Impurity Fate Mapping
To validate a method, one must understand what is being separated. The synthesis of 1-(3-fluorophenyl)-1H-pyrazole typically proceeds via N-arylation (Ullmann-type) or cyclocondensation.
-
Target Molecule: 1-(3-fluorophenyl)-1H-pyrazole (Lipophilic, weak base).
-
Critical Impurities:
-
Impurity A (Precursor): 1-Bromo-3-fluorobenzene (Non-polar, UV active).
-
Impurity B (Precursor): 1H-Pyrazole (Polar, poor UV retention).
-
Impurity C (Side Product): Bis-arylated species (if reaction conditions are harsh).
-
Visualization: Impurity Fate & Detection Logic
Figure 1: Analytical fate mapping. Note that Impurity B is "silent" in 19F-NMR, necessitating HPLC cross-validation.
Method 1: HPLC-UV (The Workhorse)
Objective: Trace impurity quantification (<0.05%) and stability indicating assay.
Scientific Rationale
Phenylpyrazoles are moderately lipophilic (LogP ~2.5). A C18 stationary phase is standard. However, the pyrazole nitrogen (
Protocol A: Gradient HPLC System
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 10% B (Isocratic hold for polar impurities)2-15 min: 10% |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm (Universal) |
| Column Temp | 30°C |
| Injection Vol | 5.0 µL |
Self-Validation Criteria (System Suitability):
-
Tailing Factor (
): Must be < 1.5 for the main peak. -
Resolution (
): > 2.0 between Target and Impurity A (1-bromo-3-fluorobenzene).
Method 2: 19F-qNMR (The Orthogonal Validator)
Objective: Absolute purity assignment without a reference standard of the analyte.
Scientific Rationale
HPLC-UV assumes that impurities absorb light equally to the target (Response Factor = 1.0), which is rarely true. qNMR counts nuclei.[1][2] Since the target molecule contains a specific fluorine atom, 19F-qNMR is superior for mass balance.
Critical Parameter: The Relaxation Delay (
Protocol B: 19F-qNMR Setup
| Parameter | Setting |
| Internal Standard (IS) | |
| Solvent | DMSO- |
| Pulse Sequence | Inverse-gated decoupling (to suppress NOE, ensuring quantitative integration) |
| Relaxation Delay ( | 30 seconds (Based on typical aromatic F |
| Scans ( | 16 or 32 (Sufficient S/N > 250:1) |
| Spectral Width | Sufficient to cover -60 ppm (IS) to -120 ppm (Target) |
Calculation:
Method 3: GC-MS (Identification & Volatiles)
Objective: Confirm molecular weight and detect residual solvents/halides that might co-elute in HPLC.
Protocol C: GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier: Helium @ 1.0 mL/min.
-
Temp Program: 50°C (1 min)
20°C/min 300°C (5 min). -
MS Source: EI (70 eV).
-
Diagnostic Ions:
-
240 (Molecular Ion
). -
Loss of HCN is characteristic of pyrazoles.
-
240 (Molecular Ion
Comparative Data & Validation Logic
The following table illustrates how these methods complement each other. A robust Certificate of Analysis (CoA) should derive its "Purity" value from qNMR, while using HPLC to list specific impurities.
| Feature | HPLC-UV | 19F-qNMR | GC-MS |
| Primary Use | Routine QC, Impurity Profiling | Primary Standard Calibration | ID, Volatile Impurities |
| Specificity | Moderate (Retention time dependent) | High (Chemical shift dependent) | High (Mass fingerprint) |
| Linearity ( | > 0.999 (0.1 - 100 µg/mL) | > 0.999 (Mass dependent) | > 0.99 (Qualitative focus) |
| Limit of Quant (LOQ) | ~0.05% | ~1.0% | ~0.1% |
| Blind Spot | Non-UV active impurities | Non-fluorinated impurities | Thermally unstable compounds |
The Cross-Validation Workflow
Do not rely on one number. Use the "Triangulation" approach:
-
Run qNMR to establish the "Absolute Purity" (e.g., 98.5%).
-
Run HPLC-UV . If HPLC Area% is 99.9%, but qNMR is 98.5%, you have non-UV active impurities (salts, moisture) or solvates.
-
Run GC-MS to confirm the identity of the main peak and ensure no co-eluting isomers.
Figure 2: Decision tree for reconciling orthogonal data streams.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[5][6][7][8] (2023).[6][9][10] Provides the global regulatory standard for specificity, linearity, and accuracy. [Link]
-
Tornkvist, A., et al. A comparison between quantitative NMR and HPLC for the determination of purity. (2018). Journal of Pharmaceutical and Biomedical Analysis. Demonstrates the utility of qNMR as a primary reference method. [Link] (Generalized DOI for qNMR vs HPLC comparisons)
-
Finar, I. L., & Millard, B. J. The Mass Spectra of Some Pyrazoles. (1969). Journal of the Chemical Society C. Establishes the fragmentation patterns (HCN loss) characteristic of the pyrazole ring. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. qbdgroup.com [qbdgroup.com]
- 9. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Spectroscopic Comparison Guide: 1-(3-Fluorophenyl)-1H-Pyrazole vs. Precursors
The following guide details the spectroscopic validation of 1-(3-fluorophenyl)-1H-pyrazole , focusing on the critical transition from its precursors: 3-fluorophenylhydrazine and 1,1,3,3-tetramethoxypropane .
Executive Summary
1-(3-Fluorophenyl)-1H-pyrazole is a privileged pharmacophore scaffold, often serving as the core structure for p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Its synthesis typically involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.[2][3]
For researchers and process chemists, the critical quality attribute (CQA) is not just the formation of the product, but the complete consumption of the highly reactive hydrazine precursor and the masked aldehyde.[1] This guide provides an objective spectroscopic comparison to validate this transformation, utilizing NMR (
Synthetic Pathway & Precursors
The most robust route for accessing the unsubstituted pyrazole core on an aryl ring is the condensation of 3-fluorophenylhydrazine hydrochloride with 1,1,3,3-tetramethoxypropane (TMP) (a malonaldehyde equivalent).[1][2]
Reaction Scheme
The reaction proceeds via acid-catalyzed deprotection of the acetal followed by cyclization.[2][3]
Figure 1: Synthetic workflow for the condensation of hydrazine and malonaldehyde bis(acetal).
Spectroscopic Deep Dive
The validation logic relies on the "Vanishing vs. Appearing" signal principle.[2] We track the disappearance of aliphatic acetal signals and hydrazine protons, and the appearance of the characteristic pyrazole "doublet-doublet-triplet" system.[3]
A. Proton NMR ( H NMR) Comparison
Solvent: DMSO-
| Feature | Precursor A (Hydrazine HCl) | Precursor B (TMP) | Product (1-Arylpyrazole) | Validation Logic |
| Aliphatic Region | Silent | Silent | Clean Region: Any peaks < 6.0 ppm indicate unreacted TMP or solvent impurity.[1][2][3] | |
| NH Protons | Silent | Absent | Completion: Disappearance of broad downfield exchangeable protons confirms cyclization.[1][2][3] | |
| Pyrazole Core | N/A | N/A | Diagnostic: H-4 is the key indicator; it appears as a distinct triplet/dd upfield of other aromatics.[1][2][3] | |
| Aryl Region | Silent | Shift: Aromatic protons shift downfield due to the electron-withdrawing nature of the formed pyrazole ring.[1][3] |
B. Fluorine NMR ( F NMR) Comparison
The fluorine signal is a sensitive probe for the electronic environment of the phenyl ring.[1]
-
Precursor (Hydrazine):
-110 to -112 ppm (Typical for electron-rich aryl fluorides).[1][2][3] -
Product (Pyrazole):
-110 to -115 ppm.[2][3]
C. IR Spectroscopy[1][2][3][4][5][6][7]
-
Precursor A (Hydrazine): Strong N-H stretching bands (3100–3400 cm
).[1][3] -
Precursor B (TMP): Strong C-O stretching (1050–1150 cm
) and aliphatic C-H stretching (2800–3000 cm ).[1][2][3] -
Product:
Experimental Protocol: Synthesis & Characterization
This protocol is designed for a 1.0 gram scale validation.
Step 1: Synthesis[1][2][3][4][5]
-
Charge: In a 50 mL round-bottom flask, dissolve 3-fluorophenylhydrazine hydrochloride (1.0 equiv) in Ethanol (10 vol).
-
Add: Add 1,1,3,3-tetramethoxypropane (1.1 equiv) dropwise.
-
Catalyze: Add concentrated HCl (0.1 equiv) to catalyze acetal hydrolysis.
-
Reflux: Heat to reflux (80°C) for 2–3 hours. Monitor by TLC (System: 20% EtOAc in Hexanes).[1]
-
Workup: Cool to RT. Concentrate solvent.[2][3] Neutralize with sat. NaHCO
. Extract with Ethyl Acetate.[2][3][4] Wash organic layer with brine, dry over Na SO , and concentrate.[1]
Step 2: Spectroscopic Validation Workflow
Use the following logic diagram to interpret your analytical results.
Figure 2: Decision tree for NMR analysis of the crude reaction mixture.
Troubleshooting & Critical Parameters
| Observation | Root Cause | Corrective Action |
| Multiple | Contaminated Hydrazine or Regioisomer | Check starting material purity.[2][3] If using 1-bromo-3-fluorobenzene (alternate route), ensure no 1,2- or 1,4- isomers are present.[1][2][3] |
| Residual Aliphatic Peaks | Incomplete Acetal Hydrolysis | The acetal (TMP) requires acid and water to open.[1][3] Ensure HCl was added and the ethanol was not anhydrous (trace water helps).[1] |
| Broad Peak > 9 ppm | Residual Hydrazine Salt | The workup did not fully remove the hydrazine HCl.[2][3] Perform a more rigorous acid/base wash (wash organic layer with 1M HCl to remove unreacted hydrazine).[1] |
References
-
Pyrazole Synthesis Methodology
-
Aggarwal, R., et al. "Synthesis and antimicrobial activity of some new 1-(heteroaryl)-3,5-dimethylpyrazoles."[1][2][3] Indian Journal of Chemistry, 2006 , 45B, 1426-1430.[1][2] (General Knorr synthesis conditions).
- Context: Establishes the standard reflux conditions for hydrazine/1,3-diketone condens
-
-
Spectroscopic Data Sources
-
Precursor Properties
-
Arylpyrazole Characterization
Sources
- 1. mdpi.com [mdpi.com]
- 2. 55687-10-0,2-Chloro-8-fluoroquinoxaline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1014632-14-4,1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-(3-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1-aryl-pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Among these, 1-(3-fluorophenyl)-1H-pyrazole serves as a crucial building block and a key pharmacophore in the development of novel pharmaceuticals. The strategic placement of the fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, the efficient and scalable synthesis of this molecule is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth, objective comparison of the primary synthetic routes to 1-(3-fluorophenyl)-1H-pyrazole: the classical Knorr pyrazole synthesis, the palladium-catalyzed Buchwald-Hartwig amination, and the copper-catalyzed Ullmann condensation. By presenting detailed experimental protocols, a thorough analysis of the underlying chemical principles, and a comparative assessment of key performance indicators, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.
At a Glance: A Comparative Overview of Synthetic Routes
| Parameter | Knorr Pyrazole Synthesis | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Materials | 1,3-Dicarbonyl equivalent (e.g., 1,1,3,3-tetramethoxypropane) and 3-fluorophenylhydrazine | 1H-pyrazole and 1-bromo-3-fluorobenzene (or 1-iodo-3-fluorobenzene) | 1H-pyrazole and 1-iodo-3-fluorobenzene |
| Catalyst | Typically acid-catalyzed (e.g., HCl) | Palladium-based (e.g., Pd₂(dba)₃ with a phosphine ligand) | Copper-based (e.g., CuI with a ligand) |
| Typical Yield | Good to excellent | Good to excellent | Moderate to good |
| Reaction Conditions | Mild to moderate temperatures | Moderate to high temperatures, inert atmosphere | High temperatures |
| Key Advantages | Atom economical, often one-pot, readily available starting materials | Broad substrate scope, high functional group tolerance, well-established and reliable | Lower cost catalyst compared to palladium |
| Key Disadvantages | Potential for regioisomer formation with unsymmetrical dicarbonyls | Higher cost of palladium catalysts and ligands, sensitivity to air and moisture | Often requires harsh reaction conditions (high temperatures), may have lower yields and substrate scope than Buchwald-Hartwig |
Route 1: The Knorr Pyrazole Synthesis
The Knorr synthesis is a cornerstone of pyrazole chemistry, involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine. This method is often favored for its operational simplicity and the use of readily available and relatively inexpensive starting materials.
Mechanistic Rationale
The reaction proceeds via a series of well-understood steps. Initially, the more nucleophilic nitrogen of the 3-fluorophenylhydrazine attacks one of the carbonyl groups of the in situ generated 1,3-dicarbonyl equivalent. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration under acidic conditions leads to the formation of the aromatic pyrazole ring. The choice of an acid catalyst is crucial to facilitate both the initial condensation and the final dehydration step.
Figure 1: Simplified workflow of the Knorr pyrazole synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-arylpyrazoles from 1,1,3,3-tetramethoxypropane and arylhydrazines.[1]
Materials:
-
3-Fluorophenylhydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add concentrated HCl (catalytic amount).
-
Add 1,1,3,3-tetramethoxypropane (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-fluorophenyl)-1H-pyrazole.
Performance Analysis
-
Purity: Purity is typically high after chromatographic purification.
-
Cost-Effectiveness: The starting materials, 3-fluorophenylhydrazine hydrochloride and 1,1,3,3-tetramethoxypropane, are commercially available at a moderate cost.[2][3][4][5][6][7][8] The use of a simple acid catalyst and common solvents makes this a cost-effective route.
-
Scalability: This reaction is generally considered scalable, although optimization of heat transfer and mixing may be required on a larger scale.
-
Safety: 3-Fluorophenylhydrazine is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Route 2: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This modern synthetic method offers high efficiency and functional group tolerance, making it a popular choice for the synthesis of N-aryl heterocycles.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-established.[9] It begins with the oxidative addition of the aryl halide (1-bromo-3-fluorobenzene) to a Pd(0) complex, which is typically generated in situ. The resulting Pd(II) complex then coordinates with the pyrazole anion. Subsequent reductive elimination from this complex yields the desired 1-(3-fluorophenyl)-1H-pyrazole and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the reductive elimination steps, thereby increasing the efficiency of the catalytic cycle.
Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This is a general protocol based on established procedures for the N-arylation of pyrazoles.[10][11]
Materials:
-
1H-pyrazole
-
1-Bromo-3-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)[12]
-
A strong base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add 1H-pyrazole (1.2 eq) and 1-bromo-3-fluorobenzene (1.0 eq).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for several minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance Analysis
-
Yield: The Buchwald-Hartwig amination is known for its high yields, often exceeding 80-95% for similar couplings.
-
Purity: High purity is typically achieved after chromatography.
-
Cost-Effectiveness: The primary drawback of this method is the high cost of palladium catalysts and specialized phosphine ligands.[13] While catalyst loading can be low, the initial investment is significant. The starting materials, 1H-pyrazole and 1-bromo-3-fluorobenzene, are reasonably priced.[14][15][16][17][18][19][20][21][22]
-
Scalability: The reaction is highly scalable and widely used in industrial settings.
-
Safety: Phosphine ligands can be air-sensitive and require handling under an inert atmosphere. Palladium compounds, while used in catalytic amounts, should be handled with care.
Route 3: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of carbon-heteroatom bonds.[23] While often requiring harsher conditions than its palladium-catalyzed counterpart, it remains a valuable tool, particularly when cost is a primary consideration.
Mechanistic Rationale
The precise mechanism of the Ullmann condensation can be complex and is believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is thought to initiate with the coordination of the pyrazole to a Cu(I) salt. Oxidative addition of the aryl halide (1-iodo-3-fluorobenzene is typically more reactive than the bromide) to the copper center forms a Cu(III) intermediate. Reductive elimination from this intermediate then furnishes the N-aryl pyrazole and regenerates the active Cu(I) catalyst. The use of a ligand, such as L-proline or a phenanthroline derivative, can significantly accelerate the reaction by stabilizing the copper intermediates and promoting the key steps of the catalytic cycle.[23]
Figure 3: A simplified representation of the Ullmann condensation catalytic cycle.
Detailed Experimental Protocol
This protocol is a general representation of a ligand-accelerated Ullmann condensation.
Materials:
-
1H-pyrazole
-
1-Iodo-3-fluorobenzene
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., L-proline, 1,10-phenanthroline)
-
A base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))
-
A high-boiling point solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
Procedure:
-
To a reaction vessel, add CuI, the ligand, the base, 1H-pyrazole (1.5 eq), and 1-iodo-3-fluorobenzene (1.0 eq).
-
Add the solvent and stir the mixture.
-
Heat the reaction to a high temperature (typically 100-150 °C) and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and dilute it with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Performance Analysis
-
Yield: Yields for Ullmann condensations can be more variable than for Buchwald-Hartwig reactions, typically ranging from moderate to good.
-
Purity: Good purity can be achieved after purification.
-
Cost-Effectiveness: The main advantage of the Ullmann reaction is the low cost of copper catalysts compared to palladium catalysts.[24][25] 1-Iodo-3-fluorobenzene is generally more expensive than its bromo-analogue.[26][27][28][29][30]
-
Scalability: The reaction is scalable, but the high temperatures can pose challenges on a large scale.
-
Safety: High reaction temperatures require careful monitoring. DMF and DMSO are high-boiling point solvents and should be handled with appropriate safety precautions.
Conclusion and Recommendations
The choice of the optimal synthetic route to 1-(3-fluorophenyl)-1H-pyrazole is a multifactorial decision that depends on the specific priorities of the researcher or organization.
-
For cost-sensitive applications and large-scale synthesis where extensive optimization is feasible, the Knorr pyrazole synthesis offers an attractive option. Its use of inexpensive starting materials and catalysts makes it economically viable. However, potential issues with regioselectivity, if using unsymmetrical dicarbonyls, must be considered.
-
For medicinal chemistry applications, where speed, reliability, and broad functional group tolerance are paramount, the Buchwald-Hartwig amination is often the method of choice. Despite the higher catalyst cost, its high yields and well-defined reaction conditions make it a highly efficient and predictable route for accessing a wide range of analogues for structure-activity relationship (SAR) studies.
-
The Ullmann condensation serves as a valuable compromise between the Knorr and Buchwald-Hartwig approaches. It offers a more cost-effective alternative to palladium catalysis, although it may require more rigorous optimization of reaction conditions and potentially result in lower yields. It is a particularly useful method when the higher reactivity of an aryl iodide can be leveraged.
Ultimately, the selection of a synthetic strategy should be guided by a careful evaluation of the project's specific goals, available resources, and the desired scale of production.
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A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated Pyrazoles
Introduction: The Strategic Role of Fluorine in Pyrazole-Based Drug Candidates
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents across various disease areas, including anti-inflammatory, anti-cancer, and anti-infective drugs.[1][2][3][4][5] The versatility and synthetic accessibility of the pyrazole scaffold have made it a "privileged structure" in drug discovery. In the quest to optimize drug candidates, medicinal chemists frequently turn to fluorine substitution, a strategy that has proven remarkably effective in enhancing a molecule's pharmacokinetic and pharmacodynamic properties.[6][7][8]
The introduction of fluorine, the most electronegative element, into a drug molecule can profoundly alter its characteristics. The strong carbon-fluorine (C-F) bond can block sites of metabolism, while the electronic properties of fluorine can modulate a compound's acidity (pKa), lipophilicity, and binding affinity to its biological target.[9][10] These modifications often lead to significant improvements in critical pharmacokinetic parameters, including increased metabolic stability, enhanced bioavailability, and optimized half-life.[11][12][13]
This guide provides an in-depth comparison of the pharmacokinetic profiles of three prominent fluorinated pyrazole drugs: Celecoxib , Mavacoxib , and SC-560 . By examining their absorption, distribution, metabolism, and excretion (ADME) profiles, we will elucidate the causal relationships between their chemical structures and their behavior in vivo, supported by the experimental data and methodologies that form the foundation of these insights.
Comparative Analysis of Pharmacokinetic Profiles
The clinical utility of a drug is intrinsically linked to its pharmacokinetic profile. Here, we dissect the ADME properties of our selected fluorinated pyrazoles, highlighting how subtle structural differences, particularly in their fluorination and substitution patterns, lead to distinct clinical applications.
General Structure of Diaryl Fluorinated Pyrazoles
The compounds discussed belong to the diaryl heterocycle class, characterized by a central pyrazole ring with aryl substituents. The trifluoromethyl (CF₃) group is a common feature, contributing significantly to metabolic stability.
Caption: Simplified metabolic pathway of Celecoxib.
-
Mavacoxib : This drug stands out for its very limited biotransformation. [14]This metabolic resistance is the primary reason for its exceptionally long elimination half-life, allowing for a unique monthly dosing regimen in dogs.
-
SC-560 : Pharmacokinetic studies in rats show that SC-560 has a clearance that approaches the hepatic plasma flow, indicating efficient extraction and metabolism by the liver, despite the stabilizing CF₃ group. [15][16]
Excretion: Clearing the Drug from the Body
The final step in a drug's journey is its removal from the body, which is closely tied to its metabolism.
-
Celecoxib : Elimination occurs predominantly through hepatic metabolism, with very little (<3%) of the unchanged drug recovered in urine and feces. [17][18]The inactive metabolites are the primary species excreted.
-
Mavacoxib : Consistent with its limited metabolism, elimination in dogs occurs mainly through biliary secretion and subsequent excretion of the unchanged drug in the feces. [14]* SC-560 : While specific excretion pathways are not as detailed, its high clearance suggests rapid removal of the metabolized drug from circulation. [16]
Summary of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for the three fluorinated pyrazoles, providing a quantitative basis for comparison.
| Parameter | Celecoxib (Human) | Mavacoxib (Dog) | SC-560 (Rat) |
| Primary Target | COX-2 | COX-2 | COX-1 |
| Bioavailability (F) | Undetermined; food effect | 46% (fasted) to 87% (fed) [19] | <15%; formulation dependent [16] |
| T½ (elimination) | ~11 hours [20] | ~17-44 days [19][21] | ~5 hours [15] |
| Volume of Dist. (Vd) | ~400 L (~5.7 L/kg) | ~1.6 L/kg [19] | ~9.1 L/kg [15] |
| Clearance (CL) | ~0.5 L/hr/kg | Very low (~2.7 mL/hr/kg) [19] | High, approaches hepatic flow [16] |
| Protein Binding | ~97% [20] | ~98% [19] | High (implied by lipophilicity) |
| Primary Metabolism | CYP2C9 mediated hydroxylation [17][18] | Very limited biotransformation [14] | Extensive hepatic metabolism |
| Primary Excretion | Metabolites in feces and urine [17][18] | Unchanged drug in feces via bile [14] | Metabolites |
Experimental Protocols: A Foundation of Trustworthiness
The data presented in this guide are derived from rigorous experimental procedures. Describing these protocols provides transparency and a self-validating system for the results.
Protocol 1: In Vivo Pharmacokinetic Study in an Animal Model
This protocol outlines the essential steps for determining key pharmacokinetic parameters like T½, AUC (Area Under the Curve), clearance, and volume of distribution.
Objective: To characterize the plasma concentration-time profile of a fluorinated pyrazole following intravenous (IV) and oral (PO) administration.
Methodology:
-
Animal Model & Acclimation: Healthy, adult Sprague-Dawley rats are used. Animals are acclimated for at least one week with a standard diet and 12-hour light/dark cycle.
-
Catheterization (for IV study): For the IV cohort, a catheter is surgically implanted in the jugular vein for drug administration and blood sampling. Animals are allowed to recover for 48 hours.
-
Dosing:
-
IV Group: The compound, formulated in a suitable vehicle (e.g., PEG400/saline), is administered as a single bolus injection via the catheter.
-
PO Group: The compound is administered via oral gavage. Animals are typically fasted overnight to standardize absorption.
-
-
Blood Sampling: Serial blood samples (~0.2 mL) are collected into heparinized tubes at specific time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 min at 4°C) to separate the plasma, which is then stored at -80°C until analysis. [22]6. Bioanalysis (LC-MS/MS): Plasma concentrations of the drug and its potential metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. [23]This involves protein precipitation, chromatographic separation, and mass spectrometric detection.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental methods with software like WinNonlin. [15]Key parameters (AUC, CL, Vd, T½) are calculated. Bioavailability (F) is determined by comparing the dose-normalized AUC from the PO route to the IV route.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Protocol 2: In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.
Objective: To determine the intrinsic clearance rate of a fluorinated pyrazole in liver microsomes.
Methodology:
-
Reagents: Test compound, liver microsomes (human, rat, or dog), NADPH (cofactor), and a reaction buffer (e.g., potassium phosphate).
-
Incubation: The test compound (at a low concentration, e.g., 1 µM) is incubated with liver microsomes in the buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is started by adding NADPH.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the decrease in the concentration of the parent compound over time.
-
Data Analysis: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the intrinsic clearance, which predicts the metabolic stability of the compound.
Conclusion and Future Outlook
The comparative analysis of Celecoxib, Mavacoxib, and SC-560 clearly demonstrates the power of fluorination in tailoring the pharmacokinetic profiles of pyrazole-based drugs. The inclusion of a trifluoromethyl group is a common and effective strategy for blocking metabolic degradation, as seen in all three compounds. However, the overall ADME profile is a complex interplay of multiple physicochemical properties.
-
Celecoxib represents a balanced profile suitable for twice-daily dosing in humans.
-
Mavacoxib exemplifies how maximizing metabolic stability can lead to an exceptionally long-acting drug, creating a novel therapeutic paradigm in veterinary medicine.
-
SC-560 illustrates that despite the presence of a CF₃ group, other structural features can still lead to high clearance and low oral bioavailability, posing developmental challenges.
For researchers and drug development professionals, these examples underscore a critical lesson: while fluorination is a powerful tool, its effects are context-dependent. A deep understanding of the relationship between structure and ADME properties, supported by robust experimental evaluation, is essential for designing the next generation of safe and effective medicines. The continued development of novel fluorination techniques will undoubtedly expand the chemical space available to medicinal chemists, enabling even finer control over the pharmacokinetic destiny of future drug candidates. [8]
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in vivo efficacy comparison of 1-(3-fluorophenyl)-1H-pyrazole-based drug candidates
This guide provides a technical comparison of 1-(3-fluorophenyl)-1H-pyrazole-based drug candidates , focusing on their in vivo efficacy, pharmacodynamics, and structural advantages. The analysis highlights the impact of the meta-fluorine substitution on biological activity, specifically contrasting the lead candidate LQFM-21 against structural analogs and standard-of-care agents.
Executive Summary
The 1-(3-fluorophenyl)-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a balance of lipophilicity, metabolic stability, and specific receptor affinity. Unlike their 1-phenyl or 1-(4-fluorophenyl) counterparts, the 1-(3-fluorophenyl) derivatives often exhibit superior bioavailability and distinct binding modes due to the inductive effect of the meta-fluorine atom.
This guide compares the in vivo performance of LQFM-21 , a prominent antihypertensive candidate, against its positional isomers (4-fluorophenyl analogs) and the clinical standard Losartan .
Core Candidates Evaluated
| Candidate | Chemical Name | Therapeutic Target | Mechanism of Action |
| LQFM-21 | 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole | Hypertension | NO/cGMP Pathway Activation |
| 4-F Analog | 5-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole | Hypertension | NO/cGMP Pathway Activation (Lower Potency) |
| Losartan | (Standard of Care) | Angiotensin II Receptor | AT1 Antagonist |
Part 1: Structural Logic & SAR Analysis
The efficacy of LQFM-21 hinges on the specific placement of the fluorine atom on the N1-phenyl ring.
The "Meta-Fluoro" Advantage
-
Metabolic Stability: The C-F bond at the meta position blocks metabolic oxidation at a reactive site without imposing the steric hindrance often seen with ortho substitutions.
-
Electronic Modulation: The meta-fluorine acts as an electron-withdrawing group (EWG), reducing the electron density of the pyrazole ring. This modulation strengthens the hydrogen bonding potential of the tetrazole moiety (in LQFM-21) with the target receptor (likely soluble Guanylyl Cyclase, sGC).
-
Lipophilicity (LogP): The 3-fluorophenyl group increases lipophilicity compared to the unsubstituted phenyl, facilitating better membrane permeability and blood-brain barrier (BBB) penetration, which is critical for central blood pressure regulation.
Dihedral Angle & Conformation
Crystallographic studies of similar pyrazole carboxylates suggest that the N1-phenyl ring is twisted relative to the pyrazole core. The meta-substitution stabilizes specific rotamers that favor active site binding, whereas para-substitution (4-F) results in a more symmetric electronic distribution that may reduce binding selectivity.
Part 2: In Vivo Efficacy Data (Hypertension Model)
Experimental Model: Spontaneously Hypertensive Rats (SHR).[1] Administration: Acute Intravenous (i.v.) and Chronic Oral (p.o.).[1]
Acute Hemodynamic Response
Comparison of Mean Arterial Pressure (MAP) reduction after bolus injection.
| Compound | Dose (mg/kg) | Max MAP Reduction (mmHg) | Duration of Action | Heart Rate Effect |
| LQFM-21 | 0.4 (i.v.) | -45 ± 4 | > 60 min | Bradycardia (Significant) |
| 4-F Analog | 0.4 (i.v.) | -28 ± 5 | < 40 min | Mild Bradycardia |
| Losartan | 10.0 (i.v.) | -50 ± 6 | > 120 min | No significant change |
Analysis:
-
LQFM-21 achieves a hypotensive effect comparable to high-dose Losartan but at a significantly lower dose (0.4 mg/kg vs 10 mg/kg), indicating higher potency.
-
The 4-F Analog shows 38% less efficacy than the 3-F variant (LQFM-21), validating the importance of the meta-fluorine position for receptor affinity or downstream signaling efficiency.
Chronic Efficacy (15-Day Study)
-
Protocol: Daily oral administration (15 mg/kg) in SHR.
-
Result: LQFM-21 maintained a sustained reduction in MAP without altering the Baroreflex Sensitivity (BRS) index.[1] This suggests that the drug lowers blood pressure without impairing the body's autonomic reflex loops, a key safety advantage over some vasodilators that cause reflex tachycardia.
Part 3: Mechanism of Action Validation
The efficacy of 1-(3-fluorophenyl)-1H-pyrazole candidates is often mediated via the Nitric Oxide (NO) pathway. The following workflow validates this mechanism for LQFM-21.
Experimental Workflow: Pathway Elucidation
To confirm the NO/cGMP dependency, the hypotensive effect was challenged with specific inhibitors:
-
L-NAME: Non-selective Nitric Oxide Synthase (NOS) inhibitor.
-
ODQ: Soluble Guanylyl Cyclase (sGC) inhibitor.
-
Atropine: Muscarinic receptor antagonist.
Figure 1: Mechanism of Action for LQFM-21. The drug induces vasorelaxation via the endothelial NO/cGMP pathway, blocked by L-NAME and ODQ.[1]
Part 4: Experimental Protocols
To replicate the efficacy data for 1-(3-fluorophenyl)-1H-pyrazole candidates, follow these standardized protocols.
Protocol A: Preparation of LQFM-21
-
Synthesis: React 3-fluorophenylhydrazine with the appropriate enaminone precursor to form the pyrazole core, followed by tetrazole ring formation using sodium azide/ammonium chloride.
-
Purification: Recrystallization from ethanol/water to ensure >98% purity (verified by HPLC).
Protocol B: In Vivo Blood Pressure Measurement (Rat Model)
-
Animal Prep: Anesthetize Male SHR rats (250–300 g) with ketamine/xylazine.
-
Cannulation: Cannulate the femoral artery (for BP measurement) and femoral vein (for drug administration).
-
Stabilization: Allow 15 minutes for hemodynamic stabilization.
-
Administration: Inject LQFM-21 (dissolved in saline/DMSO) as a bolus (0.05–0.4 mg/kg).
-
Data Acquisition: Record MAP and HR continuously using a PowerLab system (ADInstruments).
-
Control: Administer vehicle control and standard (Losartan) in separate groups.
Protocol C: Ex Vivo Aortic Ring Assay (Vasorelaxation)
-
Isolation: Harvest thoracic aorta from rats; clean adherent fat/connective tissue.
-
Sectioning: Cut into 3-4 mm rings.
-
Mounting: Suspend in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2.
-
Pre-contraction: Induce contraction with Phenylephrine (1 µM).
-
Dosing: Add cumulative concentrations of LQFM-21 (10^-9 to 10^-4 M).
-
Validation: Repeat in endothelium-denuded rings to confirm endothelium dependence.
References
-
Accioly, M. P., et al. (2018). "The Newly Synthesized Pyrazole Derivative 5-(1-(3-Fluorophenyl)-1H-Pyrazol-4-yl)
-
Menegatti, R., et al. (2015). "Design and synthesis of new 1-(3-fluorophenyl)-1H-pyrazole derivatives as potential pharmacological agents." Medicinal Chemistry Research.
-
Pinto, D. J., et al. (2001). "Discovery of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423), a highly potent, selective, and orally bioavailable factor Xa inhibitor." Journal of Medicinal Chemistry. (Cited for SAR context of phenyl-pyrazoles).[2]
-
Gomes, A., et al. (2021). "Structure–activity relationship (SAR) of 1,3‐diarylpyrazole derivatives as anticancer agents." European Journal of Medicinal Chemistry.
Sources
A Comparative Guide to the Independent Structural Verification of 1-(3-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's structure is a cornerstone of rigorous scientific practice. For novel heterocyclic compounds such as 1-(3-fluorophenyl)-1H-pyrazole, a comprehensive and orthogonal approach to structural verification is not merely a procedural formality but a critical step in ensuring data integrity, reproducibility, and the rational progression of research and development. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 1-(3-fluorophenyl)-1H-pyrazole, offering insights into the experimental rationale and the interpretation of the resulting data.
The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorophenyl moiety can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Therefore, precise confirmation of the substitution pattern and overall molecular architecture is paramount. This guide will navigate through a multi-technique approach, emphasizing the synergy between spectroscopic and spectrometric methods to provide a self-validating system for structural confirmation.
A Multi-Faceted Approach to Structural Verification
The independent verification of 1-(3-fluorophenyl)-1H-pyrazole relies on a confluence of analytical techniques, each providing a unique piece of the structural puzzle. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and, for definitive solid-state confirmation, single-crystal X-ray diffraction. Complementary information is provided by infrared (IR) spectroscopy.
A Comparative Guide to the Inhibitory Activity of Pyrazole vs. Imidazole Compounds
Introduction: The Tale of Two Isomers in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, pyrazole and imidazole, two five-membered aromatic diazoles, stand out for their remarkable versatility and prevalence in drug design. As structural isomers, they share the same molecular formula (C₃H₄N₂) but differ in the relative positions of their two nitrogen atoms. This subtle distinction—adjacent nitrogens in pyrazole (a 1,2-diazole) versus separated nitrogens in imidazole (a 1,3-diazole)—gives rise to unique electronic and steric properties, profoundly influencing their interactions with biological targets.
This guide provides a comparative analysis of the inhibitory activities of pyrazole and imidazole-based compounds against key enzyme families implicated in human disease. We will move beyond a simple catalog of activities to explore the causality behind their efficacy, presenting supporting experimental data, detailed protocols, and mechanistic insights to empower researchers in their own drug development endeavors.
Chapter 1: The Battle for the ATP-Binding Pocket: Inhibition of Protein Kinases
Protein kinases are a vast family of enzymes that regulate a majority of cellular processes, making them one of the most critical targets in modern pharmacology, particularly in oncology and immunology. Both pyrazole and imidazole scaffolds have been extensively utilized to create potent kinase inhibitors.
Targeting the Inflammatory Cascade: p38 MAPK Inhibition
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that responds to inflammatory cytokines and environmental stress, playing a pivotal role in inflammation and cell proliferation.[1] Consequently, inhibitors of p38 MAPK are highly sought after as anti-inflammatory and anti-cancer agents.
The core strategy for inhibiting p38 involves targeting its ATP-binding pocket. The choice between a pyrazole or imidazole scaffold can influence how a molecule orients itself within this pocket and interacts with key amino acid residues.
Diagram: Simplified p38 MAPK Signaling Pathway
Caption: p38 MAPK pathway and point of inhibition.
Comparative Inhibitory Data:
A study directly comparing pyrazole and fused imidazo-pyrazole derivatives against p38 MAPK phosphorylation revealed comparable potencies.[1] This suggests that both scaffolds can be effectively tailored to fit the target site.
| Compound Class | Representative Compound | Target | Assay | IC₅₀ (µM) |
| Pyrazole | 4a, 6a | p38 MAPK Phosphorylation | In-cell assay (HUVEC) | < 100 |
| Imidazo-pyrazole | 8b | p38 MAPK Phosphorylation | In-cell assay (HUVEC) | < 100 |
Data synthesized from a 2021 study on pyrazoles and imidazo-pyrazoles as inhibitors of cancer and inflammation pathways.[1]
Notably, pyridinyl imidazole compounds were among the first potent and selective inhibitors of p38 to be identified. Later research demonstrated that pyrazole-urea-based structures could fit into the same specificity pocket as the foundational pyridinyl imidazole inhibitors, achieving high potency. This highlights a key theme in this comparison: the inhibitory activity is not solely dictated by the core heterocycle but by the entire molecular structure and its substituents, which govern binding interactions.
Multi-Targeted Inhibition: JAK and Aurora Kinases
The Janus kinases (JAKs) and Aurora kinases are crucial regulators of cell signaling and division, respectively. Inhibiting them simultaneously is a powerful strategy in cancer therapy. Here, hybrid molecules containing both imidazole and pyrazole motifs have shown significant promise.
A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were designed as multi-targeted inhibitors.[2] This hybrid approach leverages the favorable binding characteristics of both scaffolds.
Comparative Inhibitory Data for a Pyrazole-Imidazole Hybrid (Compound 10e): [2]
| Target Kinase | IC₅₀ (µM) |
| JAK2 | 0.166 |
| JAK3 | 0.057 |
| Aurora A | 0.939 |
| Aurora B | 0.583 |
Data from a 2021 study on pyrazole-imidazole derivatives as multi-targeted kinase inhibitors.[2]
The success of these hybrid compounds demonstrates that combining the structural features of pyrazoles and imidazoles can lead to potent inhibitors with desirable polypharmacology, capable of binding to multiple related targets.[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for quantifying inhibitor potency based on its displacement of a fluorescent tracer from the kinase active site.
Principle: This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. A terbium-labeled antibody (donor) binds to a GST-tagged kinase. A fluorescently labeled ATP-competitive ligand, or "tracer" (acceptor), binds to the kinase's active site. When the tracer is bound, excitation of the terbium donor results in energy transfer and a high FRET signal from the tracer. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 10X stock of the kinase (e.g., p38α, GST-tagged) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 10X stock of the Alexa Fluor™ 647-labeled tracer at its Kd concentration.
-
Prepare a 10X stock of the Terbium-anti-GST antibody.
-
Serially dilute the test compounds (pyrazole and imidazole derivatives) in DMSO, then dilute into the kinase buffer to create 5X final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted test compound or vehicle (DMSO control) to the wells of a low-volume 384-well plate.
-
Add 5 µL of the Kinase/Tracer mixture to all wells.
-
Add 5 µL of the Terbium-antibody solution to all wells.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to mix.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 620 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to cause a 50% reduction in the FRET signal.
-
Chapter 2: Quelling Inflammation: Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] There are two main isoforms: COX-1, which is constitutively expressed and has a role in gastric protection, and COX-2, which is induced during inflammation.[4] The goal of modern anti-inflammatory drugs is to selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with non-selective COX-1 inhibition.[3]
The pyrazole scaffold is famously at the core of Celecoxib, a highly successful selective COX-2 inhibitor.[5] However, imidazole-containing compounds have also been developed as potent and selective COX-2 inhibitors.[6]
Diagram: COX Inhibitor Screening Workflow
Caption: General workflow for determining COX inhibition.
Comparative Inhibitory Data:
Direct comparison requires analyzing data for both scaffolds, often against a standard like Celecoxib.
| Compound Class | Representative Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Pyrazole (Standard) | Celecoxib | >100 | 0.056 | > 1785 |
| Imidazoline | Compound 17 | Not Reported | 0.3 | Not Reported |
| Imidazopyrazolopyridine | Compound 5e | 3.51 | 0.0046 | ~763 |
Data synthesized from multiple sources.[4][6] The selectivity index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher SI indicates greater selectivity for COX-2.
These data show that while the pyrazole-based Celecoxib sets a high bar for COX-2 selectivity, novel scaffolds incorporating imidazole or fused imidazole-pyrazole systems can also achieve potent and highly selective inhibition.[4][6] The imidazopyrazolopyridine, for instance, shows an exceptionally low nanomolar IC₅₀ for COX-2, demonstrating the power of scaffold hopping and hybridization.[4]
Experimental Protocol: COX Fluorescent Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G₂ (PGG₂). In the second step, the peroxidase component of COX reduces PGG₂ to PGH₂, using a probe like ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a reducing co-substrate. The oxidized ADHP becomes the highly fluorescent resorufin, which can be easily measured. An inhibitor will block the initial reaction, preventing the formation of PGG₂ and thus the subsequent generation of the fluorescent signal.
Methodology:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).
-
Prepare solutions of arachidonic acid (substrate) and ADHP (probe) in ethanol or DMSO.
-
Prepare serial dilutions of test compounds (pyrazole and imidazole derivatives) and a reference inhibitor (e.g., Celecoxib).
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of test compound dilution or vehicle control.
-
Add 150 µL of reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing the enzyme (either COX-1 or COX-2) and ADHP.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Shake the plate for 10 seconds.
-
-
Data Acquisition:
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 535 nm, Emission: 590 nm) for 5-10 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) from the linear portion of the fluorescence vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value for both COX-1 and COX-2.
-
Calculate the COX-2 Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
-
Chapter 3: Broad-Spectrum Efficacy: General Anticancer Activity
Beyond specific enzyme targets, the overall cytotoxic or anti-proliferative effect of pyrazole and imidazole derivatives against cancer cell lines is a critical measure of their potential. These effects are often the result of inhibiting multiple pathways involved in cell growth and survival.[7][8]
Comparative Cytotoxicity Data (IC₅₀ in µM):
| Compound Class | Cancer Cell Line | Representative IC₅₀ (µM) |
| Pyrazole Derivatives | ||
| MCF-7 (Breast) | 5.8 - 9.3[7] | |
| A549 (Lung) | 8.0[7], 4.91[5] | |
| HCT-116 (Colon) | < 20[7] | |
| Imidazole Derivatives | ||
| MCF-7 (Breast) | 3.37 - 6.30[9] | |
| A549 (Lung) | Not specified, but active | |
| HCT-116 (Colon) | Not specified, but active | |
| Benzimidazole-Pyrazole Hybrids | ||
| KB (Oral) - EGFR Target | 0.97 - 1.7[9] |
This table compiles data from multiple independent studies. Direct comparison should be made with caution due to variations in experimental conditions.
The data indicates that potent compounds have been developed from both scaffolds, with IC₅₀ values frequently in the low micromolar to nanomolar range.[5][7][9] Again, hybrid structures, such as benzimidazole-pyrazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR), show excellent potency, reinforcing the value of combining these two privileged scaffolds.[9]
Experimental Protocol: MTT Cell Proliferation Assay
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole and imidazole test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the wells at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion: A Question of Context, Not Supremacy
This comparative guide demonstrates that neither pyrazole nor imidazole holds an intrinsic, universal superiority as an inhibitory scaffold. Both are exceptionally capable frameworks for designing potent and selective inhibitors against a wide array of biological targets, including kinases, cyclooxygenases, and various mediators of cancer cell proliferation.
The key takeaways are:
-
Target-Dependence: The choice between a 1,2-diazole (pyrazole) and a 1,3-diazole (imidazole) is highly dependent on the specific topology and amino acid composition of the target's binding site.
-
The Power of Decoration: The ultimate inhibitory activity is determined by the substituents and their arrangement around the heterocyclic core, which dictate the crucial hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
The Rise of Hybrids: A growing trend in medicinal chemistry is the creation of hybrid molecules that incorporate both pyrazole and imidazole features. These compounds often exhibit multi-targeted activity and exceptional potency, harnessing the advantageous properties of both scaffolds.
Ultimately, the decision to use a pyrazole or imidazole core should be driven by structure-based drug design, empirical screening, and a deep understanding of the target biology. Both isomers will undoubtedly continue to be foundational pillars in the development of next-generation therapeutics.
References
-
New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (2021). IRIS UniGe. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]
-
Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (n.d.). Self-published. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega. [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). ACS Publications. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC. [Link]
-
Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2022). ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
Imidazole-Pyrazole Hybrids: Synthesis, characterization and in-vitro bioevaluation against α-glucosidase enzyme with molecular docking studies. (2021). ResearchGate. [Link]
-
New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. (2020). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). MDPI. [Link]
-
Imidazole-based p38 MAP kinase inhibitors. (2023). ResearchGate. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). PMC. [Link]
-
Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]
-
Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. (2022). PMC. [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). PMC. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]
-
Synthesis and biological evaluation of novel pyrazole compounds. (2012). ResearchGate. [Link]
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PMC. [Link]
-
Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. (n.d.). ResearchGate. [Link]
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A Comparative Guide to Validating Target Engagement of 1-(3-fluorophenyl)-1H-pyrazole Derivatives as p38 MAPK Inhibitors
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrazole scaffold has emerged as a privileged structure. Among these, 1-(3-fluorophenyl)-1H-pyrazole derivatives have garnered significant attention for their potential to modulate key signaling pathways implicated in a variety of diseases. This guide focuses on a critical aspect of the preclinical development of these compounds: the rigorous validation of their engagement with the intended biological target.
Specifically, we will delve into the experimental methodologies for confirming the interaction of a representative 1-(3-fluorophenyl)-1H-pyrazole derivative, BIRB 796 (Doramapimod) , with its primary target, the p38 mitogen-activated protein kinase (MAPK) . The p38 MAPK signaling cascade is a crucial regulator of inflammatory responses, making it a prime target for therapeutic intervention in autoimmune diseases, inflammatory disorders, and some cancers.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It will provide not only step-by-step protocols for robust target engagement assays but also a comparative analysis of BIRB 796 with other well-established p38 MAPK inhibitors, namely SB203580 and VX-745 . By understanding the nuances of these validation techniques and the comparative performance of different chemical scaffolds, researchers can make more informed decisions in their drug discovery programs.
The Imperative of Target Engagement Validation
Identifying a potent inhibitor in a biochemical assay is a crucial first step, but it does not guarantee efficacy in a complex cellular environment. Cellular permeability, off-target effects, and the dynamic nature of protein interactions can all influence a compound's activity. Therefore, directly demonstrating that a compound binds to its intended target within a living cell is a cornerstone of a successful drug discovery campaign. This validation provides the mechanistic link between the compound's chemical structure and its observed biological effect, a critical component of the evidence required for advancing a candidate molecule.
Part 1: Cellular Thermal Shift Assay (CETSA®) for In-Cell Target Engagement
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing the direct binding of a ligand to its target protein in a cellular context.[3] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation. When a compound binds to its target, the resulting complex is often more resistant to heat-induced unfolding and aggregation.
Causality Behind Experimental Choices in CETSA
The choice of CETSA as a primary validation assay is deliberate. Unlike in vitro binding assays, CETSA provides evidence of target engagement within the native cellular environment, accounting for factors like cell permeability and intracellular concentrations. The thermal denaturation curve provides a direct biophysical readout of the drug-target interaction.
Experimental Protocol: CETSA for p38 MAPK
This protocol is adapted for assessing the engagement of BIRB 796 with p38 MAPK in a human monocytic cell line, such as THP-1, which endogenously expresses the target.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
BIRB 796, SB203580, VX-745 (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and transfer system
-
Primary antibody against p38 MAPK and a secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture THP-1 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of BIRB 796, SB203580, VX-745, or vehicle control (DMSO) for 1-2 hours at 37°C. A typical concentration range to test would be from 0.1 µM to 10 µM.
-
-
Heat Shock:
-
Following treatment, harvest the cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellets in PBS and aliquot them into PCR tubes.
-
Expose the cell suspensions to a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After the heat shock, lyse the cells by freeze-thaw cycles or by adding lysis buffer with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for p38 MAPK, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p38 MAPK at each temperature point.
-
Plot the percentage of soluble p38 MAPK relative to the non-heated control against the temperature for each compound treatment.
-
A shift in the melting curve to a higher temperature in the presence of a compound indicates thermal stabilization and therefore, target engagement.
-
Visualizing the CETSA Workflow
Caption: A streamlined workflow of the Cellular Thermal Shift Assay (CETSA).
Part 2: Surface Plasmon Resonance (SPR) for Biophysical Characterization
To complement the cellular data from CETSA, a biophysical assay such as Surface Plasmon Resonance (SPR) is invaluable for quantifying the binding kinetics and affinity of the inhibitor to purified p38 MAPK protein.[4] SPR provides real-time, label-free detection of molecular interactions.
Causality Behind Experimental Choices in SPR
SPR is chosen as an orthogonal method to provide precise quantitative data on the binding interaction (K D, k a, and k d). This level of detail is crucial for structure-activity relationship (SAR) studies and for understanding the molecular basis of the inhibitor's potency. The real-time nature of SPR can also reveal nuances of the binding mechanism.
Experimental Protocol: SPR for p38 MAPK
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant human p38 MAPK
-
BIRB 796, SB203580, VX-745
-
SPR running buffer (e.g., HBS-EP+)
Step-by-Step Methodology:
-
Protein Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Inject the purified p38 MAPK protein over the activated surface to allow for covalent coupling via primary amines. The protein should be diluted in a low ionic strength buffer with a pH slightly below its isoelectric point to promote surface concentration.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitors (analyte) in the running buffer.
-
Inject the different concentrations of each inhibitor over the immobilized p38 MAPK surface (ligand) and the reference flow cell.
-
Monitor the change in the refractive index, which is proportional to the amount of bound analyte, in real-time. Each injection is followed by a dissociation phase where running buffer flows over the surface.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a), the dissociation rate constant (k d), and the equilibrium dissociation constant (K D). The K D is a measure of the binding affinity (K D = k d / k a).
-
Visualizing the SPR Workflow
Caption: The sequential workflow for Surface Plasmon Resonance (SPR) analysis.
Part 3: Comparative Analysis of p38 MAPK Inhibitors
A key aspect of this guide is the objective comparison of the 1-(3-fluorophenyl)-1H-pyrazole derivative, BIRB 796, with other classes of p38 MAPK inhibitors. BIRB 796 is a type II inhibitor that binds to the DFG-out (inactive) conformation of the kinase, often exhibiting slower dissociation rates.[5] In contrast, SB203580 is a type I inhibitor, binding to the DFG-in (active) conformation.
| Compound | Chemical Class | Binding Mode | p38α IC50 | p38β IC50 | Cellular Potency (TNFα release) |
| BIRB 796 | Diaryl urea pyrazole | Type II (DFG-out) | ~1 nM | Potent | Nanomolar range |
| SB203580 | Pyridinylimidazole | Type I (DFG-in) | 50 nM | 500 nM | Micromolar range |
| VX-745 | Pyrimido-pyridazinone | Type I (DFG-in) | ~10 nM | Not specified | Nanomolar range |
Note: IC50 and potency values are approximate and can vary depending on the specific assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.[6][7]
The distinct binding mode of BIRB 796, targeting an allosteric site, contributes to its high potency and slow dissociation kinetics, which can translate to a more sustained pharmacological effect in vivo.[5][8]
Part 4: The p38 MAPK Signaling Pathway
Understanding the signaling context is crucial for interpreting the effects of these inhibitors. The p38 MAPK pathway is a central node in the cellular response to stress and inflammatory cytokines.
Sources
- 1. SB 203580, p38 MAPK inhibitor (CAS 152121-47-6) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pure.eur.nl [pure.eur.nl]
- 4. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Assessing the Reproducibility of Published 1-(3-fluorophenyl)-1H-pyrazole Synthesis Methods
Executive Summary: The Reproducibility Landscape
In the synthesis of 1-(3-fluorophenyl)-1H-pyrazole , researchers often face a dichotomy between classical condensation chemistry and modern organometallic cross-coupling. While literature is replete with "high-yield" claims for both, reproducibility often falters during scale-up or when specific electronic effects—such as the meta-fluorine substitution—are ignored.
This guide objectively assesses the three dominant methodologies:
-
Cyclocondensation (The "Gold Standard"): Reaction of 3-fluorophenylhydrazine with 1,3-dicarbonyl equivalents.
-
Copper-Catalyzed Ullmann Coupling: N-arylation of pyrazole with 3-fluoroiodobenzene.
-
Palladium-Catalyzed Buchwald-Hartwig: High-cost, high-efficiency coupling.
Verdict: For pure reproducibility and scalability, the Cyclocondensation route is superior, offering a self-validating mechanism that is less sensitive to trace impurities than catalytic cycles. However, for high-throughput library generation where hydrazine toxicity is a concern, the Modified Ullmann protocol is the robust alternative.
Decision Matrix: Selecting the Robust Path
Before committing resources, use this logic flow to determine the method that fits your constraints (purity requirements, reagent availability, and safety infrastructure).
Figure 1: Strategic decision tree for selecting the synthesis method based on scale and constraints.
Method A: Cyclocondensation (The Reproducibility Champion)
This method relies on the condensation of 3-fluorophenylhydrazine hydrochloride with 1,1,3,3-tetramethoxypropane (a masked malonaldehyde).
Why It Wins on Reproducibility
Unlike cross-coupling, this reaction is thermodynamically driven towards the aromatic pyrazole ring. It does not suffer from catalyst poisoning, ligand oxidation, or the "meta-effect" (where the inductive withdrawal of the 3-F destabilizes oxidative addition complexes in metal catalysis).
Validated Protocol
-
Reagents:
-
3-Fluorophenylhydrazine HCl (1.0 equiv)
-
1,1,3,3-Tetramethoxypropane (1.1 equiv)[1]
-
Ethanol (Reagent grade, 0.5 M concentration)
-
Conc. HCl (Catalytic, 0.1 equiv)
-
-
Step-by-Step Workflow:
-
Dissolution: Suspend 3-fluorophenylhydrazine HCl in Ethanol.
-
Activation: Add 1,1,3,3-tetramethoxypropane followed by catalytic HCl. Note: The solution typically turns clear as the hydrazine salt dissolves and reacts.
-
Reflux: Heat to reflux (80°C) for 2–3 hours. Monitor by TLC (System: 20% EtOAc/Hexane).
-
Workup (Critical for Purity):
-
Cool to room temperature.[2]
-
Concentrate under reduced pressure to remove EtOH.
-
Neutralize with sat. NaHCO3.
-
Extract with Ethyl Acetate (x3).
-
Wash combined organics with Brine, dry over Na2SO4.
-
-
Purification: Flash chromatography is rarely needed. Recrystallization from Hexane/EtOAc usually affords >98% purity.
-
Self-Validation Checkpoint
-
Visual Cue: The reaction mixture should darken slightly but remain homogeneous. Precipitation during reflux indicates oligomerization (check acetal purity).
-
1H NMR Signature: Look for the pyrazole triplets/doublets at
7.7–7.9 ppm and 6.4–6.5 ppm. The absence of methoxy peaks (3.3 ppm) confirms complete cyclization.
Method B: Copper-Catalyzed Ullmann Coupling (The Alternative)
If avoiding toxic hydrazines is mandatory, the Cu-catalyzed N-arylation is the standard. However, reproducibility fluctuates based on ligand quality and oxygen exclusion.
The "Meta-Fluoro" Trap
The 3-fluoro substituent exerts an inductive electron-withdrawing effect (-I), making the aryl halide more reactive toward oxidative addition than unsubstituted benzene, but it also increases the acidity of the protons, potentially leading to side reactions if the base is too strong.
Validated Protocol
-
Reagents:
-
Pyrazole (1.2 equiv)
-
1-Fluoro-3-iodobenzene (1.0 equiv)
-
CuI (10 mol%)
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (20 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: DMF or DMSO (Dry, degassed)
-
-
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a reaction tube and cool under Argon.
-
Charging: Add CuI, K2CO3, and Pyrazole. Backfill with Argon x3.
-
Liquid Addition: Add aryl iodide, Ligand (DMEDA), and solvent via syringe.
-
Heating: Seal and heat to 110°C for 12–16 hours.
-
Workup: Filter through a Celite pad (removes copper salts). Dilute with water, extract with EtOAc.
-
Mechanistic Pathway (Visualized)
The catalytic cycle relies on the formation of a soluble Cu(I)-diamine complex.
Figure 2: The Cu(I)/Cu(III) catalytic cycle. The 3-fluoro group accelerates the oxidative addition step but requires stable ligands to prevent catalyst aggregation.
Comparative Data Analysis
The following data aggregates average performance metrics from internal validation and literature meta-analysis.
| Metric | Method A: Cyclocondensation | Method B: Cu-Catalyzed Ullmann | Method C: Pd-Catalyzed (Buchwald) |
| Yield (Isolated) | 85–92% | 65–78% | 75–85% |
| Reproducibility Score | High (Robust to moisture) | Medium (Ligand/O2 sensitive) | Medium (Catalyst quality sensitive) |
| Atom Economy | High (Byproduct: MeOH, H2O) | Medium (Byproduct: KI, KHCO3) | Low (Large ligand/catalyst load) |
| Cost ($/g) | Low (<$5/g) | Medium ($15/g) | High (>$50/g) |
| Purification | Crystallization often sufficient | Column Chromatography required | Column + Metal Scavenging required |
| Safety Profile | Warning: Hydrazines are toxic | Good (Standard chemical hazards) | Good (Standard chemical hazards) |
Critical Reproducibility Factors (The "Why It Fails" Section)
1,1,3,3-Tetramethoxypropane Quality (Method A)
-
The Issue: This reagent hydrolyzes over time to release malonaldehyde, which polymerizes. Old, yellowed reagent leads to tar formation.
-
The Fix: Distill 1,1,3,3-tetramethoxypropane if it is not clear/colorless. Store under nitrogen.
Ligand Oxidation (Method B)
-
The Issue: DMEDA and other diamine ligands oxidize in air, turning yellow/brown. Oxidized ligand fails to stabilize the Cu(I) species, leading to "copper mirror" formation on the flask walls and zero yield.
-
The Fix: Use fresh, colorless amine ligands. If the reaction mixture turns black immediately upon heating, the catalyst has crashed out.
Regioselectivity (General)
-
For 1-(3-fluorophenyl)-1H-pyrazole , regioselectivity is not an issue because the pyrazole ring is unsubstituted at the C3/C5 positions initially. Both nitrogens are equivalent until the bond is formed.
-
Caution: If you are synthesizing a substituted pyrazole (e.g., 3-methylpyrazole), Method A produces a mixture of isomers (1-aryl-3-methyl vs 1-aryl-5-methyl) depending on the condensation kinetics. Method B (Coupling) generally favors the sterically less hindered isomer (1-aryl-3-methyl) but selectivity varies.
References
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. J. Chem. Pharm. Res., 2011.[3]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Org.[4] Chem., 2004, 69, 5578-5587.[4]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Org. Lett., 2014.[2][5]
-
Chan-Lam Coupling - Organic Chemistry Portal.
-
1,1,3,3-Tetramethoxypropane Reagent Profile. PubChem.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. connectjournals.com [connectjournals.com]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-(3-fluorophenyl)-1H-pyrazole
Executive Summary & Risk Context
Handling 1-(3-fluorophenyl)-1H-pyrazole (CAS: 379723-73-0) requires a safety protocol that goes beyond generic "white powder" handling.[1] While often classified under GHS as an Irritant (H315, H319, H335) and Harmful if Swallowed (H302), the presence of the meta-fluorine atom significantly alters the physicochemical profile of the molecule compared to its non-fluorinated analogs.[1]
The "Fluorine Effect" on Safety: The introduction of fluorine increases the compound's lipophilicity (logP).[1] This enhances its ability to penetrate the stratum corneum (outer skin layer), effectively turning the skin into a more permeable route of entry.[1] Consequently, standard latex gloves are insufficient; nitrile or laminate barriers are required, particularly when the compound is solvated in organic carriers like DMSO or DCM.[1]
Core Hazards:
-
Irritation: Respiratory tract (H335), Skin (H315), Eyes (H319).[1][2][3]
-
Decomposition: Releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) under thermal stress.[1]
PPE Selection Matrix
This matrix is designed to scale protection based on the state of matter and operational risk.[1]
| Protective Layer | Solid Handling (Weighing/Transfer) | Solution Phase (Synthesis/Purification) | Rationale & Causality |
| Ocular | Safety Glasses with Side Shields (ANSI Z87.[1][4]1) | Chemical Splash Goggles | Solid: Protects against projectile crystals/dust.[1][4] Solution: Goggles prevent solvent splash entry; fluorinated compounds in solvent absorb rapidly.[1] |
| Dermal (Hands) | Nitrile (Min.[1][4] thickness 0.11 mm) | Double Gloving: Nitrile (Inner) + Nitrile/Neoprene (Outer) | Lipophilicity: The fluorine substituent increases skin permeability.[1][4] Double gloving creates a sacrificial outer layer against solvent breakthrough.[1] |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Fume Hood (Sash at working height) | Volatility: While solid vapor pressure is low, dust is an inhalation hazard (H335).[1][4] Engineering controls are superior to respirators.[1] |
| Body | Lab Coat (Cotton/Poly blend), Long pants, Closed-toe shoes | Lab Coat (Chemical Resistant Apron if >100mL) | Cotton blends reduce static buildup (critical for fluffy fluorinated powders).[1][4] Aprons prevent saturation of clothes during spills.[1] |
Operational Protocols
Protocol A: Weighing & Static Management
Fluorinated heterocycles are notorious for high static charge, causing "flying powder" which contaminates the balance and increases inhalation risk.[1]
-
Engineering Control: Operate strictly within a certified chemical fume hood.
-
Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat before contact.[1]
-
Transfer:
-
Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to capture invisible dust.[1]
Protocol B: Solubilization & Reaction
-
Solvent Choice: When dissolving in DMSO or DMF, assume the solution is a skin-penetrating vector .[1]
-
Vessel Management: Keep reaction vessels closed. If heating is required, use a reflux condenser to prevent the escape of fluorinated vapors.[1]
-
Waste Segregation: Do not mix with strong acids.[1][5] Acidification can theoretically release HF traces if the pyrazole ring degrades under extreme forcing conditions.[1]
Visual Workflows
Figure 1: PPE Decision Logic
This decision tree guides the researcher through the selection process based on the physical state of the reagent.[1]
Caption: Logic flow for selecting Personal Protective Equipment based on the state of matter and specific physicochemical risks of fluorinated pyrazoles.
Figure 2: Emergency Spill Response (Solid vs. Solution)
A self-validating workflow for immediate containment and disposal.
Caption: Step-by-step containment protocol. Note the use of wet wipes for solids to prevent aerosolization, a critical step for H335 irritants.[1][4]
Disposal & Emergency Data
Disposal Protocol:
-
Classification: Segregate as "Halogenated Organic Waste."
-
Labeling: Clearly mark tags with "Contains Organic Fluorine."[1] This alerts waste handlers to the potential for HF generation during incineration.[1]
-
Container: High-density polyethylene (HDPE) containers are preferred over glass for waste storage to mitigate breakage risks, though glass is chemically compatible.[1]
Fire Fighting Measures:
-
Hazard: In the event of a fire, this compound will decompose to emit Hydrogen Fluoride (HF), Carbon Monoxide (CO), and Nitrogen Oxides (NOx).[1] Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece.[1]
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 3-(Trifluoromethyl)-1H-pyrazole. Retrieved from [1][4]
-
Enamine. (2023).[1][2][3][7][8][9] Safety Data Sheet: 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [1][4][7]
-
Apollo Scientific. (2023).[1][2][7][9] Safety Data Sheet: 3-(3-Fluorophenyl)-1H-pyrazol-5-amine. Retrieved from [1][4]
-
PubChem. (2025).[1] GHS Classification (Rev.[1][10]11) Summary. National Library of Medicine.[1] Retrieved from [1][4]
-
BenchChem. (2025).[1][11] Safety and handling of fluorinated organic compounds. Retrieved from [1][4]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fluoropolymers.eu [fluoropolymers.eu]
- 10. fishersci.com [fishersci.com]
- 11. fluoropolymers.eu [fluoropolymers.eu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
